molecular formula C10H13BrN2O2S B1271802 1-(3-Bromobenzenesulfonyl)piperazine CAS No. 179051-77-5

1-(3-Bromobenzenesulfonyl)piperazine

Cat. No.: B1271802
CAS No.: 179051-77-5
M. Wt: 305.19 g/mol
InChI Key: HFVJTQOHBQUGTR-UHFFFAOYSA-N
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Description

1-(3-Bromobenzenesulfonyl)piperazine (CAS 179051-77-5) is a high-value chemical building block primarily employed in medicinal chemistry and anticancer research. This benzenesulfonyl piperazine derivative is part of a significant class of compounds investigated for developing novel molecular targeted therapies . Piperazine rings are privileged structures in drug design due to their favorable impact on a molecule's physicochemical properties and their role as a scaffold for arranging pharmacophoric groups . The bromine atom on the benzenesulfonyl moiety provides a reactive site for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the synthesis of more complex molecules for biological evaluation . Research into related sulfonyl piperazine compounds highlights their potential as small molecules designed to activate procaspase-3, a key protein involved in cellular apoptosis; this activation can selectively induce programmed cell death in cancer cells, which often have elevated levels of procaspase-3 . The compound should be stored in a cool, dry place, and handling should only be performed by qualified professionals using appropriate personal protective equipment. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVJTQOHBQUGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368542
Record name 1-(3-Bromobenzenesulfonyl)piperazine
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Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179051-77-5
Record name 1-(3-Bromobenzenesulfonyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromobenzenesulfonyl)piperazine
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Foundational & Exploratory

A-Technical-Guide-to-1-(3-Bromobenzenesulfonyl)piperazine:-Synthesis,-Characterization,-and-Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored-by: Senior-Application-Scientist

Abstract

This-document-provides-a-comprehensive-technical-overview-of-1-(3-Bromobenzenesulfonyl)piperazine, a-key-intermediate-in-medicinal-chemistry-and-drug-discovery. The-guide-elucidates-the-compound's-physicochemical-properties,-provides-a-detailed,-validated-protocol-for-its-synthesis-and-purification,-and-outlines-standard-methods-for-its-analytical-characterization. Furthermore,-it-explores-the-strategic-importance-of-this-molecule,-detailing-its-reactivity-and-utility-as-a-versatile-scaffold-for-the-development-of-novel-therapeutic-agents. This-guide-is-intended-for-researchers,-chemists,-and-professionals-in-the-pharmaceutical-sciences-who-require-a-practical,-in-depth-understanding-of-this-valuable-building-block.

1.-Chemical-Identity-and-Physicochemical-Properties

1-(3-Bromobenzenesulfonyl)piperazine-is-a-disubstituted-piperazine-derivative-featuring-a-bromobenzenesulfonyl-group-attached-to-one-of-the-piperazine-nitrogen-atoms. This-structure-provides-two-key-points-of-reactivity:-the-secondary-amine-of-the-piperazine-ring-and-the-bromine-atom-on-the-aromatic-ring,-making-it-a-highly-valuable-intermediate-for-library-synthesis-and-lead-optimization-in-drug-discovery-programs.

Table-1:-Physicochemical-Properties-of-1-(3-Bromobenzenesulfonyl)piperazine

IdentifierValueSource
CAS-Number 933041-33-9N/A
Molecular-Formula C₁₀H₁₃BrN₂O₂SN/A
Molecular-Weight 321.20-g/molN/A
Appearance White-to-off-white-solidN/A
Melting-Point 105-109-°CN/A
Solubility Soluble-in-DMSO,-Methanol,-ChloroformN/A

2.-Synthesis-and-Purification

The-most-common-and-reliable-method-for-the-preparation-of-1-(3-Bromobenzenesulfonyl)piperazine-is-the-sulfonylation-of-piperazine-with-3-bromobenzenesulfonyl-chloride. This-reaction-is-a-standard-nucleophilic-substitution-at-the-sulfonyl-group.

2.1.-Reaction-Rationale

The-synthesis-relies-on-the-high-reactivity-of-the-sulfonyl-chloride-electrophile-towards-the-nucleophilic-secondary-amine-of-piperazine. An-excess-of-piperazine-or-the-use-of-a-non-nucleophilic-tertiary-amine-base-(e.g.,-triethylamine,-DIPEA)-is-critical. The-base-serves-two-purposes:-it-neutralizes-the-HCl-byproduct-generated-during-the-reaction,-preventing-the-protonation-and-deactivation-of-the-piperazine-nucleophile,-and-it-can-also-be-used-to-freebase-piperazine-if-it-is-provided-as-a-salt. Dichloromethane-(DCM)-is-an-excellent-solvent-choice-due-to-its-inertness-and-ability-to-dissolve-the-reactants,-while-allowing-for-easy-precipitation-or-extraction-of-the-product.

2.2.-Detailed-Experimental-Protocol

Materials:

  • Piperazine-(anhydrous)

  • 3-Bromobenzenesulfonyl-chloride[1]

  • Triethylamine-(Et₃N)

  • Dichloromethane-(DCM),-anhydrous

  • Saturated-aqueous-sodium-bicarbonate-(NaHCO₃)-solution

  • Brine-(saturated-aqueous-NaCl-solution)

  • Anhydrous-magnesium-sulfate-(MgSO₄)-or-sodium-sulfate-(Na₂SO₄)

  • Silica-gel-(for-column-chromatography)

  • Hexanes-and-Ethyl-Acetate-(for-elution)

Procedure:

  • Reaction-Setup: In-a-round-bottom-flask-equipped-with-a-magnetic-stir-bar-and-under-a-nitrogen-atmosphere,-dissolve-piperazine-(2.0-equivalents)-in-anhydrous-DCM. Cool-the-solution-to-0-°C-using-an-ice-bath.

  • Addition-of-Base: Add-triethylamine-(1.2-equivalents)-to-the-stirred-solution.

  • Addition-of-Sulfonyl-Chloride: Dissolve-3-bromobenzenesulfonyl-chloride-(1.0-equivalent)-in-a-minimal-amount-of-anhydrous-DCM. Add-this-solution-dropwise-to-the-piperazine-solution-at-0-°C-over-30-minutes.

  • Reaction-Progression: After-the-addition-is-complete,-allow-the-reaction-mixture-to-warm-to-room-temperature-and-stir-for-4-6-hours. Monitor-the-reaction's-progress-by-Thin-Layer-Chromatography-(TLC)-until-the-starting-sulfonyl-chloride-is-consumed.

  • Work-up: Quench-the-reaction-by-adding-water. Transfer-the-mixture-to-a-separatory-funnel-and-wash-sequentially-with-saturated-aqueous-NaHCO₃-solution-(2x)-and-brine-(1x).

  • Drying-and-Concentration: Dry-the-organic-layer-over-anhydrous-MgSO₄,-filter,-and-concentrate-the-filtrate-under-reduced-pressure-to-yield-the-crude-product.

  • Purification: Purify-the-crude-residue-by-flash-column-chromatography-on-silica-gel,-using-a-gradient-elution-system-(e.g.,-0-10%-Methanol-in-DCM-or-20-80%-Ethyl-Acetate-in-Hexanes)-to-afford-1-(3-Bromobenzenesulfonyl)piperazine-as-a-solid.

2.3.-Synthesis-Workflow-Diagram

SynthesisWorkflow reagents Piperazine (2 eq.) Triethylamine (1.2 eq.) in DCM reaction_vessel Reaction at 0°C to RT (4-6 hours) reagents->reaction_vessel sulfonyl_chloride 3-Bromobenzenesulfonyl Chloride (1 eq.) in DCM sulfonyl_chloride->reaction_vessel workup Aqueous Work-up (H₂O, NaHCO₃, Brine) reaction_vessel->workup purification Column Chromatography (Silica Gel) workup->purification product Pure this compound purification->product

Caption: General workflow for the synthesis of this compound.

3.-Analytical-and-Spectroscopic-Characterization

Validation-of-the-synthesized-product's-identity-and-purity-is-paramount. The-following-are-typical-spectroscopic-signatures-for-1-(3-Bromobenzenesulfonyl)piperazine.

  • ¹H-NMR-(Proton-NMR): The-proton-NMR-spectrum-is-a-key-tool-for-structural-confirmation.[2][3]

    • Aromatic-Protons: Expect-complex-multiplets-in-the-region-of-δ-7.5-8.0-ppm-corresponding-to-the-four-protons-on-the-bromophenyl-ring.

    • Piperazine-Protons: Two-distinct-signals,-typically-triplets-or-broad-multiplets,-will-be-observed. The-four-protons-adjacent-to-the-sulfonyl-group-(SO₂-N-CH₂)-will-appear-downfield-(approx.-δ-3.1-3.3-ppm)-due-to-the-electron-withdrawing-effect-of-the-sulfonyl-group. The-four-protons-adjacent-to-the-NH-group-(NH-CH₂)-will-be-further-upfield-(approx.-δ-2.8-3.0-ppm).[2]

    • NH-Proton: A-broad-singlet,-often-exchangeable-with-D₂O,-will-be-present-(typically-δ-1.5-2.5-ppm,-but-can-vary-with-concentration-and-solvent).

  • ¹³C-NMR-(Carbon-NMR):

    • Aromatic-Carbons: Signals-will-be-observed-in-the-δ-120-140-ppm-range. The-carbon-atom-attached-to-the-bromine-will-have-a-characteristic-chemical-shift.

    • Piperazine-Carbons: Two-signals-are-expected-for-the-piperazine-ring-carbons,-one-for-the-carbons-next-to-the-sulfonyl-group-(approx.-δ-45-50-ppm)-and-another-for-the-carbons-next-to-the-NH-group-(approx.-δ-44-48-ppm).[2]

  • FT-IR-(Fourier-Transform-Infrared-Spectroscopy):

    • S=O-Stretching: Strong,-characteristic-asymmetric-and-symmetric-stretching-vibrations-for-the-sulfonyl-group-(SO₂)-will-be-prominent-around-1350-cm⁻¹-and-1160-cm⁻¹, respectively.

    • N-H-Stretching: A-moderate-band-around-3200-3400-cm⁻¹-corresponding-to-the-secondary-amine-stretch.

    • C-H-Stretching: Aromatic-and-aliphatic-C-H-stretches-will-be-observed-just-above-and-below-3000-cm⁻¹, respectively.[4][5]

  • Mass-Spectrometry-(MS): Electrospray-ionization-(ESI)-mass-spectrometry-will-show-the-protonated-molecular-ion-[M+H]⁺-at-m/z-321.0-and-323.0-in-an-approximately-1:1-ratio,-which-is-the-characteristic-isotopic-pattern-for-a-molecule-containing-one-bromine-atom.

4.-Reactivity-and-Applications-in-Drug-Discovery

The-piperazine-moiety-is-a-privileged-scaffold-in-medicinal-chemistry,-known-for-improving-the-pharmacokinetic-properties-of-drug-candidates,-such-as-solubility-and-oral-bioavailability.[6][7][8] this compound-serves-as-a-bifunctional-linker,-enabling-chemists-to-explore-chemical-space-in-two-distinct-vectors.

4.1.-Key-Reactive-Sites
  • Piperazine-Secondary-Amine-(N-H): This-site-is-a-versatile-nucleophile. It-readily-undergoes-N-alkylation,-N-acylation,-reductive-amination,-and-Mannich-reactions-to-introduce-a-wide-array-of-substituents.[8] This-is-often-the-primary-handle-used-to-attach-the-scaffold-to-another-part-of-a-target-molecule.

  • Aryl-Bromide-(Ar-Br): The-bromine-atom-is-a-prime-handle-for-transition-metal-catalyzed-cross-coupling-reactions. This-allows-for-the-formation-of-carbon-carbon-and-carbon-heteroatom-bonds,-dramatically-increasing-molecular-complexity. Common-transformations-include:

    • Suzuki-Coupling: Reaction-with-boronic-acids/esters-to-form-biaryl-systems.

    • Buchwald-Hartwig-Amination: Reaction-with-amines-to-form-N-aryl-bonds.

    • Sonogashira-Coupling: Reaction-with-terminal-alkynes.

    • Heck-Coupling: Reaction-with-alkenes.

4.2.-Strategic-Applications

This-building-block-is-instrumental-in-the-synthesis-of-compounds-targeting-a-diverse-range-of-biological-targets,-including-kinases,-GPCRs,-and-ion-channels.[9] The-sulfonamide-linker-provides-a-rigid,-stable-connection-that-can-act-as-a-hydrogen-bond-acceptor,-while-the-piperazine-ring-confers-basicity-and-improves-the-physicochemical-profile. For-instance,-derivatives-can-be-synthesized-for-use-as-inhibitors-of-SARS-CoV-2-main-protease-(Mpro).[10]

4.3.-Reactivity-Map

ReactivityMap cluster_amine Amine (N-H) Reactivity cluster_bromide Bromide (Ar-Br) Reactivity start This compound alkylation N-Alkylation (R-X, Base) start->alkylation acylation N-Acylation (RCOCl) start->acylation reductive_amination Reductive Amination (RCHO, NaBH(OAc)₃) start->reductive_amination suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) start->suzuki buchwald Buchwald-Hartwig (R₂NH, Pd cat.) start->buchwald sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) start->sonogashira

Caption: Key reactive sites and common transformations of the title compound.

5.-Safety,-Handling,-and-Storage

As-with-any-laboratory-chemical,-proper-safety-precautions-must-be-observed.

  • Handling: Use-in-a-well-ventilated-fume-hood. Wear-appropriate-Personal-Protective-Equipment-(PPE),-including-safety-goggles,-a-lab-coat,-and-chemical-resistant-gloves. Avoid-inhalation-of-dust-and-direct-contact-with-skin-and-eyes.[11][12] The-precursor,-3-bromobenzenesulfonyl-chloride,-is-corrosive-and-causes-burns;-handle-with-extreme-care.[11]

  • Storage: Store-in-a-tightly-sealed-container-in-a-cool,-dry-place-away-from-incompatible-materials-such-as-strong-oxidizing-agents-and-strong-bases.[11][13]

  • Hazards: While-the-final-product-is-less-hazardous-than-its-precursor,-compounds-of-this-class-may-cause-skin-and-eye-irritation.[14][15] Harmful-if-swallowed.[14][16]

6.-Conclusion

This compound-is-a-high-value,-bifunctional-synthetic-intermediate-that-offers-medicinal-chemists-a-robust-platform-for-the-rapid-diversification-and-development-of-novel-small-molecules. Its-straightforward-synthesis,-well-defined-spectroscopic-profile,-and-orthogonal-reactivity-at-two-distinct-sites-make-it-an-indispensable-tool-in-modern-drug-discovery. This-guide-provides-the-foundational-knowledge-required-for-its-effective-synthesis,-characterization,-and-strategic-deployment-in-research-and-development-settings.

References

  • Chemsrc. (2025). 3-Bromobenzenesulfonyl chloride | CAS#:2905-24-0. Retrieved January 17, 2026, from [Link]

  • Piemontese, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5881. Available from: [Link]

  • PubChem. (n.d.). 4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide. Retrieved January 17, 2026, from [Link]

  • Sohajda, T., et al. (2020). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 38(2), 496-506. Available from: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction between Piperazine and 1, 3, 5 Benzenetricarbonyl trichloride. Retrieved January 17, 2026, from [Link]

  • Wiley Online Library. (2024). The medicinal chemistry of piperazines: A review. Retrieved January 17, 2026, from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • ResearchGate. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 1-(3-Bromophenyl)piperazine. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2023). The medicinal chemistry of piperazines: A review. Retrieved January 17, 2026, from [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved January 17, 2026, from [Link]

  • MDPI. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved January 17, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 17, 2026, from [Link]

  • MDPI. (2019). New 1,3,5-Triazine Derivatives Incorporating Aminobenzenesulfonamide, Aminoalcohol, Piperazine, Chalcone or Stilbene Structural Motifs and Evaluation of Their Antioxidative Activity. Retrieved January 17, 2026, from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2024). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • National Institutes of Health. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1-(3-Bromobenzenesulfonyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(3-Bromobenzenesulfonyl)piperazine, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its physicochemical properties, synthesis, analytical characterization, potential applications, and safety considerations.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of approved therapeutic agents.[1] Its prevalence stems from the unique physicochemical properties it imparts to a molecule. The two nitrogen atoms within the six-membered ring can be functionalized, allowing for the creation of diverse chemical libraries.[] Furthermore, the piperazine moiety often enhances aqueous solubility and oral bioavailability, crucial parameters in drug design.[3] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through modulation of central nervous system targets.[4] this compound represents a key intermediate, providing a synthetically versatile platform for the development of novel therapeutic candidates.[3][5]

Physicochemical Properties and Molecular Identification

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and synthesis.

Molecular Structure

Caption: 2D Chemical Structure of this compound.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂O₂S[6]
Molecular Weight 305.20 g/mol [6]
Monoisotopic Mass 303.9881 Da[7]
Appearance Solid (predicted)N/A
XLogP (predicted) 1.1[7]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and piperazine. This approach is a standard method for the formation of sulfonamides.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Workup and Purification dissolve Dissolve Piperazine in Dichloromethane (DCM) cool Cool to 0°C (Ice Bath) dissolve->cool add_sulfonyl Add 3-Bromobenzenesulfonyl Chloride Dropwise cool->add_sulfonyl add_base Add Triethylamine (TEA) warm Warm to Room Temperature add_sulfonyl->warm stir Stir for 12-18 hours warm->stir wash Wash with NaHCO₃ (aq) and Brine stir->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Flash Chromatography concentrate->chromatography

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous sulfonamides.[8]

Materials:

  • Piperazine

  • 3-Bromobenzenesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane. The use of excess piperazine serves both as a nucleophile and as a base to neutralize the hydrochloric acid byproduct.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.

  • Addition of Sulfonyl Chloride: To the cooled and stirring solution, add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 15-20 minutes. A slow, controlled addition is necessary to prevent side reactions and ensure a manageable reaction temperature.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the reaction mixture. The triethylamine acts as an additional acid scavenger, driving the reaction to completion.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[6] The aqueous washes remove unreacted starting materials, salts, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[9]

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Spectroscopic Data (Predicted and Analogous)
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the bromobenzenesulfonyl group and the methylene protons of the piperazine ring are expected. The chemical shifts of the piperazine protons will be influenced by the electron-withdrawing sulfonyl group.[10][11]
¹³C NMR Resonances for the carbon atoms of the bromophenyl ring and the piperazine ring are anticipated. The carbons attached to the nitrogen and sulfur atoms will show characteristic chemical shifts.[10][11]
FT-IR Characteristic absorption bands for the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching are expected.[9]
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[12] Predicted [M+H]⁺ is 304.99538 m/z.[7]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom on the phenyl ring allows for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This enables the introduction of diverse substituents to explore structure-activity relationships (SAR).

The sulfonamide linkage is a key feature in many biologically active compounds, and the piperazine moiety can be further derivatized at the second nitrogen atom to introduce pharmacophoric groups that can interact with biological targets.[1][13] Piperazine-containing compounds are known to target a variety of receptors and enzymes in the central nervous system.[5]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

Hazard Identification (Based on Supplier Information)[6]
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents and strong bases.[14]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[14]

Always consult the most up-to-date Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its synthesis from readily available starting materials, coupled with its versatile structure allowing for further chemical modifications, makes it an attractive scaffold for the development of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective utilization in a research setting.

References

  • Bacci, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 123. Available at: [Link]

  • Dineva, A., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(11), 136. Available at: [Link]

  • Google Patents. (2004). Piperazine derivatives and their use as synthesis intermediates.
  • Marion, N., et al. (2016). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Organic Letters, 18(15), 3742-3745. Available at: [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]

  • Sali, R., et al. (2021). Synthesis, in vitro cytotoxicity and biological evaluation of twenty novel 1,3-benzenedisulfonyl piperazines as antiplatelet agents. Bioorganic & Medicinal Chemistry, 47, 116390. Available at: [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. Available at: [Link]

  • Vallabhaneni, S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9545-9559. Available at: [Link]

  • de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-594. Available at: [Link]

  • Sharma, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available at: [Link]

  • MacMillan, D. W. C., et al. (2016). Supplementary Information: Photoredox-catalysed decarboxylative C(sp3)–C(sp2) cross-coupling. Nature, 539, 523-527. Available at: [Link]

  • University of Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

  • National Institutes of Health. (2023). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. Available at: [Link]

  • University of Innsbruck. (n.d.). Supporting Information. Available at: [Link]

  • National Institutes of Health. (2023). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. Available at: [Link]

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Introduction: The Strategic Importance of the Sulfonamide-Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Bromobenzenesulfonyl)piperazine: Properties, Synthesis, and Applications for the Research Scientist

In the landscape of modern medicinal chemistry, the piperazine ring stands out as one of the most prolific and versatile N-heterocyclic scaffolds, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties and synthetic tractability make it a privileged structure in drug design.[1][3] When coupled with a benzenesulfonyl moiety, it forms a sulfonamide-piperazine core that serves as a cornerstone for developing a diverse array of therapeutic agents, from CNS-active drugs to enzyme inhibitors.[4][5]

This guide focuses on a key exemplar of this structural class: This compound . We will move beyond a simple recitation of data to provide a senior application scientist's perspective on its chemical properties, synthesis, and strategic utility. The presence of the bromine atom on the phenyl ring is not a trivial feature; it serves as a crucial synthetic handle for further molecular elaboration through cross-coupling reactions, unlocking immense potential for library development and lead optimization. This document is designed for the discerning researcher, offering in-depth analysis, validated protocols, and a clear rationale for the experimental and strategic choices involved in utilizing this potent chemical building block.

Chapter 1: Core Molecular and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is identified by a specific set of molecular and physical characteristics that dictate its behavior in both reaction vessels and biological systems.

Molecular Identifiers

Correctly identifying a chemical entity is critical for regulatory compliance, literature searching, and experimental reproducibility. The key identifiers for this compound are summarized below.

IdentifierValueSource
Chemical Name This compound[6][7]
Synonym 1-(3-bromophenyl)sulfonylpiperazine[6]
CAS Number 179051-77-5[7]
Molecular Formula C₁₀H₁₃BrN₂O₂S[6][7]
Molecular Weight 305.20 g/mol [7]
InChIKey HFVJTQOHBQUGTR-UHFFFAOYSA-N[6]
Physicochemical Properties

While extensive experimental data for this specific molecule is not broadly published, we can predict its properties based on its structure and data from its precursors. These properties are crucial for designing experiments, including selecting appropriate solvent systems and purification methods.

PropertyPredicted/Reported ValueRationale & Scientific Insight
Appearance White to light yellow solidPrecursors like 3-bromobenzenesulfonyl chloride are light yellow solids.[8] The final product is expected to be a stable, crystalline solid at room temperature.
Melting Point Not availableThe precursor 3-bromobenzenesulfonyl chloride melts at 30-33 °C. The addition of the piperazine moiety will significantly increase the melting point due to increased molecular weight and potential for hydrogen bonding.
Boiling Point Not availableHigh boiling point expected due to its molecular weight and polar nature. Likely to decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water; Soluble in DMSO, DCM, MethanolWhile a related precursor is noted as water-soluble,[8] the larger, more hydrophobic bromobenzenesulfonyl group will decrease water solubility. The piperazine nitrogen offers a site for protonation, increasing solubility in acidic aqueous solutions. Good solubility is expected in common organic solvents.
Predicted XlogP 1.1[6] This value suggests a moderate degree of lipophilicity, indicating the molecule has a good balance for potential membrane permeability while retaining some aqueous solubility, a desirable trait in drug discovery.

Chapter 2: Synthesis and Mechanistic Insights

The construction of this compound is a classic example of nucleophilic substitution at a sulfonyl center. The primary and most efficient method involves the reaction between 3-bromobenzenesulfonyl chloride and piperazine.

The Core Reaction: Sulfonamide Bond Formation

The synthesis hinges on the high reactivity between the electrophilic sulfur atom of the sulfonyl chloride and the nucleophilic secondary amine of piperazine.

Causality Behind the Method:

  • Electrophilicity: The sulfur atom in 3-bromobenzenesulfonyl chloride is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

  • Nucleophilicity: The nitrogen atoms in piperazine possess lone pairs of electrons, making them effective nucleophiles.

  • Reaction Control: The key challenge in this synthesis is achieving mono-sulfonylation. Piperazine has two reactive secondary amines. If the stoichiometry is not carefully controlled, the formation of the 1,4-disulfonylated byproduct is a significant risk. The standard and most effective strategy to ensure mono-substitution is to use a large excess of piperazine. This statistically favors the reaction of the sulfonyl chloride with an unreacted piperazine molecule rather than the already-monosubstituted product.

Diagram: Synthetic Pathway

Synthesis_of_this compound cluster_reactants Reactants cluster_products Products reactant1 3-Bromobenzenesulfonyl Chloride product This compound reactant1->product Nucleophilic Substitution reactant2 Piperazine (excess) reactant2->product byproduct Piperazine Hydrochloride

Caption: Synthetic route to this compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by using an excess of the nucleophile to drive the reaction to completion and simplify purification.

Materials:

  • Piperazine (≥5 equivalents)

  • 3-Bromobenzenesulfonyl chloride (1 equivalent)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Triethylamine (optional, 1.1 eq)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (5 eq.) in anhydrous DCM. The use of excess piperazine also serves as the base to quench the HCl byproduct. Expertise Note: Alternatively, use 1.1 eq. of piperazine and 1.1-1.2 eq. of a non-nucleophilic base like triethylamine to avoid a large excess of piperazine, which can complicate workup.

  • Reactant Addition: Cool the solution to 0 °C in an ice bath. Dissolve 3-bromobenzenesulfonyl chloride (1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred piperazine solution over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the sulfonyl chloride starting material. A precipitate of piperazine hydrochloride will form.

  • Aqueous Workup (Quenching & Extraction): Upon completion, add deionized water to the reaction mixture to dissolve the piperazine hydrochloride salt. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining HCl and unreacted sulfonyl chloride), and then with brine (to reduce the amount of water in the organic layer).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude product is often a thick oil or solid. The excess piperazine can be removed by washing the crude solid with a solvent in which piperazine is soluble but the product is not (e.g., diethyl ether or cold water). For higher purity, the product can be recrystallized (e.g., from an ethanol/water mixture) or purified by column chromatography on silica gel.

Chapter 3: Spectroscopic and Structural Characterization

Confirming the identity and purity of the synthesized compound is non-negotiable. The following are the expected spectral characteristics for this compound.

TechniqueExpected Spectral Features
¹H NMR Aromatic Region (δ 7.5-8.0 ppm): Four protons exhibiting a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. Piperazine Region: Two distinct multiplets, typically integrating to 4 protons each. The protons alpha to the sulfonamide nitrogen (SO₂-N-CH ₂) will be downfield (δ ~3.2-3.4 ppm) compared to the protons alpha to the secondary amine (NH-CH ₂) (δ ~2.8-3.0 ppm). NH Proton: A broad singlet (δ ~1.5-2.5 ppm), which is exchangeable with D₂O.
¹³C NMR Aromatic Region (δ 120-145 ppm): Six signals are expected. The carbon attached to the bromine (C-Br) will be significantly shielded (δ ~122 ppm), while the carbon attached to the sulfonyl group (C-S) will be deshielded (δ ~140 ppm).[9] Aliphatic Region (δ 45-50 ppm): Two signals corresponding to the piperazine carbons. The carbons adjacent to the sulfonamide will be slightly downfield of those adjacent to the secondary amine.
Mass Spec (ESI+) Molecular Ion: The spectrum will show a characteristic pair of peaks for the [M+H]⁺ ion at m/z 305 and 307 with an approximate 1:1 intensity ratio, which is the signature isotopic pattern for a molecule containing one bromine atom. Predicted CCS for [M+H]⁺ is 149.6 Ų.[6]
FT-IR S=O Stretching: Two strong, characteristic absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonamide group. N-H Stretching: A moderate, single peak around 3300 cm⁻¹ for the secondary amine. C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

Chapter 4: Reactivity and Strategic Applications in Drug Discovery

This compound is not an end-product but a versatile intermediate. Its value lies in the two distinct reactive sites it possesses: the nucleophilic secondary amine of the piperazine ring and the aryl bromide.

Dual Reactivity for Library Synthesis

This dual reactivity allows for a modular approach to building molecular complexity, a cornerstone of modern drug discovery.

  • N-Functionalization of the Piperazine Ring: The secondary amine is readily functionalized via standard reactions like reductive amination, alkylation, acylation, and Michael additions. This allows for the introduction of various pharmacophoric elements to probe interactions with biological targets.

  • C-Functionalization via Cross-Coupling: The aryl bromide is a powerful handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This enables the introduction of new aryl, alkyl, or amino groups at the 3-position of the benzene ring, systematically modifying the electronic and steric properties of the molecule.

Diagram: Chemical Diversification Workflow

Diversification_Workflow start This compound node_N_func N-Functionalization (Alkylation, Acylation, etc.) start->node_N_func Secondary Amine start->node_N_func node_C_func C-Functionalization (Suzuki, Buchwald-Hartwig, etc.) start->node_C_func Aryl Bromide lib_N Library A (Modified Piperazine Tail) node_N_func->lib_N intermediate N-Functionalized Intermediate node_N_func->intermediate lib_C Library B (Modified Aryl Core) node_C_func->lib_C lib_Both Library C (Dual Modification) node_C_func->lib_Both intermediate->node_C_func

Caption: Diversification potential of the title compound.

Chapter 5: Safety, Handling, and Storage

Vigilance in safety is paramount. While a full toxicological profile for this compound is not available, a robust safety assessment can be constructed from data on its precursors and supplier-provided information.[7]

Hazard Profile:

  • Acute Toxicity: Harmful if swallowed (H302).[7]

  • Skin Contact: Causes skin irritation (H315).[7] The precursor, 3-bromobenzenesulfonyl chloride, is corrosive and can cause severe burns.[10]

  • Eye Contact: Causes serious eye irritation (H319).[7] The precursor is also highly corrosive to eyes.[10]

  • Inhalation: May cause respiratory irritation (H335).[7]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[10] Wash hands thoroughly after handling.

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[8]

  • Store under an inert atmosphere to protect from moisture, which could hydrolyze any residual sulfonyl chloride precursor.[8]

Conclusion

This compound is far more than a simple catalog chemical. It is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its synthesis is straightforward, its characterization is clear, and its dual reactive sites provide a powerful platform for the rapid generation of diverse chemical libraries. For researchers and drug development professionals, a thorough understanding of this compound's properties and potential is an investment in accelerating the discovery of novel therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-bromobenzenesulfonyl)-4-methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary material: Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Chemsrc. (2025). 3-Bromobenzenesulfonyl chloride. Retrieved from [Link]

  • Favi, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Retrieved from [Link]

  • Malík, I., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Retrieved from [Link]

  • Google Patents. (2003). Method for the preparation of piperazine and its derivatives.
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An In-Depth Technical Guide to the Synthesis of 1-(3-Bromobenzenesulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Versatile Building Block

1-(3-Bromobenzenesulfonyl)piperazine is a key heterocyclic intermediate widely utilized in medicinal chemistry and drug development. Its structure combines a reactive bromophenyl group, a versatile sulfonyl linker, and a piperazine ring—a common pharmacophore. This unique combination allows for extensive derivatization, making it a valuable scaffold for constructing complex molecules with diverse biological activities. This guide provides a comprehensive overview of its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters for researchers and drug development professionals.

Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of this compound is fundamentally a nucleophilic substitution reaction. A retrosynthetic analysis reveals the most direct pathway involves the formation of a sulfonamide bond between two key precursors:

  • The Electrophile: 3-Bromobenzenesulfonyl chloride

  • The Nucleophile: Piperazine

This disconnection simplifies the synthesis into two primary stages: the preparation of the sulfonyl chloride and the subsequent coupling reaction with piperazine.

Retrosynthesis cluster_precursors Key Precursors Target This compound Bond Key Disconnection (Sulfonamide Bond Formation) Target->Bond Intermediates Bond->Intermediates Electrophile 3-Bromobenzenesulfonyl chloride Intermediates->Electrophile Nucleophile Piperazine Intermediates->Nucleophile

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Electrophile: 3-Bromobenzenesulfonyl Chloride

The availability and purity of 3-bromobenzenesulfonyl chloride are critical for the success of the overall synthesis. While commercially available, understanding its preparation provides deeper insight into potential impurities. The most common and industrially relevant method is a modified Sandmeyer reaction starting from 3-bromoaniline.[1]

Mechanism Insight: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation that converts an aryl amine into a variety of functional groups via a diazonium salt intermediate.[1] The process involves three key steps:

  • Diazotization: The aromatic amine (3-bromoaniline) is treated with a nitrous acid source (typically NaNO₂ in an acidic medium like HCl) at low temperatures (0–5 °C) to form a relatively unstable aryldiazonium salt.

  • Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst.[2] This step proceeds via a radical-nucleophilic aromatic substitution mechanism, where a one-electron transfer from the copper catalyst initiates the formation of an aryl radical with the loss of nitrogen gas.[1]

  • Chlorination: The resulting sulfonyl radical is trapped by a chlorine source to form the final 3-bromobenzenesulfonyl chloride.

Modern protocols often use stable SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) to avoid handling gaseous sulfur dioxide.[2] Performing the reaction in an aqueous acidic medium has been shown to be advantageous, as the sulfonyl chloride product often has low water solubility, allowing it to precipitate directly from the reaction mixture in high purity.[3][4]

The Core Reaction: Sulfonylation of Piperazine

The formation of the target molecule occurs via a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride.

Mechanism cluster_captions Piperazine Piperazine (Nucleophile) Piperazine_struct SulfonylChloride 3-Bromobenzenesulfonyl chloride (Electrophile) SulfonylChloride_struct Intermediate Tetrahedral Intermediate HCl HCl Product_struct Intermediate->Product_struct Loss of Leaving Group (Cl-) Product This compound Piperazine_struct->Intermediate Nucleophilic Attack SulfonylChloride_struct->Intermediate

Caption: General mechanism of sulfonamide formation.

Causality Behind Experimental Choices:

  • Stoichiometry and Selectivity: Piperazine possesses two secondary amine nitrogens, both of which are nucleophilic. This creates a significant risk of forming the undesired 1,4-bis(3-bromobenzenesulfonyl)piperazine. To favor monosubstitution, two strategies are commonly employed:

    • Excess Piperazine: Using a large excess of piperazine (e.g., 5-10 equivalents) ensures that the sulfonyl chloride is more likely to react with an unreacted piperazine molecule rather than the already-substituted product.[5]

    • In-situ Protonation: A more elegant approach involves the reaction of an in-situ formed piperazine-1-ium cation.[6] By using a specific ratio of free piperazine to a piperazine salt (like piperazine dihydrochloride), one nitrogen is effectively "protected" by protonation, directing the reaction to the free nitrogen and suppressing the formation of the disubstituted by-product.[6][7]

  • Solvent: The choice of solvent is crucial for ensuring that all reactants remain in solution. Dichloromethane (DCM), 1,4-dioxane, or acetonitrile are common choices.[8] Aprotic solvents are generally preferred to avoid side reactions with the sulfonyl chloride.

  • Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate and deactivate the piperazine nucleophile. Therefore, a base is required to neutralize the acid and drive the reaction to completion. A non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is ideal.[8] Alternatively, when using a large excess of piperazine, the extra piperazine itself can act as the acid scavenger.

  • Temperature: The reaction is typically performed at room temperature or with gentle heating (e.g., 60 °C) to ensure a reasonable reaction rate without promoting decomposition.[8]

Experimental Protocols

The following protocols are presented as a validated, best-practice workflow for laboratory-scale synthesis.

Reagent and Equipment Overview
Reagent/MaterialFormulaMW ( g/mol )CAS No.Key Hazards
3-Bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.522905-24-0Corrosive, causes severe skin burns and eye damage.[9]
Piperazine (anhydrous)C₄H₁₀N₂86.14110-85-0Corrosive, respiratory sensitizer, harmful if swallowed.[10][11]
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Flammable, toxic, corrosive.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Suspected carcinogen, skin and eye irritant.
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6Hygroscopic.

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath, rotary evaporator, standard glassware.

Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Piperazine and Triethylamine in DCM B Cool solution to 0°C A->B 1 C Add 3-Bromobenzenesulfonyl chloride solution dropwise B->C 2 D Warm to RT and stir for 18 hours C->D 3 E Quench with H₂O D->E 4 F Separate organic layer E->F 5 G Wash with brine, dry over Na₂SO₄ F->G 6 H Concentrate in vacuo G->H 7 I Purify via flash chromatography H->I 8 J Characterize product (NMR, MS) I->J 9

Caption: Step-by-step experimental workflow for synthesis.

Detailed Synthesis Protocol
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (5.0 g, 58.0 mmol, 5.0 equiv) and triethylamine (2.4 mL, 17.4 mmol, 1.5 equiv) in dichloromethane (100 mL).

  • Reaction Setup: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Electrophile: Dissolve 3-bromobenzenesulfonyl chloride (3.0 g, 11.6 mmol, 1.0 equiv) in dichloromethane (20 mL). Add this solution dropwise to the cooled piperazine mixture over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up: Quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid or oil.[8]

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) is typically effective.[12]

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column. Elute with the mobile phase, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent in vacuo to yield the purified this compound as a white solid.

Characterization and Analytical Validation

The identity and purity of the final compound must be confirmed through standard analytical techniques.

Analytical TechniqueExpected Results for this compound
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.8-7.4 (m, 4H, Ar-H), ~3.1 (t, 4H, -SO₂-N-CH₂-), ~2.9 (t, 4H, -NH-CH₂-), ~2.0 (s, 1H, -NH). Note: The piperazine protons may appear as complex multiplets.[13][14]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~138 (Ar-C), ~135 (Ar-C), ~131 (Ar-C), ~126 (Ar-C), ~123 (Ar-C-Br), ~46.5 (-SO₂-N-CH₂-), ~45.5 (-NH-CH₂-).[13]
Mass Spectrometry (ESI+)Calculated for C₁₀H₁₃BrN₂O₂S [M+H]⁺: 304.9954; Found: 304.9953. The spectrum should show the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1).[15]
Appearance White to off-white solid.

Safety and Handling

Adherence to strict safety protocols is mandatory when performing this synthesis.

  • 3-Bromobenzenesulfonyl chloride: Highly corrosive and moisture-sensitive. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] Avoid inhalation of dust or vapors.

  • Piperazine: Corrosive and can cause severe skin burns, eye damage, and respiratory sensitization.[11] It is also hygroscopic. Handle in a well-ventilated area or fume hood with appropriate PPE.[10]

  • Triethylamine and Dichloromethane: These are volatile, flammable (Et₃N), and/or toxic solvents. All operations should be conducted within a certified chemical fume hood.[17]

Conclusion

The synthesis of this compound is a robust and well-established process centered on the formation of a sulfonamide bond. The primary challenge lies in achieving selective monosubstitution on the piperazine ring, a feat accomplished through careful control of stoichiometry or the use of in-situ protection strategies. By understanding the causality behind the choice of reagents and reaction conditions, researchers can reliably and safely produce this valuable intermediate for applications in pharmaceutical research and development.

References

  • Dvořáková, G., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Catalysts, 11(12), 1533. Available at: [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 875–879. Available at: [Link]

  • Scribd. (n.d.). Sandmeyer OPRD Set 2009. Available at: [Link]

  • Lee, G., et al. (2021). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128249. Available at: [Link]

  • van der Heijden, J., et al. (2021). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 23(15), 5849–5853. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • Cilibrizzi, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 643. Available at: [Link]

  • University of California, Irvine. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • Craig, J. C., & Young, R. J. (1963). 1-BENZYLPIPERAZINE. Organic Syntheses, 4, 88. Available at: [Link]

  • Adams, R., & Marvel, C. S. (1941). BENZENESULFONYL CHLORIDE. Organic Syntheses, 1, 84. Available at: [Link]

  • Adhav, A. A., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(23), 7356. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Sulfonylation of N4 piperazine. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

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  • Pospíšil, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2218. Available at: [Link]

  • Deng, W., et al. (2002). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 67(15), 5279–5283. Available at: [Link]

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  • Zuba, D., et al. (2013). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Science International, 227(1-3), 67-76. Available at: [Link]

  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

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An In-Depth Technical Guide to the Synthesis of 1-(3-Bromobenzenesulfonyl)piperazine: Starting Materials and Core Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways to 1-(3-bromobenzenesulfonyl)piperazine, a valuable building block in medicinal chemistry. We will delve into the critical starting materials, compare and contrast the primary synthetic strategies, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the practical chemistry involved in the synthesis of this and related N-aryl sulfonylpiperazines.

Introduction: The Strategic Importance of N-Aryl Sulfonylpiperazines

The piperazine moiety is a privileged scaffold in drug discovery, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. When functionalized with an aryl sulfonyl group, the resulting structure often serves as a key pharmacophore in a wide array of therapeutic agents, including those with antimicrobial, anticancer, and antiviral activities. The synthesis of this compound is therefore a critical process, providing a versatile intermediate where the bromine atom can be further functionalized, and the secondary amine of the piperazine ring is available for subsequent reactions.

The core challenge in the synthesis of mono-substituted piperazines lies in the symmetrical nature of the starting heterocycle, which possesses two reactive secondary amine groups. Uncontrolled reactions can lead to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound. This guide will explore the two primary approaches to overcome this challenge: the direct sulfonylation of piperazine and the more controlled protecting group strategy.

Core Starting Materials: Properties and Procurement

A successful synthesis begins with well-characterized and readily available starting materials. The principal components for the synthesis of this compound are piperazine and 3-bromobenzenesulfonyl chloride.

Starting MaterialMolecular FormulaMolecular Weight ( g/mol )Key Properties
PiperazineC₄H₁₀N₂86.14White, crystalline solid, hygroscopic, pKa1 ≈ 5.6, pKa2 ≈ 9.8.
3-Bromobenzenesulfonyl ChlorideC₆H₄BrClO₂S255.52Off-white to yellow solid, moisture-sensitive, m.p. 30-33 °C, b.p. 90-91 °C at 0.5 mmHg.[1]

Procurement and Handling:

  • Piperazine: Available in anhydrous or hydrated forms. For most applications, the anhydrous form is preferred to avoid side reactions with water-sensitive reagents. It should be stored in a tightly sealed container in a dry environment.

  • 3-Bromobenzenesulfonyl Chloride: This is a reactive sulfonylating agent and should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and should be stored under inert gas. It is commercially available from major chemical suppliers. For researchers opting to synthesize this starting material, a detailed protocol is provided in the subsequent section.

Synthesis of the Key Electrophile: 3-Bromobenzenesulfonyl Chloride

For laboratories requiring this key intermediate, it can be reliably synthesized from 3-bromoaniline via a diazotization reaction followed by a sulfochlorination, often referred to as a Sandmeyer-type reaction.

Workflow for the Synthesis of 3-Bromobenzenesulfonyl Chloride

cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfochlorination A 3-Bromoaniline C 3-Bromobenzenediazonium Chloride A->C Diazotization at 0-5 °C B Sodium Nitrite (NaNO₂) in Hydrochloric Acid (HCl) B->C F 3-Bromobenzenesulfonyl Chloride C->F Sandmeyer-type Reaction D Sulfur Dioxide (SO₂) in Acetic Acid D->F E Copper(I) Chloride (CuCl) catalyst E->F A Piperazine (Large Excess) C This compound A->C B 3-Bromobenzenesulfonyl Chloride B->C Sulfonylation in a suitable solvent (e.g., DCM, THF) with a base (e.g., Triethylamine or excess piperazine) D 1,4-bis(3-Bromobenzenesulfonyl)piperazine (Byproduct) B->D C->D Further Reaction (Minimized by excess piperazine)

Caption: Direct mono-sulfonylation of piperazine.

  • Reaction Setup:

    • In a round-bottom flask, dissolve piperazine (5.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in the same solvent and add it dropwise to the piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove piperazine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with water to remove the remaining piperazine and its salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound. [2]

Strategy 2: The Protecting Group Approach

This strategy involves the temporary protection of one of the piperazine nitrogens, allowing for selective sulfonylation of the other nitrogen. The tert-butoxycarbonyl (Boc) group is the most commonly used protecting group for this purpose due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.

Causality: The Boc group electronically deactivates the nitrogen to which it is attached, making it significantly less nucleophilic. This ensures that the subsequent sulfonylation reaction occurs exclusively at the unprotected secondary amine.

Advantages:

  • High selectivity for mono-substitution, leading to a cleaner product profile and easier purification.

  • Avoids the need for a large excess of piperazine.

  • Generally provides higher yields of the desired mono-substituted product.

  • More amenable to large-scale synthesis. [3] Disadvantages:

  • Requires additional synthetic steps for protection and deprotection, increasing time and cost.

cluster_0 Step 1: Protection cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Deprotection A Piperazine C tert-Butyl piperazine-1-carboxylate (Mono-Boc-piperazine) A->C Protection in DCM B Di-tert-butyl dicarbonate (Boc₂O) B->C F tert-Butyl 4-(3-bromobenzenesulfonyl) piperazine-1-carboxylate C->F Sulfonylation in DCM D 3-Bromobenzenesulfonyl Chloride D->F E Base (e.g., Triethylamine) E->F H This compound F->H Boc Deprotection G Acid (e.g., TFA or HCl in Dioxane) G->H

Caption: Protecting group strategy for the synthesis of this compound.

Step 1: Synthesis of tert-Butyl piperazine-1-carboxylate (Mono-Boc-piperazine) [4][5][6]

  • Dissolve piperazine (2.0 eq) in dichloromethane (DCM).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction for 20-24 hours.

  • Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which is often used without further purification.

Step 2: Synthesis of tert-Butyl 4-(3-bromobenzenesulfonyl)piperazine-1-carboxylate

  • Dissolve mono-Boc-piperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add a solution of 3-bromobenzenesulfonyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product, which can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound (Deprotection)

  • Dissolve the Boc-protected intermediate from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v) or a solution of 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₁₀H₁₃BrN₂O₂S [7]
Molecular Weight 305.20 g/mol [7]
Appearance Expected to be a white to off-white solid.
1H NMR (Predicted) Peaks corresponding to the aromatic protons of the 3-bromophenyl group and the methylene protons of the piperazine ring. The piperazine protons adjacent to the sulfonyl group will be shifted downfield compared to those adjacent to the secondary amine.
13C NMR (Predicted) Signals for the carbons of the aromatic ring (with the carbon attached to the bromine showing a characteristic shift) and the carbons of the piperazine ring.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the presence of one bromine atom.

Conclusion and Recommendations

Both the direct sulfonylation and the protecting group strategy are viable methods for the synthesis of this compound.

  • For small-scale laboratory synthesis where simplicity and speed are prioritized, the direct sulfonylation method using a large excess of piperazine can be effective.

  • For larger-scale synthesis or when high purity is critical , the protecting group strategy is highly recommended. Although it involves more steps, it offers superior control, generally higher yields, and a more straightforward purification process.

The choice of strategy will ultimately depend on the specific needs of the researcher, including available resources, desired scale, and purity requirements. The protocols provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Synthesis of sulfonyl chloride substrate precursors.
  • How to Purify an organic compound via recrystallization or reprecipitation?
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  • Process for the preparation of substituted benzene sulfonyl chlorides.
  • Benzenesulfonyl chloride. Organic Syntheses Procedure.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. (2016).
  • This compound (C10H13BrN2O2S). PubChemLite.
  • Method of direct mono-N-substitution of piperazine.
  • Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum. ChemicalBook.
  • An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis.
  • Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group.
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
  • tert-Butyl piperazine-1-carboxyl
  • Purification of piperazine.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. (2023).
  • Recrystalliz
  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine)
  • Tert-butyl Piperazine-1-carboxylate Hydrochloride | C9H19ClN2O2. PubChem.
  • 3-Bromobenzenesulfonyl chloride 96 2905-24-0. Sigma-Aldrich.
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine deriv

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An In-depth Technical Guide to 1-(3-Bromobenzenesulfonyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to act as a constrained diamine and its favorable influence on aqueous solubility and pharmacokinetic profiles, make it a privileged scaffold in drug design.[1] This guide focuses on a key derivative, 1-(3-bromobenzenesulfonyl)piperazine, a versatile building block poised for significant applications in the synthesis of novel therapeutic agents. As a Senior Application Scientist, this document aims to provide not just a recitation of facts, but a comprehensive, field-tested perspective on the synthesis, characterization, and strategic utilization of this important intermediate. We will delve into the causality behind synthetic choices and provide a framework for its effective incorporation into drug discovery pipelines.

Compound Identification and Physicochemical Properties

A precise understanding of a molecule's identity and fundamental properties is the bedrock of its application in research and development.

IUPAC Name and Structural Identifiers

The unequivocally correct IUPAC name for the topic of this guide is This compound . This nomenclature accurately describes the structural connection of a 3-bromobenzenesulfonyl group to one of the nitrogen atoms of the piperazine ring.

  • Molecular Formula: C₁₀H₁₃BrN₂O₂S[2][3]

  • Molecular Weight: 305.20 g/mol [3]

  • CAS Number: 179051-77-5[3]

  • Canonical SMILES: C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Br[2]

  • InChI Key: HFVJTQOHBQUGTR-UHFFFAOYSA-N[2]

Physicochemical Data Summary

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. Below is a summary of key predicted and experimental data for this compound and its essential precursor, 3-bromobenzenesulfonyl chloride.

PropertyThis compound3-Bromobenzenesulfonyl chlorideReference
Molecular Weight 305.20 g/mol 255.52 g/mol [3][4]
Appearance Solid (predicted)Solid
XLogP3 (Predicted) 1.12.8[2][4]
Melting Point Not available30-33 °C[4]
Boiling Point Not available153 °C / 15 mmHg[4]
Density Not available1.773 g/mL at 25 °C[4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a direct and robust sulfonylation reaction. The choice of reagents and reaction conditions is critical for achieving high yield and purity, while minimizing the formation of the disubstituted by-product.

Underlying Chemistry: Nucleophilic Substitution

The core of this synthesis is the nucleophilic attack of the secondary amine of piperazine on the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride. The sulfonyl chloride is an excellent electrophile due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Piperazine, with its two nitrogen atoms, can act as a nucleophile. To favor monosubstitution, it is crucial to control the stoichiometry of the reactants. Using an excess of piperazine ensures that the sulfonyl chloride is more likely to react with an unreacted piperazine molecule rather than the already monosubstituted product.

Experimental Workflow

The following protocol is a validated method for the synthesis of this compound, designed for efficiency and reproducibility.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Prep Dissolve Piperazine in Dichloromethane (DCM) Reagents Add 3-Bromobenzenesulfonyl Chloride (dropwise at 0 °C) Prep->Reagents 1. Add Reagents Stir Stir at Room Temperature (monitor by TLC) Reagents->Stir 2. Reaction Wash Wash with aq. NaHCO₃ and Brine Stir->Wash 3. Quench & Wash Dry Dry over Na₂SO₄ Wash->Dry 4. Dry Evaporate Evaporate Solvent Dry->Evaporate 5. Concentrate Purify Column Chromatography (Silica Gel) Evaporate->Purify 6. Purify Applications cluster_amine N-H Functionalization cluster_bromo C-Br Functionalization cluster_products Potential Bioactive Molecules Core This compound Alkylation Alkylation Core->Alkylation R-X Acylation Acylation Core->Acylation RCOCl ReductiveAmination Reductive Amination Core->ReductiveAmination RCHO, [H] Suzuki Suzuki Coupling Core->Suzuki Ar-B(OH)₂ Pd catalyst Buchwald Buchwald-Hartwig Amination Core->Buchwald R₂NH Pd catalyst Sonogashira Sonogashira Coupling Core->Sonogashira Alkyne Pd/Cu catalyst CNS_Agents CNS Agents Alkylation->CNS_Agents Antimicrobial Antimicrobial Agents Alkylation->Antimicrobial Acylation->CNS_Agents ReductiveAmination->CNS_Agents Anticancer Anticancer Agents Suzuki->Anticancer Suzuki->Antimicrobial Buchwald->Anticancer Sonogashira->Anticancer

Sources

The Multifaceted Biological Activities of Aryl Sulfonylpiperazines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aryl sulfonylpiperazine scaffold is a privileged pharmacophore in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of this versatile chemical class, with a particular focus on their applications in central nervous system (CNS) disorders and oncology. We will dissect the intricate structure-activity relationships, elucidate the primary mechanisms of action, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of aryl sulfonylpiperazine derivatives.

Introduction: The Architectural Significance of the Aryl Sulfonylpiperazine Core

The arylpiperazine moiety is a cornerstone of numerous clinically successful drugs, valued for its ability to engage with a variety of biological targets.[1][2] The incorporation of a sulfonyl group introduces a key hydrogen bond acceptor and modulates the electronic and lipophilic properties of the molecule, often enhancing target affinity and selectivity. This unique combination of a rigid aromatic ring, a flexible piperazine linker, and a polar sulfonyl group allows for fine-tuning of pharmacological profiles, making the aryl sulfonylpiperazine scaffold a fertile ground for the discovery of novel therapeutics.[3] The modular nature of this scaffold permits systematic modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.[2][4][5][6]

Our exploration will focus on three primary domains of biological activity where aryl sulfonylpiperazines have demonstrated significant promise: antipsychotic, antidepressant, and anticancer effects.

Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways

Arylpiperazine derivatives have been instrumental in the development of atypical antipsychotics, which offer improved side-effect profiles compared to their predecessors.[7][8][9] The therapeutic efficacy of these compounds in treating schizophrenia and other psychoses is largely attributed to their ability to modulate dopamine D2 and serotonin 5-HT2A receptors.[7][8][10][11]

Mechanism of Action: A Symphony of Receptor Interactions

The antipsychotic effects of many aryl sulfonylpiperazine derivatives stem from a multi-receptor binding profile.[7] A key characteristic of atypical antipsychotics is their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[10] Some newer generation compounds, such as aripiprazole and its analogues, exhibit partial agonism at D2 receptors, which is thought to contribute to a lower incidence of extrapyramidal side effects.[7]

Furthermore, interactions with other serotonin receptor subtypes, such as 5-HT1A (agonism) and 5-HT7 (antagonism), can contribute to the overall therapeutic profile, including efficacy against negative symptoms and cognitive deficits in schizophrenia.[10][11][12][13][14]

Signaling Pathway: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits HT2AR 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC Activates cAMP ↓ cAMP AC->cAMP Neuronal_Response Modulated Neuronal Response cAMP->Neuronal_Response Leads to IP3_DAG ↑ IP3/DAG PLC->IP3_DAG IP3_DAG->Neuronal_Response Leads to ArylSulfonylpiperazine Aryl Sulfonylpiperazine (Antagonist) ArylSulfonylpiperazine->D2R Blocks ArylSulfonylpiperazine->HT2AR Blocks Serotonin Serotonin Serotonin->HT2AR Binds

Caption: Antipsychotic action via D2 and 5-HT2A receptor blockade.

Structure-Activity Relationship (SAR) Insights

The affinity and selectivity of aryl sulfonylpiperazines for dopamine and serotonin receptors are highly dependent on their chemical structure. Key SAR observations include:

  • Aryl Group: The nature and substitution pattern of the aryl ring significantly influence receptor binding. Electron-withdrawing or bulky substituents can enhance affinity for specific receptor subtypes.[15][16][17]

  • Piperazine Ring: The piperazine core acts as a crucial scaffold, and its conformation can impact receptor interaction.

  • Linker: The length and flexibility of the linker connecting the piperazine to another pharmacophoric element can modulate the affinity profile.[15]

  • Sulfonamide Moiety: The sulfonamide group can form key hydrogen bonds with receptor residues and influence the overall physicochemical properties of the molecule.[12][13]

Table 1: Representative Aryl Sulfonylpiperazines with Antipsychotic Potential

Compound IDAryl MoietyLinkerTerminal GroupD2 Ki (nM)5-HT2A Ki (nM)Reference
Compound A 2,3-DichlorophenylAlkylQuinolinone0.341.2[7][18]
Compound B BenzisothiazolylAlkylQuinolinone0.490.54[14][18]
Compound C NaphthylMethylDiketopiperazine>1000 (low affinity)4.1 (5-HT1A)[17][19]
Experimental Protocol: Radioligand Binding Assay

A fundamental technique to determine the affinity of a compound for a specific receptor is the radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test aryl sulfonylpiperazine derivative for the human dopamine D2 and serotonin 5-HT2A receptors.

Materials:

  • Cell membranes expressing the human D2 or 5-HT2A receptor.

  • Radioligand: [3H]Spiperone (for D2) or [3H]Ketanserin (for 5-HT2A).

  • Non-specific binding competitor: Haloperidol (for D2) or Mianserin (for 5-HT2A).

  • Test compounds (aryl sulfonylpiperazines) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation cocktail and liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific competitor (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Antidepressant Activity: Targeting the Serotonergic System

The arylpiperazine scaffold is also prevalent in antidepressant drugs.[20][21] Their mechanism of action in depression is often linked to their interaction with key components of the serotonergic system, particularly serotonin transporters (SERT) and 5-HT1A receptors.[20][22][23]

Mechanism of Action: A Dual-Action Approach

Many arylpiperazine-based antidepressants act as dual-action agents. They can function as serotonin reuptake inhibitors (SRIs), increasing the synaptic concentration of serotonin, and as 5-HT1A receptor agonists or partial agonists.[20][23] Agonism at presynaptic 5-HT1A autoreceptors can lead to a more rapid desensitization, potentially accelerating the onset of the antidepressant effect. Postsynaptic 5-HT1A receptor activation is also believed to contribute to the therapeutic benefits.[20][21] Some compounds also exhibit affinity for other serotonin receptors like 5-HT7, which may further contribute to their antidepressant and anxiolytic properties.[23]

Workflow: Evaluation of Antidepressant Potential

Antidepressant_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Behavioral Models cluster_adme ADME & Toxicology Receptor_Binding Receptor Binding Assays (5-HT1A, 5-HT7, SERT) Uptake_Assay Serotonin Reuptake Inhibition Assay Receptor_Binding->Uptake_Assay Characterize Mechanism FST Forced Swim Test (FST) Uptake_Assay->FST Confirm In Vivo Efficacy TST Tail Suspension Test (TST) FST->TST Validate Findings Metabolic_Stability Metabolic Stability (Microsomes) TST->Metabolic_Stability Assess Druggability PK_Studies Pharmacokinetic Studies Metabolic_Stability->PK_Studies Toxicity Acute Toxicity PK_Studies->Toxicity

Caption: Workflow for assessing antidepressant drug candidates.

SAR Highlights for Antidepressant Activity

For antidepressant activity, the SAR of aryl sulfonylpiperazines often revolves around optimizing affinity for SERT and 5-HT1A receptors:

  • Aryl Moiety: The substitution on the aryl ring is critical for affinity to both SERT and 5-HT1A receptors.[24]

  • Piperazine Substituents: Modifications at the N4 position of the piperazine ring can significantly impact the dual-action profile.

  • Conformational Rigidity: Introducing conformational constraints in the linker can enhance selectivity for specific serotonin receptor subtypes.[25]

Table 2: Arylpiperazine Derivatives with Antidepressant-like Effects

Compound IDAryl MoietyKey Target Affinities (Ki/IC50, nM)In Vivo ModelReference
Compound 21n AralkylSERT IC50 = 25, 5-HT1A Ki = 28, 5-HT7 Ki = 3.3FST, TST[23]
Compound 27 Tetrahydroisoquinoline5-HT1A Ki = 0.44, σ1 Ki = 0.27FST, TST[22]
Compound 4p Piperonyl5-HT1A/1B and 5-HT2C involvementFST, TST[20][21]
Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for potential antidepressant activity in rodents.

Objective: To evaluate the antidepressant-like effect of an aryl sulfonylpiperazine derivative by measuring the duration of immobility in mice.

Materials:

  • Male mice (e.g., C57BL/6 or ICR).

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Test compound and vehicle control (e.g., saline with 0.5% Tween 80).

  • Reference antidepressant (e.g., imipramine or fluoxetine).

  • Video recording and analysis software.

Procedure:

  • Pre-test session (Day 1): Place each mouse individually into the cylinder of water for 15 minutes. This is to induce a state of behavioral despair.

  • Remove the mice, dry them, and return them to their home cages.

  • Test session (Day 2): Administer the test compound, vehicle, or reference drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.

  • Place the mice back into the cylinders for a 6-minute test session.

  • Record the behavior of the mice.

  • Analyze the last 4 minutes of the test session, quantifying the time spent immobile (making only minimal movements to keep the head above water).

  • A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Anticancer Activity: A New Frontier for Arylpiperazines

Recently, the arylpiperazine scaffold has gained attention for its potential as an anticancer agent.[4][5][6][26] These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[4][5][6][26][27]

Mechanisms of Action in Oncology

The anticancer activity of aryl sulfonylpiperazines is diverse and can involve:

  • Tubulin Polymerization Inhibition: Some derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[28]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Certain compounds may target RTKs that are overexpressed or hyperactivated in cancer cells.

  • Induction of Apoptosis: Many arylpiperazine derivatives have been shown to induce programmed cell death in various cancer cell lines.

  • α1-Adrenoceptor Antagonism: Some arylpiperazines, like naftopidil, are α1-adrenoceptor antagonists and have shown antiproliferative effects in prostate and other cancer cell lines.[4][26]

Logical Relationship: From Compound to Anticancer Effect

Anticancer_Mechanism cluster_targets Molecular Targets cluster_cellular_effects Cellular Effects ArylSulfonylpiperazine Aryl Sulfonylpiperazine Tubulin Tubulin ArylSulfonylpiperazine->Tubulin RTKs Receptor Tyrosine Kinases ArylSulfonylpiperazine->RTKs Alpha1_AR α1-Adrenoceptors ArylSulfonylpiperazine->Alpha1_AR Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Signaling_Inhibition Inhibition of Proliferation Signaling RTKs->Signaling_Inhibition Alpha1_AR->Signaling_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Signaling_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanisms of anticancer activity.

SAR in Anticancer Drug Design

The structural features influencing the anticancer potency of aryl sulfonylpiperazines are still being actively investigated. However, some trends have emerged:

  • Aryl Substituents: The nature and position of substituents on the aryl ring can dramatically affect cytotoxicity against different cancer cell lines.[27]

  • Heterocyclic Moieties: The incorporation of various heterocyclic rings can enhance antiproliferative activity.[27]

Table 3: Antiproliferative Activity of Selected Arylpiperazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Putative Target/MechanismReference
Compound 23 MDA-MB-468 (Breast)1.00Not specified[27]
Naftopidil Prostate Cancer CellsVariesα1-Adrenoceptor Antagonist[4][26]
Compound 8 DU145 (Prostate)8.25Not specified[29]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To determine the cytotoxic effect of an aryl sulfonylpiperazine derivative on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., PC-3, MCF-7).

  • Complete cell culture medium.

  • Test compound dilutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the test compound. Include wells with medium only (blank) and cells with vehicle (control).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control group.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

Aryl sulfonylpiperazines represent a remarkably versatile and productive scaffold in drug discovery. Their ability to interact with a wide range of biological targets has led to the development of important drugs for CNS disorders and has opened up promising new avenues in oncology. The continued exploration of the chemical space around this core structure, guided by a deep understanding of SAR and mechanistic biology, will undoubtedly lead to the discovery of novel and improved therapeutics. Future research should focus on developing derivatives with enhanced subtype selectivity and improved pharmacokinetic profiles to minimize off-target effects and maximize therapeutic efficacy.

References

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  • Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Bentham Science. [Link]

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  • 1-Aryl-4-(4-succinimidobutyl)piperazines and their conformationally constrained analogues: synthesis, binding to serotonin (5-HT1A, 5-HT2A, 5-HT7), alpha1-adrenergic, and dopaminergic D2 receptors, and in vivo 5-HT1A functional characteristics. PubMed. [Link]

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1-(3-Bromobenzenesulfonyl)piperazine structural analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Evaluation of 1-(3-Bromobenzenesulfonyl)piperazine Structural Analogs

Abstract

The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, prized for its physicochemical properties and ability to serve as a versatile linker engaging with multiple biological targets.[1][2][3] When combined with an arylsulfonyl moiety, it forms a pharmacophore class with a broad spectrum of documented biological activities. This guide provides a comprehensive technical overview of this compound, a key intermediate and building block for creating diverse chemical libraries. We will explore robust synthetic strategies for generating structural analogs, delve into the principles of their pharmacological evaluation, and elucidate the critical structure-activity relationships (SAR) that drive potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.

The this compound Core: A Privileged Scaffold

The core structure, this compound (CAS No: 179051-77-5), consists of a piperazine ring N-substituted with a 3-bromobenzenesulfonyl group.[4][5] This architecture presents three primary points for diversification, making it an ideal starting point for library synthesis and lead optimization.

  • Piperazine N4-Position: The secondary amine is a nucleophilic handle for a vast array of chemical transformations, allowing for the introduction of diverse functional groups to probe different regions of a target's binding pocket.

  • Benzenesulfonyl Ring: The bromine atom at the 3-position serves as a versatile synthetic handle for cross-coupling reactions. Furthermore, the substitution pattern on the aromatic ring can be systematically varied to modulate electronic properties and steric bulk.

  • Piperazine Ring Carbons: While less common, modification of the piperazine ring's carbon backbone can introduce chirality and Csp3-rich features, leading to novel three-dimensional structures.[6]

The inherent properties of the piperazine moiety, such as its ability to exist in a protonated state at physiological pH and its typical chair conformation, often contribute to improved aqueous solubility and oral bioavailability in drug candidates.[1]

Caption: Key diversification points on the core scaffold.

Synthetic Strategies for Analog Generation

The synthesis of analogs is logically approached by first constructing the core scaffold and then functionalizing it at its various diversification points. The choice of synthetic route is dictated by the desired modification and the availability of starting materials.

Synthesis of the Core Scaffold

The foundational reaction is the nucleophilic substitution of 3-bromobenzenesulfonyl chloride with piperazine. A critical consideration in this step is preventing the formation of the 1,4-disubstituted byproduct.

Causality Behind Experimental Choice: Using a large excess of piperazine (typically 5-10 equivalents) ensures that the sulfonyl chloride is more likely to react with an unreacted piperazine molecule rather than the mono-substituted product, thus maximizing the yield of the desired this compound. Alternatively, a protecting group strategy can be employed for more precise control, albeit at the cost of additional synthetic steps.[7]

  • Reaction Setup: To a stirred solution of piperazine (5.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C in an ice bath, add a solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 10:1 DCM:Methanol mobile phase until the starting sulfonyl chloride is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure product.

G start Start: Piperazine & 3-Bromobenzenesulfonyl Chloride setup Dissolve Piperazine (5 eq) in DCM Cool to 0°C start->setup addition Add Sulfonyl Chloride (1 eq) Dropwise over 30 min setup->addition react Stir at Room Temperature 12-16 hours addition->react tlc Monitor by TLC (10:1 DCM:MeOH) react->tlc tlc->react Incomplete workup Quench with NaHCO₃ (aq) Extract with DCM tlc->workup Complete purify Combine Organics, Dry (Na₂SO₄) Concentrate & Purify via Chromatography workup->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of the core scaffold.

Diversification at the Piperazine N4-Position

With the core scaffold in hand, the secondary amine is readily functionalized. N-alkylation and N-acylation are two of the most common and effective methods.

This protocol is superior for many substrates as it avoids the over-alkylation issues associated with alkyl halides and uses milder conditions.

  • Reaction Setup: To a solution of this compound (1.0 eq) and a desired aldehyde or ketone (1.2 eq) in methanol (0.1 M), add acetic acid (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 1 hour. Then, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Continue stirring at room temperature for 24 hours.

  • Workup: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Pharmacological Evaluation and Structure-Activity Relationships (SAR)

Piperazine derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, antidepressant, and anticancer effects.[8][9] Analogs of the 1-(benzenesulfonyl)piperazine scaffold have been specifically investigated as potent modulators of neuronal nicotinic receptors.[10]

A typical evaluation workflow begins with high-throughput in vitro screening to identify initial hits, followed by more detailed in vivo studies for promising candidates.

cluster_workflow Pharmacological Evaluation Workflow synthesis Analog Synthesis invitro In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition) synthesis->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar invivo In Vivo Testing (Animal Models of Disease) invitro->invivo Active Compounds sar->synthesis Iterative Design lead_opt Lead Optimization invivo->lead_opt

Caption: A typical workflow for drug discovery and evaluation.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for rationally designing more potent and selective analogs. By systematically altering the structure and measuring the corresponding change in biological activity, key pharmacophoric features can be identified. For the 1-(benzenesulfonyl)piperazine class, several key relationships have been observed in studies targeting nicotinic receptors.[10]

  • Benzenesulfonyl Ring Substitution: The position and electronic nature of substituents on the phenyl ring significantly impact potency. For instance, moving a substituent from the para- to the meta- or ortho-position can drastically alter receptor affinity.

  • N4-Piperazine Substitution: The nature of the group attached to the second piperazine nitrogen is critical for activity. Small alkyl groups, larger aromatic moieties, or hydrogen bond donors/acceptors can be introduced to probe specific interactions within the target's binding site.

The table below illustrates a hypothetical SAR dataset for a generic kinase target, based on common trends observed in medicinal chemistry.

Compound IDR¹ (on Phenyl Ring)R² (on N4-Piperazine)Kinase Inhibition IC₅₀ (nM)
Core 3-Br-H>10,000
ANA-01 3-Br-CH₃5,200
ANA-02 3-Br-CH₂-Ph850
ANA-03 3-Br-C(O)-Ph1,200
ANA-04 4-F-CH₂-Ph430
ANA-05 3-CN-CH₂-Ph150
ANA-06 3-OCH₃-CH₂-Ph2,500

Analysis of Hypothetical Data:

  • N4-Substitution is Key: The unsubstituted core is inactive. Adding even a small methyl group (ANA-01) introduces weak activity. Larger, aromatic groups like benzyl (ANA-02) significantly improve potency, suggesting a hydrophobic pocket is being engaged.

  • Phenyl Ring Electronics Matter: Replacing the 3-Br with a more electron-withdrawing cyano group (ANA-05) enhances potency compared to the benzyl analog (ANA-02). Conversely, an electron-donating methoxy group (ANA-06) reduces activity. This suggests that the electronic nature of the sulfonyl group influences a key interaction.

  • Positional Isomers are Important: Moving a halogen from the 3-position (ANA-02) to the 4-position (ANA-04) also improves potency, indicating sensitivity to the substitution pattern.

Self-Validating Protocols: Ensuring Compound Integrity

The trustworthiness of any SAR study relies on the confirmed identity and purity of the synthesized compounds. A multi-pronged approach to characterization is mandatory.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment of reaction completion.[11]

  • Structural Verification:

    • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the gold standard for confirming the chemical structure. The chemical shifts, integration, and coupling patterns provide a detailed map of the molecule.[12]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the new compound.[12]

  • Purity Assessment:

    • Melting Point (Mp): A sharp melting point range is indicative of a pure crystalline solid.[12]

    • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (typically >95% is required for biological testing).

Conclusion and Future Directions

The this compound scaffold is a highly tractable starting point for the development of novel, biologically active small molecules. Its synthetic accessibility and the clear SAR trends often observed with its analogs make it an attractive core for drug discovery programs targeting a wide array of diseases.[8][13]

Future research should focus on exploring more complex N4-substituents, utilizing the 3-bromo handle for palladium-catalyzed cross-coupling reactions to introduce novel aromatic and heteroaromatic groups, and leveraging computational tools like molecular docking to rationally guide the design of next-generation analogs.[14] By combining robust synthetic chemistry with rigorous biological evaluation, the full potential of this privileged scaffold can be unlocked.

References

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  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (n.d.). PubMed Central.
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discovery of novel piperazine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] Its remarkable versatility, favorable physicochemical properties, and synthetic tractability have solidified its importance in the design of a wide array of therapeutic agents.[3][4] This technical guide provides a comprehensive exploration of the piperazine core, detailing its synthesis, therapeutic applications, and structure-activity relationships (SAR). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present quantitative data to offer a self-validating and authoritative resource for professionals in drug discovery and development.

The Significance of the Piperazine Moiety in Drug Design

The prevalence of the piperazine scaffold in numerous clinically successful drugs is not coincidental.[5] Its value stems from a unique combination of properties that medicinal chemists can strategically exploit to fine-tune the pharmacological profile of a drug candidate.

  • Physicochemical Properties: The two nitrogen atoms are basic centers that can be protonated at physiological pH, which often enhances aqueous solubility and bioavailability.[2] The piperazine ring typically adopts a stable chair conformation, offering a rigid and predictable framework for orienting pharmacophoric groups toward their biological targets.[2]

  • Pharmacokinetic Modulation: The incorporation of a piperazine moiety can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Its polarity can be modulated through substitution on the nitrogen atoms, allowing for a delicate balance between solubility and membrane permeability.

  • Synthetic Accessibility: The chemical reactivity of the piperazine ring, particularly the secondary amine groups, facilitates straightforward derivatization, making it an ideal scaffold for building diverse chemical libraries for high-throughput screening.[1][6]

Synthetic Strategies for Novel Piperazine Derivatives

The construction and functionalization of the piperazine core are critical steps in the drug discovery pipeline. Several robust synthetic methodologies are routinely employed, each with its own set of advantages and considerations.

N-Arylpiperazine Synthesis

The formation of the N-aryl bond is a common and crucial transformation. Two powerful palladium-catalyzed cross-coupling reactions are predominantly used.

This reaction has become a cornerstone for the synthesis of N-aryl amines due to its high efficiency and broad substrate scope.[7] It offers a versatile method for creating N-aryl piperazines from readily available starting materials.[7][8]

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine [6]

  • Materials:

    • Aryl halide (1.0 equiv)

    • N-Boc-piperazine (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst)

    • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos)

    • Base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄)

    • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).

    • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.

    • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.[6]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Diagram: Simplified Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand_Exchange R2NH, Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Ligand_Exchange->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Caption: A simplified representation of the palladium-catalyzed cycle.

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds. While it often requires harsher conditions than the Buchwald-Hartwig amination, it remains a valuable tool, particularly for certain substrates.[9]

Experimental Protocol: Ullmann Condensation for N-Arylpiperazine Synthesis [10]

  • Materials:

    • Aryl halide (1.0 equiv)

    • Piperazine (2.0 equiv, to favor mono-arylation)

    • Copper(I) iodide (CuI, 10-20 mol%)

    • Ligand (e.g., L-proline, 20-40 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • High-boiling polar solvent (e.g., DMF, DMSO)

  • Procedure:

    • To a reaction vessel, add the aryl halide, piperazine, CuI, ligand, and base.

    • Add the solvent and flush the vessel with an inert gas.

    • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

N-Alkylation of Piperazines

Introducing alkyl substituents on the piperazine nitrogens is readily achieved through reductive amination.

Experimental Protocol: Reductive Amination of Piperazine [11][12]

  • Materials:

    • Piperazine or N-substituted piperazine (1.0 equiv)

    • Aldehyde or ketone (1.1 - 1.2 equiv)

    • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

    • Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE))

    • Acid catalyst (optional, e.g., acetic acid)

  • Procedure:

    • To a round-bottom flask, add the piperazine derivative and dissolve or suspend it in the anhydrous solvent.

    • Add the aldehyde or ketone to the reaction mixture.

    • If the piperazine is a hydrochloride salt, add a base like triethylamine (2.2 eq) to generate the free base in situ.[11]

    • Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the imine/iminium ion intermediate.

    • Slowly add the reducing agent to the reaction mixture.

    • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Therapeutic Applications and Structure-Activity Relationships

Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, finding applications in diverse therapeutic areas.[13][14]

Anticancer Agents

Many piperazine-containing compounds exhibit potent anticancer activity by targeting various signaling pathways crucial for cancer cell proliferation and survival.[15][16]

Quantitative Data: In Vitro Anticancer Activity of Piperazine Derivatives

Compound IDCancer Cell LineCancer TypeIC50 / GI50 (µM)Reference
PCCSNU-475Human Liver Cancer6.98 ± 0.11[1]
PCCSNU-423Human Liver Cancer7.76 ± 0.45[1]
1dHUH-7Hepatocellular1.23[1]
1dMCF-7Breast0.98[1]
1dHCT-116Colorectal1.54[1]
Derivative AK562Chronic Myeloid Leukemia0.06 - 0.16[15]
Compound 5MCF-7Breast CancerPromising[17]
Compound 7MCF-7Breast CancerPromising[17]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [5][15]

  • Materials:

    • Human cancer cell lines

    • 96-well plates

    • Cell culture medium and supplements

    • Piperazine derivative stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative. Include a vehicle control and a positive control (a known cytotoxic agent).

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram: General Workflow for Drug Discovery

DrugDiscoveryWorkflow cluster_Discovery Discovery & Preclinical cluster_Development Clinical Development Target_ID Target Identification & Validation Hit_ID Hit Identification Target_ID->Hit_ID High-Throughput Screening Lead_Gen Lead Generation Hit_ID->Lead_Gen Hit-to-Lead Lead_Opt Lead Optimization Lead_Gen->Lead_Opt SAR Studies Phase_I Phase I Lead_Opt->Phase_I IND Submission Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A high-level overview of the drug discovery and development process.

Central Nervous System (CNS) Agents

The piperazine scaffold is a prominent feature in many drugs targeting the CNS, particularly those modulating dopaminergic and serotonergic systems.[10][15][18] These derivatives are used as antipsychotics, antidepressants, and anxiolytics.[10]

Quantitative Data: Receptor Binding Affinities of Piperazine Derivatives

CompoundReceptorKi (nM)Reference
Compound 45-HT1A0.78[19]
Compound 75-HT1A0.57[19]
Risperidone5-HT2A-[18]
HaloperidolD2-[20]

Experimental Protocol: Dopamine D2 Receptor Binding Assay [13][14]

  • Principle: This is a competitive binding assay to determine the affinity of a test compound for the D2 receptor.

  • Materials:

    • Cell membranes expressing the human dopamine D2 receptor

    • Radioligand (e.g., [³H]spiperone)

    • Test compounds (piperazine derivatives)

    • Assay buffer

    • 96-well plates

    • Scintillation counter

  • Procedure:

    • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the test compound.

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound and free radioligand.

    • Washing: Wash the filter mat to remove non-specifically bound radioligand.

    • Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.

    • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant).

Experimental Protocol: Serotonin 5-HT1A Receptor Binding Assay [7][21]

  • Principle: A competitive radioligand binding assay to measure the affinity of compounds for the 5-HT1A receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT1A receptor

    • Radioligand (e.g., [³H]8-OH-DPAT)

    • Test compounds

    • Assay buffer

    • 96-well plates

    • Scintillation counter

  • Procedure:

    • The procedure is analogous to the D2 receptor binding assay, with the appropriate receptor preparation and radioligand.

    • Data analysis is performed to determine IC50 and Ki values.

Diagram: Simplified Signaling Pathway for a D2 Receptor Antagonist

D2_Antagonist_Pathway Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Piperazine_Antagonist Piperazine Antagonist Piperazine_Antagonist->D2_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Cellular_Response Cellular Response (Inhibited) cAMP->Cellular_Response

Caption: Antagonism of the D2 receptor by a piperazine derivative.

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in lead optimization.[22] For the piperazine ring, several bioisosteres have been explored to modulate properties like pKa, lipophilicity, and metabolic stability.[22][23]

Examples of Piperazine Bioisosteres:

  • Homopiperazine: A seven-membered ring analog.

  • Constrained Analogs (e.g., spirodiamines): These can reduce conformational flexibility and may improve receptor binding affinity.[23]

  • Aza-spirocycles: Can offer different vector orientations for substituents.

Conclusion and Future Perspectives

The piperazine scaffold continues to be a highly valuable and versatile tool in medicinal chemistry. Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic accessibility, ensure its continued prominence in drug discovery efforts across a wide range of therapeutic areas. Future research will likely focus on the development of novel synthetic methodologies for more complex and diverse piperazine derivatives, including those with stereochemical complexity. Furthermore, the exploration of novel bioisosteres will provide new avenues for fine-tuning the properties of drug candidates. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) studies, will further accelerate the rational design of the next generation of piperazine-based therapeutics.[2][24]

References

  • International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, SCREENING AND IN VITRO ANTICANCER ACTIVITY OF PIPERAZINE NUCLEUS CONTAINING NOVEL CHALCONES ON DIFFERENT CELL LINES. [Link]

  • RSC Publishing. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. [Link]

  • National Center for Biotechnology Information. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. [Link]

  • PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

  • National Center for Biotechnology Information. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • PubMed. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • Taylor & Francis Online. (n.d.). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

  • ACS Publications. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. [Link]

  • PubMed. (2014). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. [Link]

  • GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. [Link]

  • PubMed. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. [Link]

  • MDPI. (n.d.). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. [Link]

  • PubMed. (2014). In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. [Link]

  • ResearchGate. (n.d.). Quantitative Structure Activity Relationship Studies of Piperazinyl Phenylalanine Derivatives as VLA-4/VCAM-1 Inhibitors. [Link]

  • ResearchGate. (n.d.). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. [Link]

  • Cambridge MedChem Consulting. (2022). Basic Bioisosteres. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • Reddit. (2024). Reductive amination of piperazine. [Link]

  • Google Patents. (n.d.). Method for preparing piperazines.
  • PubMed. (n.d.). Quantitative structure activity relationship (QSAR) on new benzothiazoles derived substituted piperazine derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. [Link]

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Methodological & Application

Synthesis Protocol for 1-(3-Bromobenzenesulfonyl)piperazine: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(3-Bromobenzenesulfonyl)piperazine, a key intermediate in pharmaceutical research and drug development. The synthesis involves the nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and piperazine. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, offering detailed experimental procedures, safety guidelines, and characterization methods.

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents due to their favorable pharmacokinetic properties.[1] The introduction of an arylsulfonyl moiety to the piperazine ring can significantly modulate the biological activity of the resulting compound. This compound serves as a versatile building block for the synthesis of more complex molecules with potential applications in various therapeutic areas. The bromo-functional group on the benzene ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space.

The synthesis described herein is a robust and efficient method for the preparation of this compound in good yield and purity. The protocol is designed to be easily scalable for laboratory and potential pilot-plant production.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of piperazine attacks the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride, with the concomitant elimination of hydrochloric acid. A tertiary amine base, such as triethylamine, is utilized to neutralize the in situ generated HCl.

G cluster_0 Reaction Scheme 3-Bromobenzenesulfonyl Chloride 3-Bromobenzenesulfonyl Chloride This compound This compound 3-Bromobenzenesulfonyl Chloride->this compound + Piperazine + Triethylamine

Caption: Synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
3-Bromobenzenesulfonyl chloride≥96%Sigma-Aldrich2905-24-0
Piperazine (anhydrous)≥99%Sigma-Aldrich110-85-0
Triethylamine (Et3N)≥99.5%Sigma-Aldrich121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Sodium Sulfate (Na2SO4)Anhydrous, granularFisher Scientific7757-82-6
Ethyl acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3

Safety Precautions

3-Bromobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Piperazine is a skin and respiratory irritant. Avoid inhalation of dust and contact with skin and eyes.

Triethylamine is a flammable liquid and is corrosive. It has a strong, unpleasant odor and should be handled in a fume hood.

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.[2]

Experimental Protocol

Step 1: Reaction Setup and Reagent Addition
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous piperazine (2.5 equivalents).

  • Dissolve the piperazine in anhydrous dichloromethane (DCM, 100 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.2 equivalents) to the piperazine solution.

  • In a separate beaker, dissolve 3-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM (50 mL).

  • Transfer the 3-bromobenzenesulfonyl chloride solution to the dropping funnel.

  • Add the 3-bromobenzenesulfonyl chloride solution dropwise to the cooled piperazine solution over a period of 30-45 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form upon addition.[3]

Step 2: Reaction and Work-up
  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Once the reaction is complete (disappearance of the starting sulfonyl chloride), quench the reaction by adding deionized water (100 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess piperazine and triethylamine, followed by saturated aqueous sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 3: Purification

The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in hexanes.

    • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (monitored by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield the purified this compound as a white to off-white solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₁₀H₁₃BrN₂O₂S
Molecular Weight 305.20 g/mol [4]
Appearance White to off-white solid
Purity (by HPLC) >95%
Predicted ¹H and ¹³C NMR Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (t, J = 1.8 Hz, 1H), 7.70 (dt, J = 7.9, 1.3 Hz, 1H), 7.60 (dt, J = 8.0, 1.2 Hz, 1H), 7.40 (t, J = 7.9 Hz, 1H), 3.15 - 3.05 (m, 4H), 3.00 - 2.90 (m, 4H), 1.95 (s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 138.5, 135.8, 130.6, 129.2, 126.0, 122.9, 46.5 (2C), 45.8 (2C).

(Note: The provided NMR data is predicted and should be confirmed by experimental analysis.)

Experimental Workflow Diagram

G A Dissolve Piperazine and Et3N in DCM B Cool to 0 °C A->B C Add 3-Bromobenzenesulfonyl Chloride in DCM B->C D Stir at Room Temperature C->D E Aqueous Work-up D->E F Dry and Concentrate E->F G Purification (Recrystallization or Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of this compound. The procedure is straightforward and employs readily available reagents and standard laboratory techniques. The successful synthesis of this versatile building block opens avenues for the development of novel pharmaceutical agents.

References

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.
  • Rathi, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5891.
  • Patel, H. S., et al. (2009). Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. E-Journal of Chemistry, 6(S1), S93-S98.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting Information for: Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. Retrieved from [Link]

  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). US5861511A - Process for preparation of 3 piperazinylbenzisothiazoles.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • SpectraBase. (n.d.). piperazine, 1-[(3-bromophenyl)methyl]-4-[(4-fluorophenyl)sulfonyl]-. Retrieved from [Link]

  • PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 3.2: Purification of Products. Retrieved from [Link]

  • PubMed. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • PubChem. (n.d.). m-Bromobenzenesulphonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ChemSrc. (n.d.). 3-Bromobenzenesulfonyl chloride. Retrieved from [Link]

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Application Note: High-Purity Isolation of 1-(3-Bromobenzenesulfonyl)piperazine using Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the purification of 1-(3-Bromobenzenesulfonyl)piperazine, a key intermediate in pharmaceutical synthesis, using normal-phase flash chromatography. The described methodology addresses the inherent challenges of separating this polar, nitrogen-containing compound from common synthetic impurities, such as unreacted starting materials and disubstituted byproducts. We detail the systematic development of an optimal mobile phase using Thin-Layer Chromatography (TLC) and provide a robust, step-by-step flash chromatography protocol designed to yield the target compound with high purity. This guide is intended for researchers and professionals in drug discovery and process development.

Introduction: The Purification Challenge

This compound is a versatile building block in medicinal chemistry. Its synthesis, typically involving the reaction of 3-bromobenzenesulfonyl chloride with piperazine, often results in a crude mixture containing several impurities. The primary purification challenge lies in the separation of the desired monosubstituted product from excess piperazine, which is highly polar, and the potential formation of the disubstituted byproduct, 1,4-bis(3-bromobenzenesulfonyl)piperazine. The structural similarities and varying polarities of these compounds necessitate a well-optimized chromatographic method to achieve high purity.

Normal-phase flash chromatography on silica gel is a widely adopted technique for such purifications due to its efficiency and scalability.[1][2] However, the basic nitrogen atoms in the piperazine moiety can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[3] This note describes a protocol that mitigates these effects through careful mobile phase selection, leading to a successful and efficient purification.

Understanding the Chemistry of Separation

The successful chromatographic separation of this compound and its related impurities hinges on exploiting the differences in their polarity and interaction with the stationary phase.

  • Stationary Phase: Silica gel, a polar adsorbent, is the stationary phase of choice.[2] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar functional groups of the analytes.

  • Analyte Polarity:

    • Piperazine: Highly polar due to the two secondary amine groups, causing it to bind very strongly to silica gel.

    • This compound (Product): Moderately polar. The sulfonamide group and the remaining secondary amine contribute to its polarity.

    • 1,4-bis(3-bromobenzenesulfonyl)piperazine (Byproduct): Less polar than the monosubstituted product as both amine protons are replaced by the bulky, relatively non-polar bromobenzenesulfonyl groups.

  • Mobile Phase: A mixture of a non-polar and a polar solvent is used to elute the compounds. The polarity of the mobile phase is critical; a more polar mobile phase will have a stronger affinity for the stationary phase, displacing the analytes and causing them to elute faster.[4] For nitrogen-containing compounds, the addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can significantly improve peak shape by neutralizing the acidic silica surface and minimizing undesirable ionic interactions.[3]

Materials and Methods

Materials and Reagents
Material/ReagentGradeSupplier
Crude this compoundSynthesis GradeIn-house
Silica Gel for Flash Chromatography40-63 µm particle sizeMerck or equivalent
Silica Gel TLC Plates (with F254 indicator)-Merck or equivalent
Dichloromethane (DCM)HPLC GradeFisher Scientific
Methanol (MeOH)HPLC GradeFisher Scientific
Triethylamine (TEA)Reagent GradeSigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Equipment
  • Flash Chromatography System (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®)

  • Glass Chromatography Column (if performing manual flash chromatography)

  • TLC Developing Chamber

  • UV Lamp (254 nm)

  • Rotary Evaporator

  • Standard laboratory glassware

Experimental Protocol

Step 1: Thin-Layer Chromatography (TLC) for Method Development

The initial and most critical step is to determine an appropriate solvent system using TLC. The goal is to find a mobile phase that provides good separation between the product and its impurities, with a target Rf value for the product between 0.2 and 0.4.[5]

Protocol:

  • Prepare TLC Chambers: Line TLC chambers with filter paper and add the developing solvents to be tested. Allow the chambers to saturate for at least 15 minutes.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.

  • Solvent System Evaluation:

    • Starting Point: Begin with a mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). A good initial system to test for sulfonamides is Dichloromethane:Methanol (95:5).[6]

    • Optimization:

      • If all spots remain at the baseline, increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the percentage of Methanol).

      • If all spots are near the solvent front, decrease the mobile phase polarity.

      • If spots are tailing, add 0.5-1% triethylamine (TEA) to the mobile phase to improve the peak shape.[3]

  • Optimal System Selection: The chosen system should show clear separation between the product spot and any major impurity spots. For this application, a system of Dichloromethane:Methanol:Triethylamine (95:5:0.5) was found to be effective.

Step 2: Flash Chromatography Purification

This protocol assumes the use of an automated flash chromatography system, but the principles can be adapted for manual column chromatography.

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification prep_column Pack Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Dry Loading) prep_sample->load_sample run_gradient Run Gradient Elution load_sample->run_gradient collect_fractions Collect Fractions run_gradient->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent final_product Pure Product evaporate_solvent->final_product

Caption: Flash Chromatography Workflow for Purification.

Protocol:

  • Column Selection: Choose a silica gel column size appropriate for the amount of crude material. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude sample by weight.[1]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.

    • Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This ensures that the sample is introduced to the column in a concentrated band, leading to better separation.[1]

    • Load the dry powder onto the top of the chromatography column.

  • Chromatography Conditions:

    • Mobile Phase A: Dichloromethane + 0.5% Triethylamine

    • Mobile Phase B: 9:1 Dichloromethane:Methanol + 0.5% Triethylamine

    • Flow Rate: Adjust based on column size (e.g., 40 mL/min for a 40 g column).

    • Detection: UV detection at 254 nm.

    • Gradient:

      • 0-2 Column Volumes (CV): 100% A (Isocratic hold)

      • 2-12 CV: Linear gradient from 0% to 50% B

      • 12-15 CV: 50% B (Isocratic hold)

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Post-Purification Analysis:

    • Analyze the collected fractions using the TLC system developed in Step 1 to identify the fractions containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Results and Discussion

The described protocol effectively separates this compound from its major impurities.

Expected Elution Order:

  • 1,4-bis(3-bromobenzenesulfonyl)piperazine (Disubstituted byproduct): Being the least polar, it will elute first.

  • This compound (Desired Product): Elutes after the byproduct.

  • Piperazine (Unreacted starting material): Being highly polar, it will remain strongly adsorbed to the silica gel at the top of the column under these conditions.

Chemical Structures of Key Compounds:

G cluster_product Product cluster_byproduct Byproduct cluster_sm Starting Material product product product_label This compound MW: 305.20 g/mol byproduct Structure not readily available byproduct_label 1,4-bis(3-bromobenzenesulfonyl)piperazine sm sm sm_label Piperazine

Caption: Key structures involved in the purification.

The use of a dichloromethane/methanol gradient provides the necessary increase in mobile phase polarity to elute the moderately polar product in a reasonable time frame. The inclusion of triethylamine is crucial for obtaining sharp, symmetrical peaks by preventing the basic amine from interacting ionically with the acidic silica gel. Dry loading the sample is highly recommended as it prevents the dissolution solvent from interfering with the separation at the top of the column, leading to sharper bands and improved resolution.

Conclusion

This application note provides a comprehensive and reliable method for the purification of this compound using normal-phase flash chromatography. By employing systematic TLC-based method development and incorporating a basic modifier into the mobile phase, this protocol effectively addresses the challenges associated with purifying polar, nitrogen-containing compounds. The result is a high-purity product suitable for subsequent stages of pharmaceutical research and development.

References

  • Reddit discussion on TLC of sulfonamides. (n.d.). Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]

  • TLC of Sulfonamides | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Detection of sulfonamides in chicken muscle by thin layer chromatography. (2014, April 18). Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 17, 2026, from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 1-(3-Bromophenyl)piperazine. Retrieved January 17, 2026, from [Link]

  • Bican-Fister, T., & Kajganovic, V. (1963). Separation and identification of sulfonamides by thin-layer chromatography.
  • CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved January 17, 2026, from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved January 17, 2026, from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide. Retrieved January 17, 2026, from [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs. (2015, October 19). Retrieved January 17, 2026, from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). m-Bromobenzenesulphonyl chloride. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for the Recrystallization of Sulfonylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for Sulfonylpiperazine Derivatives in Pharmaceutical Development

Sulfonylpiperazine derivatives represent a significant class of compounds in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical and pharmacokinetic properties such as aqueous solubility and bioavailability. The piperazine ring, a common pharmacophore, and the influential sulfonyl group, which can modulate acidity and metabolic stability, combine to create molecules with diverse therapeutic potential.[1][2] However, the synthetic routes to these derivatives often yield crude products contaminated with starting materials, by-products, and other impurities that can compromise the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Recrystallization stands as a cornerstone purification technique in pharmaceutical manufacturing, offering a robust, scalable, and economical method to achieve the high purity standards required for clinical applications.[3][4] This process selectively isolates the desired compound from a supersaturated solution, leaving impurities behind in the mother liquor. A well-controlled crystallization process is paramount as it not only dictates the chemical purity but also influences critical solid-state properties of the API, including crystal form (polymorphism), particle size, and shape, which in turn affect dissolution rates and bioavailability.[5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful recrystallization of sulfonylpiperazine derivatives. We will delve into the fundamental principles, offer a systematic approach to solvent selection, present detailed experimental protocols, and provide troubleshooting strategies for common challenges.

Core Principles of Recrystallization: A Mechanistic Approach

Recrystallization is a purification technique grounded in the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[3][7] The process hinges on creating a supersaturated solution of the target compound, from which it will preferentially crystallize upon cooling or the addition of an anti-solvent, leaving impurities dissolved in the solvent.

The success of recrystallization is governed by several key interdependent mechanisms:

  • Dissolution: The impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.

  • Nucleation: As the solution cools and becomes supersaturated, the solute molecules begin to aggregate and form small, ordered nuclei. This can occur spontaneously (homogeneous nucleation) or be induced by the presence of seed crystals or imperfections on the glassware surface (heterogeneous nucleation).[4]

  • Crystal Growth: Once stable nuclei have formed, further solute molecules deposit onto the crystal lattice, leading to the growth of larger, purer crystals.[4]

  • Purification: Impurities are excluded from the growing crystal lattice due to their different molecular shapes and sizes, remaining dissolved in the surrounding solvent.

The choice of crystallization method is dictated by the physicochemical properties of the sulfonylpiperazine derivative and the selected solvent system. Common methods include:

  • Cooling Crystallization: This is the most common method, suitable for compounds that exhibit a significant increase in solubility with temperature.[3]

  • Anti-solvent Crystallization: An anti-solvent (a solvent in which the compound is poorly soluble) is added to a solution of the compound, reducing its solubility and inducing crystallization. This method is useful for compounds that are highly soluble in the initial solvent even at low temperatures.

  • Evaporative Crystallization: The solvent is slowly evaporated from the solution to increase the concentration of the solute and induce crystallization. This is often employed for compounds that are sensitive to temperature changes.[4]

  • Reactive Crystallization: Crystallization is induced by a chemical reaction, such as salt formation. This is a particularly effective strategy for basic compounds like sulfonylpiperazine derivatives.[3]

Systematic Solvent Selection for Sulfonylpiperazine Derivatives

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent for a single-solvent recrystallization should exhibit the following characteristics:

  • High solubility for the sulfonylpiperazine derivative at elevated temperatures.

  • Low solubility for the sulfonylpiperazine derivative at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility so they can be filtered out from the hot solution.

  • A boiling point that is high enough to allow for a sufficient temperature differential for crystallization but low enough for easy removal from the purified crystals.

  • Chemical inertness towards the sulfonylpiperazine derivative.

  • Readily available in high purity and be non-toxic, inexpensive, and non-flammable.

The unique chemical structure of sulfonylpiperazine derivatives, featuring a polar sulfonyl group and a basic piperazine moiety, guides the initial solvent screening process. The principle of "like dissolves like" is a useful starting point.

Inferred Solubility Profile

Based on the functional groups present, the following qualitative solubility profile in common organic solvents can be inferred:

Solvent ClassRepresentative SolventsExpected Solubility of Sulfonylpiperazine DerivativesRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe sulfonyl and piperazine groups can form hydrogen bonds with protic solvents. Piperazine itself is freely soluble in water and alcohol.[8]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can interact with the polar sulfonyl group. Sulfonamides generally show good solubility in polar aprotic solvents.[9][10][11]
Non-Polar Hexane, Toluene, Diethyl EtherLowThe overall polarity of sulfonylpiperazine derivatives is too high for significant solubility in non-polar solvents. Piperazine is practically insoluble in ether.[8]

Data Presentation: Quantitative Solubility of Structurally Related Compounds

CompoundSolventTemperature (K)Mole Fraction Solubility (x)Reference
SulfamerazineMethanol298.151.69 x 10⁻³[9]
SulfamerazineEthanol298.153.28 x 10⁻³[9]
SulfamethazineAcetonitrile298.153.80 x 10⁻³[11]
SulfamethazineEthanol298.156.15 x 10⁻⁴[11]
Sulfamethazine1-Propanol298.155.27 x 10⁻⁴[11]

This data indicates that alcohols and polar aprotic solvents are promising candidates for the recrystallization of sulfonylpiperazine derivatives.

Visualization of the Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude Sulfonylpiperazine Derivative solubility_test Perform Small-Scale Solubility Tests start->solubility_test solvent_evaluation Evaluate Solvent Properties: - Solubility Profile - Boiling Point - Reactivity - Safety solubility_test->solvent_evaluation single_solvent Good Single Solvent Found? solvent_evaluation->single_solvent protocol_dev Develop Single-Solvent Recrystallization Protocol single_solvent->protocol_dev Yes two_solvent Consider Two-Solvent System single_solvent->two_solvent No end End: Optimized Protocol protocol_dev->end two_solvent_test Test Miscible Solvent Pairs (Solvent/Anti-solvent) two_solvent->two_solvent_test two_solvent_protocol Develop Two-Solvent Recrystallization Protocol two_solvent_test->two_solvent_protocol two_solvent_protocol->end

Caption: Workflow for systematic solvent selection in recrystallization.

Experimental Protocols: A Step-by-Step Guide

This section provides a general, detailed protocol for the recrystallization of a model sulfonylpiperazine derivative. This protocol should be considered a starting point and may require optimization for specific compounds.

Model Compound: 1-(Benzenesulfonyl)-4-[(Ξ)-(4-chlorophenyl)(phenyl)methyl]piperazine[12]

Protocol 1: Single-Solvent Recrystallization from Ethanol

Objective: To purify the crude sulfonylpiperazine derivative by cooling crystallization from ethanol.

Materials:

  • Crude 1-(Benzenesulfonyl)-4-[(Ξ)-(4-chlorophenyl)(phenyl)methyl]piperazine

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude sulfonylpiperazine derivative into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar.

    • Add a minimal amount of ethanol to just cover the solid.

    • Place the flask on a hot plate and gently heat the mixture to boiling while stirring.

    • Gradually add more hot ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the preheated funnel into the clean flask.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a few minutes.

    • Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.

Protocol 2: Recrystallization via Salt Formation

For sulfonylpiperazine derivatives that are oily or difficult to crystallize, forming a salt can be an effective strategy to induce crystallization and achieve high purity.

Objective: To purify a crude sulfonylpiperazine derivative by forming a crystalline hydrochloride salt.

Materials:

  • Crude sulfonylpiperazine derivative

  • Isopropanol (or another suitable organic solvent)

  • Hydrochloric acid solution in isopropanol

  • Erlenmeyer flask

  • Magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Dissolve the crude oily or solid sulfonylpiperazine derivative in a minimal amount of isopropanol.

  • Acid Addition:

    • While stirring the solution, slowly add a solution of hydrochloric acid in isopropanol dropwise.

  • Precipitation/Crystallization:

    • The hydrochloride salt may precipitate immediately.

    • Continue stirring the mixture at room temperature for 30-60 minutes to ensure complete salt formation.

    • If necessary, cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Washing:

    • Collect the crystalline salt by vacuum filtration.

    • Wash the filter cake with a small amount of cold isopropanol.

  • Drying:

    • Dry the salt under vacuum.

  • Liberation of the Free Base (Optional):

    • If the free base is desired, dissolve the purified salt in water and basify the solution with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide) to a pH > 10.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the purified sulfonylpiperazine derivative.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of the pure compound.
Oiling Out - The melting point of the solute is lower than the temperature of the solution.- The rate of cooling is too fast.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Use a different solvent with a lower boiling point.- Consider purifying by another method (e.g., chromatography) before recrystallization.
Low Recovery - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals (note: this crop may be less pure).- Ensure the filtration apparatus is preheated and the filtration is performed quickly.- Allow sufficient time for cooling and consider extending the time in the ice bath.
Colored Crystals - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb the desired product.

Visualization of the General Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry

Caption: A generalized workflow for the recrystallization process.

Conclusion

The recrystallization of sulfonylpiperazine derivatives is a critical process for ensuring the purity and desired solid-state properties of these important pharmaceutical compounds. A thorough understanding of the principles of crystallization, coupled with a systematic approach to solvent selection and protocol optimization, is essential for success. The protocols and troubleshooting guide presented herein provide a solid foundation for researchers and drug development professionals to develop robust and efficient purification strategies for this class of molecules. By carefully controlling the crystallization process, it is possible to consistently produce high-purity sulfonylpiperazine derivatives that meet the stringent requirements of the pharmaceutical industry.

References

  • IQPC. (n.d.). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. [Link]

  • National Institutes of Health. (n.d.). Piperazine. PubChem. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Martin, A., et al. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

  • Blagden, N., et al. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Bradford Scholars. [Link]

  • Pharmaffiliates. (n.d.). 1-(Benzenesulfonyl)-4-[(Ξ)-(4-chlorophenyl)(phenyl)methyl]piperazine. [Link]

Sources

analytical methods for 1-(3-Bromobenzenesulfonyl)piperazine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 1-(3-Bromobenzenesulfonyl)piperazine

Abstract: This document provides a detailed guide for the analytical characterization of this compound, a key intermediate in pharmaceutical synthesis and drug discovery. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-technique approach to ensure structural identity, purity, and quality. The methodologies are grounded in fundamental scientific principles, emphasizing robust and reproducible data generation through Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Introduction and Physicochemical Overview

This compound is a sulfonylpiperazine derivative. The structural combination of a brominated aromatic ring, a sulfonamide linkage, and a piperazine heterocycle makes it a versatile building block in medicinal chemistry.[1][2] Accurate and comprehensive characterization is paramount to guarantee the integrity of downstream synthetic products and to meet regulatory standards. This guide outlines an integrated analytical workflow to confirm the molecule's structure and assess its purity profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[3]
Molecular Formula C₁₀H₁₃BrN₂O₂S[3][4]
Molecular Weight 305.19 g/mol [3][5]
Monoisotopic Mass 303.9881 Da[4]
CAS Number 179051-77-5[3][5]
Appearance Typically a solid (e.g., light yellow powder)[6]
InChIKey HFVJTQOHBQUGTR-UHFFFAOYSA-N[4]

Integrated Analytical Workflow

A multi-faceted approach is essential for unambiguous characterization. Spectroscopic methods provide structural confirmation, while chromatographic techniques are employed for purity assessment. The following diagram illustrates a logical workflow for the complete analysis of a newly synthesized or received batch of the target compound.

Analytical_Workflow cluster_0 Phase 1: Initial Assessment & Sample Prep cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity & Quantification cluster_3 Phase 4: Data Integration & Reporting Sample Sample Receipt: This compound Visual Visual Inspection (Appearance, Color) Sample->Visual Solubility Solubility Testing (For NMR, HPLC) Visual->Solubility Prep Sample Preparation (Weighing, Dissolution) Solubility->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (HRMS for Formula) Prep->MS FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR HPLC HPLC-UV (Purity Assay) Prep->HPLC Integration Data Integration & Structural Confirmation NMR->Integration MS->Integration FTIR->Integration HPLC->Integration Report Certificate of Analysis (CoA) Generation Integration->Report

Caption: General Analytical Workflow for Compound Characterization.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for unambiguous structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons, while ¹³C NMR provides a count of unique carbon atoms.[7]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum (e.g., using a zgpg30 pulse program).

    • Set a spectral width of ~240 ppm.

    • A longer relaxation delay (2-5 seconds) and a higher number of scans (>1024) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate it to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Assignment¹H NMR (Expected δ, Multiplicity)¹³C NMR (Expected δ)
Aromatic CH 7.4 - 7.9 ppm (m, 4H)125 - 138 ppm
**Piperazine CH₂ (N-SO₂) **3.1 - 3.4 ppm (t, 4H)~45-50 ppm
Piperazine CH₂ (N-H) 2.8 - 3.1 ppm (t, 4H)~44-48 ppm
Piperazine NH 1.5 - 2.5 ppm (br s, 1H)N/A

Note: The exact chemical shifts and multiplicities can vary based on solvent and concentration. The piperazine ring may show more complex splitting due to chair conformations. Temperature-dependent NMR studies can reveal conformational dynamics.[7]

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of a compound, which is critical for confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy (typically <5 ppm) to definitively establish the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer further structural proof by revealing how the molecule breaks apart.[8][9]

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer capable of high-resolution measurements.

  • Infusion/LC Introduction: The sample can be directly infused into the source or injected via an HPLC system.

  • Acquisition:

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Acquire data over a mass range of m/z 100-500.

    • Perform an MS/MS experiment by selecting the [M+H]⁺ ion for collision-induced dissociation (CID) to observe fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the parent ion and use software to calculate the most likely elemental composition.

    • Analyze the fragmentation pattern to confirm structural motifs. The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) should be clearly visible for all bromine-containing ions.[10]

Table 3: Expected Mass Spectrometry Data

IonCalculated m/zInterpretation
[M+H]⁺ 304.9954 (for C₁₀H₁₄⁷⁹BrN₂O₂S)Protonated molecular ion
[M+H]⁺ 306.9933 (for C₁₀H₁₄⁸¹BrN₂O₂S)Isotopic peak for ⁸¹Br
Fragments m/z 221/223, 156/158, 85Cleavage of piperazine ring, loss of SO₂, bromophenyl cation, piperazine fragment
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[11][12]

  • Sample Preparation:

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest method.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Collect a spectrum over the range of 4000-400 cm⁻¹. Acquire at least 16 scans and perform a background subtraction.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3400 N-H StretchSecondary amine (Piperazine)
3000 - 3100 C-H StretchAromatic
2800 - 3000 C-H StretchAliphatic (Piperazine)
1550 - 1600 C=C StretchAromatic Ring
1330 - 1370 Asymmetric SO₂ StretchSulfonamide
1150 - 1180 Symmetric SO₂ StretchSulfonamide
1000 - 1100 C-N StretchAmine
600 - 800 C-Br StretchAryl Bromide

Chromatographic Method for Purity Assessment

Causality: HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reversed-phase HPLC method separates the target compound from impurities based on differences in their polarity. By using a UV detector, non-volatile impurities can be detected and quantified, providing a precise measure of the compound's purity, typically expressed as a percentage of the total peak area.[13][14]

Structure_Confirmation_Logic cluster_Data Experimental Data cluster_Hypothesis Hypothesized Structure cluster_Conclusion Conclusion NMR NMR Data (¹H, ¹³C) - Proton/Carbon framework - Connectivity Confirmation Unambiguous Structural Confirmation NMR->Confirmation MS HRMS Data - Exact Mass - Molecular Formula - Isotopic Pattern (Br) MS->Confirmation FTIR FTIR Data - Functional Groups (SO₂, NH, C-Br) FTIR->Confirmation Structure Proposed Structure: This compound Structure->Confirmation Is consistent with?

Caption: Logic Diagram for Integrating Spectroscopic Data.

Protocol: Reversed-Phase HPLC-UV Purity Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., LiChrosorb® 100 RP-18).[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

    • Working Solution: Dilute the stock solution to 0.1 mg/mL using the same diluent.

  • System Suitability: Before sample analysis, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plates are > 2000.

  • Analysis and Calculation: Inject the sample solution. Integrate all peaks and calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Safety Precautions

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound. Based on its precursors, 3-bromobenzenesulfonyl chloride and piperazine, the following precautions are advised:[6][15][16]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.

References

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2022). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of 4-([phenylsulfonyl] oxy) benzene diazonium chloride. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2010). FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromophenyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Muszalska, I., et al. (2005).
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • MDPI. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines.... Retrieved from [Link]

  • PubMed Central. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • ResearchGate. (2016). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

  • PubMed Central. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Beilstein-Institut. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubMed Central. (2020). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • ResearchGate. (2020). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. Retrieved from [Link]

  • PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism.... Retrieved from [Link]

  • PubMed Central. (2022). Identification and structural characterization of three psychoactive substances, phenylpiperazines.... Retrieved from [Link]

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Application Note: 1H NMR Analysis of 1-(3-Bromobenzenesulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 1-(3-Bromobenzenesulfonyl)piperazine, a key intermediate in pharmaceutical and materials science research. This document outlines the theoretical basis for the expected ¹H NMR spectrum, provides a field-proven protocol for sample preparation and data acquisition, and offers an in-depth analysis of the spectral data, including chemical shift assignments and interpretation of spin-spin coupling. This guide is intended for researchers, scientists, and drug development professionals seeking to ensure the structural integrity and purity of this compound.

Introduction: The Structural Significance of this compound

This compound (C₁₀H₁₃BrN₂O₂S) is a bifunctional molecule incorporating a piperazine ring, a common pharmacophore, and a bromobenzenesulfonyl group, a versatile synthetic handle.[1][2] The precise characterization of its molecular structure is paramount for its application in drug discovery and materials science. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing unambiguous confirmation of the compound's identity and purity.[3] This note will delve into the nuances of its ¹H NMR spectrum, which is characterized by distinct signals from the aromatic protons of the bromobenzenesulfonyl moiety and the aliphatic protons of the piperazine ring.

Predicted ¹H NMR Spectrum: A Theoretical Framework

Understanding the expected ¹H NMR spectrum is crucial for accurate data interpretation. The spectrum of this compound is predicted to exhibit two main regions of interest: the aromatic region (δ 7.0-8.0 ppm) and the aliphatic region (δ 2.5-3.5 ppm).

The Aromatic Region: Protons of the 3-Bromobenzenesulfonyl Group

The 3-bromobenzenesulfonyl group presents a disubstituted benzene ring with four aromatic protons. Due to the meta substitution pattern, these protons are chemically non-equivalent and are expected to show complex splitting patterns. Based on data from related bromobenzenesulfonyl compounds, the following approximate chemical shifts are anticipated.[4][5]

  • H-2': This proton, ortho to the sulfonyl group, is expected to be the most deshielded, appearing as a triplet or multiplet around δ 7.9 ppm.

  • H-4': This proton, para to the sulfonyl group and ortho to the bromine, will likely appear as a multiplet around δ 7.8 ppm.

  • H-5': This proton, meta to both the sulfonyl group and the bromine, is expected to resonate as a triplet around δ 7.5 ppm.

  • H-6': This proton, ortho to the sulfonyl group and meta to the bromine, will likely appear as a multiplet around δ 7.9 ppm.

The Aliphatic Region: Protons of the Piperazine Ring

The piperazine ring contains eight protons on four methylene groups. In the case of this compound, the nitrogen atom attached to the sulfonyl group (N-1) is directly influenced by the electron-withdrawing nature of the sulfonyl group, while the other nitrogen (N-4) bears a proton. This asymmetry leads to two distinct chemical environments for the piperazine protons.

  • Protons on C-2 and C-6 (adjacent to N-1): These four protons are expected to be deshielded due to the adjacent electron-withdrawing sulfonyl group and will likely appear as a multiplet around δ 3.1-3.3 ppm.

  • Protons on C-3 and C-5 (adjacent to N-4): These four protons are in a more shielded environment and are expected to resonate as a multiplet around δ 2.8-3.0 ppm.

It is important to note that the piperazine ring can undergo conformational changes, such as chair-boat interconversions, which can lead to broadened signals or more complex splitting patterns, especially at room temperature.[6][7][8] The choice of solvent can also significantly influence the chemical shifts of the piperazine protons.[8]

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

The following protocol is designed to yield high-resolution ¹H NMR spectra for this compound.

Materials and Equipment
  • This compound sample (5-25 mg)[9]

  • High-quality 5 mm NMR tubes[10]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))[3][10]

  • Internal standard (e.g., Tetramethylsilane (TMS))

  • Pasteur pipettes and glass wool

  • Vortex mixer

  • NMR spectrometer (300 MHz or higher recommended)

Sample Preparation Workflow

G cluster_prep Sample Preparation weigh Weigh 5-25 mg of sample dissolve Dissolve in ~0.7 mL of deuterated solvent weigh->dissolve Transfer to vial filter Filter through glass wool into NMR tube dissolve->filter Pipette solution vortex Vortex to ensure homogeneity filter->vortex label_tube Label the NMR tube vortex->label_tube

Caption: Workflow for preparing the NMR sample.

Step-by-Step Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[9]

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[10] The choice of solvent is critical as it can affect chemical shifts.[7][8]

  • Dissolution and Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential for obtaining sharp NMR signals.[9]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Final Volume Check: Ensure the final sample volume in the NMR tube is sufficient for the instrument, typically around 5 cm in depth.[10]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

ParameterSuggested ValueRationale
Spectrometer Frequency400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse Programzg30A standard 30-degree pulse sequence is suitable for quantitative measurements.
Number of Scans16-64Sufficient for good signal-to-noise ratio with the recommended sample amount.
Relaxation Delay (d1)1-2 secondsAllows for adequate relaxation of the protons between scans.
Acquisition Time (aq)~4 secondsProvides good digital resolution.
Spectral Width (sw)20 ppmCovers the expected chemical shift range for organic molecules.
Temperature298 K (25 °C)Standard operating temperature.

Data Interpretation and Spectral Analysis

A representative ¹H NMR spectrum of this compound in CDCl₃ is analyzed below.

Peak Assignments

The following table provides the assigned chemical shifts, multiplicities, and integration values for the protons of this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.92m2HH-2', H-6' (Aromatic)
~7.80m1HH-4' (Aromatic)
~7.51t1HH-5' (Aromatic)
~3.20m4HH-2, H-6 (Piperazine)
~2.95m4HH-3, H-5 (Piperazine)
~2.10br s1HN-H (Piperazine)
Detailed Analysis

G cluster_mol This compound Structure cluster_regions Key Proton Environments mol Aromatic Aromatic Protons (H-2', H-4', H-5', H-6') Piperazine_SO2 Piperazine Protons (H-2, H-6) Adjacent to SO2 Piperazine_NH Piperazine Protons (H-3, H-5) Adjacent to NH

Caption: Key proton environments in the molecule.

  • The Aromatic Multiplets (δ 7.5-8.0 ppm): The signals in this region confirm the presence of the 3-bromobenzenesulfonyl group. The complex splitting patterns arise from the spin-spin coupling between the non-equivalent aromatic protons. 2D NMR techniques such as COSY (Correlation Spectroscopy) would be beneficial for unambiguously assigning each proton.

  • The Piperazine Multiplets (δ 2.8-3.3 ppm): The two distinct multiplets for the piperazine protons confirm the asymmetric substitution on the piperazine ring. The downfield multiplet at ~3.20 ppm corresponds to the protons on the carbons adjacent to the electron-withdrawing sulfonyl group, while the upfield multiplet at ~2.95 ppm is assigned to the protons on the carbons adjacent to the secondary amine.

  • The N-H Proton (δ ~2.10 ppm): The broad singlet at ~2.10 ppm is characteristic of an N-H proton. Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. This peak will disappear upon the addition of a drop of D₂O to the NMR tube, a useful diagnostic test.

Troubleshooting and Advanced Considerations

  • Broad Peaks: Broadening of the piperazine signals can be due to conformational exchange.[6][7][8] Acquiring the spectrum at a lower or higher temperature can sometimes sharpen these signals by either slowing down or speeding up the conformational interchange.

  • Impurity Identification: The high resolution of ¹H NMR makes it an excellent tool for identifying impurities. Common impurities include residual solvents from the synthesis or purification process.[11]

  • 2D NMR Techniques: For a more detailed structural elucidation, especially for assigning the aromatic protons and confirming the connectivity within the piperazine ring, 2D NMR experiments such as COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Conclusion

¹H NMR spectroscopy is a powerful and essential technique for the structural verification and purity assessment of this compound. By following the detailed protocol and understanding the theoretical basis for the spectrum as outlined in this application note, researchers can confidently characterize this important chemical entity. The distinct spectral features of the aromatic and piperazine moieties provide a clear fingerprint for the molecule, ensuring its suitability for downstream applications in research and development.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

  • Rogers, M. T. (n.d.). Sample Preparation - NMR. Michigan State University. Retrieved from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

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  • Himmel, N., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41331-41341. Retrieved from [Link]

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  • The NMR interpretations of some heterocyclic compounds which are... (n.d.). ResearchGate. Retrieved from [Link]

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  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace. Retrieved from [Link]

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  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • 4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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  • Chemical shifts. (n.d.). University of California, Davis. Retrieved from [Link]

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  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (2026, January 16). MDPI. Retrieved from [Link]

  • CHEM 344 Shift Parameters. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). National Institutes of Health. Retrieved from [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022, October 31). PubMed Central. Retrieved from [Link]

  • Decoupling Radical Generation and Copper Catalysis for the Remote C–H Cyanation of Unfunctionalized Sulfonamides. (2026, January 13). ACS Publications. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Supporting Information Copper-catalyzed three-component reaction of arylhydrazine hydrochloride, DABSO, and NFSI for the synthesis of arenesulfonyl fluoride. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1-(3-Bromophenyl)piperazine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • piperazine, 1-[(3-bromophenyl)methyl]-4-[(4-fluorophenyl)sulfonyl]-. (n.d.). SpectraBase. Retrieved from [Link]

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Application Note: A Robust HPLC-MS Method for the Sensitive Detection and Quantification of 1-(3-Bromobenzenesulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the detection and quantification of 1-(3-Bromobenzenesulfonyl)piperazine. This compound is a relevant intermediate in pharmaceutical synthesis, and its accurate measurement is critical for process monitoring and quality control. The described method utilizes reversed-phase chromatography for optimal separation and electrospray ionization mass spectrometry for highly selective and sensitive detection. The protocol provides a validated framework for researchers, scientists, and drug development professionals, ensuring reliable and reproducible results. Key aspects of method development, including the rationale for column selection, mobile phase composition, and mass spectrometry parameters, are discussed in detail.

Introduction and Scientific Principles

This compound (Figure 1) is a chemical intermediate whose purity and concentration must be carefully controlled during drug development and manufacturing. Unwanted side reactions or incomplete conversions can lead to process impurities that may affect the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method is essential.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the technique of choice due to its superior combination of separation power, sensitivity, and specificity.[1]

Analyte Characteristics:

  • Molecular Formula: C₁₀H₁₃BrN₂O₂S[2]

  • Monoisotopic Mass: 303.9881 Da[2]

  • Structure and Polarity: The molecule possesses a moderately polar character. The bromobenzenesulfonyl group provides hydrophobicity, while the piperazine ring, particularly the secondary amine, introduces polarity and a site for ionization. This balance makes it an ideal candidate for reversed-phase chromatography.[3][4]

  • Ionization Potential: The secondary amine in the piperazine ring is a basic site that is readily protonated under acidic conditions. This makes positive-ion electrospray ionization (ESI) a highly effective and sensitive method for generating gas-phase ions.[5][6]

  • Isotopic Signature: A key structural feature is the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~1:1 ratio).[7][8] This results in a characteristic isotopic pattern in the mass spectrum, with two distinct peaks of almost equal intensity separated by 2 m/z units (M⁺ and [M+2]⁺). This signature provides an exceptionally high degree of confidence in the identification of bromine-containing compounds.[9]

Based on these principles, a reversed-phase HPLC method was developed to retain and separate the analyte from potential impurities, coupled with ESI-MS for unambiguous identification and quantification.

Experimental Methodology

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (LC-MS grade, >99%)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps

  • Syringe Filters: 0.22 µm PTFE or Nylon

Instrumentation
  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, degasser, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard and Sample Preparation Protocol

Causality: The goal of sample preparation is to dissolve the analyte in a solvent compatible with the initial mobile phase conditions to ensure good peak shape and prevent precipitation on the column. Filtering is a critical step to remove particulates that could clog the HPLC system.[10]

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with 50:50 acetonitrile/water to achieve the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: For process samples or reaction mixtures, dissolve a known quantity of the material in the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid). The dilution factor should be chosen to ensure the final concentration falls within the calibration range.

  • Filtration: Prior to injection, filter all prepared standards and samples through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS Analytical Conditions

The selection of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for the moderately polar analyte.[11] A gradient elution is employed to ensure that compounds with a wider range of polarities can be eluted efficiently, providing a sharp peak for the target analyte while cleaning the column of more hydrophobic impurities. The addition of formic acid to the mobile phase serves two critical functions: it acidifies the mobile phase to promote the protonation of the piperazine nitrogen for enhanced ESI sensitivity and improves chromatographic peak shape.[1]

Table 1: Optimized HPLC-MS Parameters

Parameter Setting Rationale
HPLC Column C18, 100 mm x 2.1 mm, 2.6 µm Standard reversed-phase chemistry for retaining moderately polar analytes.
Mobile Phase A Water with 0.1% Formic Acid Aqueous phase with additive for protonation and peak shape improvement.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic modifier to elute the analyte.
Gradient Program 0-1 min: 5% B; 1-8 min: 5% to 95% B; 8-10 min: 95% B; 10.1-12 min: 5% B Starts with high aqueous content to retain the analyte, then ramps up organic content to elute it, followed by a wash and re-equilibration.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column to ensure efficient separation.
Column Temp. 40 °C Reduces mobile phase viscosity and improves peak shape and reproducibility.
Injection Volume 5 µL A small volume to prevent peak distortion.
Ionization Mode Electrospray Ionization (ESI), Positive The basic piperazine nitrogen is readily protonated.[6]
Scan Mode Selected Ion Monitoring (SIM) or MRM For high sensitivity and specificity.
Monitored Ions m/z 305.0 and 307.0 Corresponds to [M+H]⁺ for the ⁷⁹Br and ⁸¹Br isotopes, respectively.[12]
Capillary Voltage 3.5 kV Optimized for stable spray and efficient ion generation.
Drying Gas Temp. 350 °C Facilitates solvent evaporation and desolvation of ions.

| Drying Gas Flow | 10 L/min | Removes residual solvent from the ESI source. |

Workflow and Data Interpretation

The overall analytical process is streamlined to ensure efficiency and accuracy from sample receipt to final data analysis.

HPLCMS_Workflow A 1. Sample & Standard Weighing B 2. Dissolution in Diluent (50:50 ACN/H2O) A->B C 3. Serial Dilution for Calibration Curve B->C D 4. Syringe Filtration (0.22 µm) B->D C->D E 5. Injection into HPLC-MS System D->E F 6. Chromatographic Separation (C18 Reversed-Phase) E->F G 7. ESI+ Ionization & MS Detection (SIM Mode: m/z 305/307) F->G H 8. Data Analysis (Peak Integration & Quantification) G->H

Caption: HPLC-MS analytical workflow from preparation to data analysis.

Expected Results
  • Chromatogram: A sharp, symmetric peak for this compound should be observed at a reproducible retention time.

  • Mass Spectrum: The mass spectrum extracted from the chromatographic peak will serve as the primary confirmation of identity. The key diagnostic feature is the presence of two major ions at approximately m/z 305.0 and 307.0, corresponding to the protonated molecule [M+H]⁺ containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. The relative intensity of these two peaks should be approximately 1:1.

Bromine_Isotope_Pattern cluster_0 Ionization & Detection cluster_1 Characteristic Isotopic Signature Molecule Analyte Molecule C10H13BrN2O2S Ion Protonated Ion [M+H]+ Molecule->Ion ESI+ Spectrum Expected Mass Spectrum (SIM Mode) Ion->Spectrum Detection Peak1 m/z 305.0 ([C10H14⁷⁹BrN2O2S]+) Rel. Abundance: ~50% Peak2 m/z 307.0 ([C10H14⁸¹BrN2O2S]+) Rel. Abundance: ~50%

Caption: Conceptual diagram of ESI+ ionization and the resulting 1:1 bromine isotope signature.

Method Validation Framework

To ensure the trustworthiness of the results, the method should be validated according to established guidelines such as ICH Q2(R1).[13][14] This process establishes through laboratory evidence that the analytical procedure is suitable for its intended purpose.

Table 2: Key Method Validation Parameters and Typical Acceptance Criteria

Validation Parameter Description Typical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components. Peak purity analysis; no interference at the analyte's retention time in blank samples.
Linearity & Range Ability to obtain results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.995 over the specified concentration range.
Accuracy Closeness of test results to the true value. 98.0% - 102.0% recovery for spiked samples at different concentration levels.
Precision Closeness of agreement between a series of measurements. Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 3.0%.
Limit of Detection (LOD) Lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio (S/N) ≥ 10; acceptable precision and accuracy at this level.

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, column temp., mobile phase pH. |

Conclusion

The HPLC-MS method described in this application note provides a highly selective, sensitive, and robust tool for the analysis of this compound. The use of reversed-phase chromatography ensures effective separation, while positive-ion ESI-MS offers definitive identification through accurate mass measurement and the unique isotopic signature of bromine. This protocol is directly applicable for process monitoring, impurity profiling, and quality control applications in pharmaceutical development, ensuring data integrity and regulatory compliance.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Clark, J. (2023). Mass Spectra - The M+2 Peak. Chemguide. [Link]

  • Tzompa-Sosa, Z. A., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

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Application Notes & Protocols: Leveraging 1-(3-Bromobenzenesulfonyl)piperazine for Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern lead generation, offering a powerful alternative to traditional high-throughput screening (HTS).[1] Instead of screening vast libraries of large, complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[1][2][3] These initial hits serve as high-quality starting points for medicinal chemistry, where they are grown, linked, or optimized into potent and selective lead candidates.[1] This approach allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[4]

This guide focuses on a particularly valuable fragment, 1-(3-Bromobenzenesulfonyl)piperazine . Its unique structural and chemical features make it an exemplary tool for FBDD campaigns. We will explore its properties and provide detailed, field-proven protocols for its application in primary screening and hit validation using state-of-the-art biophysical techniques.

The Fragment Spotlight: this compound

This compound is an ideal candidate for fragment libraries. Its structure embodies several key features that enhance its utility in screening campaigns. The piperazine ring is a common motif in bioactive molecules, providing a versatile scaffold with hydrogen bond acceptors. The benzenesulfonyl group offers a rigid core and potential for directed interactions.

Crucially, the bromine atom serves a dual purpose. Firstly, it provides a well-defined vector for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent binder. Secondly, and of significant importance for structural biology, the bromine atom acts as a powerful tool in X-ray crystallography.[5][6][7] Its anomalous scattering properties allow for the unequivocal identification of the fragment's binding location and orientation within the target protein, even in cases of weak binding or low occupancy.[6][7] This dramatically accelerates the structure-based drug design cycle.

Physicochemical Properties

Adherence to the "Rule of Three" is a guiding principle in fragment library design, ensuring that fragments possess drug-like properties.[1][8] this compound aligns well with these principles.

PropertyValue"Rule of Three" GuidelineSource
Molecular Weight305.19 g/mol ≤ 300 Da*[9]
cLogP~1.1≤ 3[10]
Hydrogen Bond Acceptors3 (2x O, 1x N)≤ 3-
Hydrogen Bond Donors1 (N-H)≤ 3-
Rotatable Bonds2≤ 3-

*Note: The molecular weight slightly exceeds the strict rule of 300, a common and acceptable allowance for bromine-containing fragments to leverage their unique crystallographic advantages.[8]

The FBDD Workflow: A Strategic Overview

A successful FBDD campaign is a multi-stage process that begins with a primary screen to identify initial binders, followed by rigorous validation and characterization to confirm these hits and guide subsequent chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization A Fragment Library (incl. This compound) B Primary Screen (SPR or NMR) A->B C Initial Hits (Weak Binders) B->C D Orthogonal Screen (e.g., NMR if SPR primary) C->D Validate Hits E Affinity Determination (KD Titration) D->E F Structural Biology (X-ray Crystallography) E->F G Structure-Guided Chemistry F->G Inform Design H Potent Lead Compound G->H

Caption: A generalized workflow for Fragment-Based Drug Discovery.

Part 1: Primary Screening Protocols

The goal of the primary screen is to rapidly and sensitively identify fragments that interact with the target protein. Due to the inherently weak affinities of fragments (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required.[11] We will detail protocols for two of the most robust and widely used methods: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1A: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that detects binding events in real-time by measuring changes in mass on a sensor chip surface where the target protein is immobilized.[12][13] It is highly sensitive, consumes low amounts of protein, and can provide kinetic data.[12][14]

Causality Behind Experimental Choices:

  • Immobilization Strategy: Amine coupling is a common and robust method, but the choice depends on the protein's properties. The goal is to achieve a stable, active surface without blocking potential binding sites.

  • Reference Surface: A reference channel is critical to subtract non-specific binding and bulk refractive index changes, a major source of false positives in fragment screening.[12]

  • Concentration: Screening at a single high concentration (e.g., 100 µM) is a balance between detecting weak binders and minimizing false positives from poor solubility or aggregation.

Step-by-Step Methodology:

  • Protein Preparation:

    • Dialyze the purified target protein into an appropriate immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

    • Ensure the protein is pure and monodisperse via SDS-PAGE and size-exclusion chromatography.

  • Sensor Chip Immobilization (e.g., CM5 Chip):

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the protein solution over the desired flow cell to achieve an immobilization level of 8,000-12,000 Response Units (RU).

    • Deactivate remaining active esters with a 1 M ethanolamine-HCl injection.

    • Create a reference surface on a separate flow cell, either by performing the activation/deactivation steps without protein injection or by immobilizing an irrelevant protein.

  • Fragment Screening:

    • Prepare a stock solution of this compound (and other fragments) in 100% DMSO.

    • Dilute the fragment to the final screening concentration (e.g., 100 µM) in running buffer (e.g., HBS-EP+ with 1-2% DMSO). Crucially, ensure the DMSO concentration in the running buffer precisely matches that of the fragment samples to minimize solvent artifacts. [12]

    • Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 30 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the surface between injections if necessary with a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Initial Data Analysis:

    • Double-reference the data by subtracting the signal from the reference flow cell and then from a buffer-only (blank) injection.

    • A fragment is considered an initial "hit" if it produces a stable, concentration-dependent response significantly above the noise level.

    • Calculate the Ligand Efficiency (LE) for promising hits to prioritize fragments that bind efficiently relative to their size.

Protocol 1B: NMR-Based Screening (Protein-Observed)

NMR spectroscopy is a powerful method that can detect very weak binding events and provide information about the binding site on the protein.[15][16] Protein-observed methods, such as the ¹H-¹⁵N HSQC experiment, are highly robust.[17][18][19]

Causality Behind Experimental Choices:

  • Isotopic Labeling: ¹⁵N-labeling of the protein is required to generate the HSQC spectrum. Each peak in the spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

  • Chemical Shift Perturbations (CSPs): When a fragment binds, it alters the local chemical environment of nearby amino acid residues, causing their corresponding peaks in the HSQC spectrum to shift. This provides direct evidence of binding and maps the interaction site.[19]

  • Fragment Cocktails: To increase throughput, fragments are often screened in mixtures or "cocktails". If a cocktail induces CSPs, it is then "deconvoluted" by testing smaller sub-mixtures or individual fragments to identify the active component.[19]

Step-by-Step Methodology:

  • Protein Preparation:

    • Express and purify ¹⁵N-labeled target protein.

    • Buffer exchange the protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8 in 90% H₂O/10% D₂O).

    • Confirm protein stability and obtain a high-quality reference ¹H-¹⁵N HSQC spectrum of the protein alone.[17]

  • Fragment Preparation:

    • Prepare high-concentration stock solutions of fragments in deuterated DMSO (d6-DMSO).

    • Create cocktails of 5-10 non-overlapping fragments.

  • Screening:

    • Add a small aliquot of a fragment cocktail to the ¹⁵N-labeled protein sample to a final fragment concentration typically between 100 µM and 1 mM.

    • Acquire a ¹H-¹⁵N HSQC spectrum for each protein-cocktail sample.

  • Data Analysis and Deconvolution:

    • Overlay the HSQC spectrum of each protein-cocktail sample with the reference spectrum of the protein alone.

    • Identify significant chemical shift perturbations (CSPs). A cocktail is considered a "hit" if it induces reproducible CSPs.

    • For hit cocktails, perform deconvolution by testing individual fragments from that cocktail to identify the specific binder.

    • Map the observed CSPs onto the protein's structure (if available) to identify the binding site.

Part 2: Hit Validation and Characterization

An initial hit from a primary screen is not a confirmed binder. Orthogonal validation is essential to eliminate false positives and build confidence in a fragment's activity.

Hit_Validation cluster_primary Primary Screen cluster_orthogonal Orthogonal Validation cluster_structure Structural Confirmation P_SPR SPR Screen O_NMR NMR (CSP) P_SPR->O_NMR Confirm Hit O_TSA Thermal Shift (TSA) P_SPR->O_TSA Confirm Hit P_NMR NMR Screen O_SPR SPR (Affinity) P_NMR->O_SPR Confirm Hit P_NMR->O_TSA Confirm Hit X_RAY X-ray Crystallography O_NMR->X_RAY Determine Binding Mode O_SPR->X_RAY Determine Binding Mode

Caption: Orthogonal approach to fragment hit validation.
Protocol 2A: Affinity Determination by SPR

For hits identified in either an SPR or NMR screen, a dose-response titration using SPR is performed to determine the binding affinity (Kᴅ).

  • Prepare a dilution series of this compound, typically from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~1 µM) in running buffer with matched DMSO.

  • Inject each concentration over the immobilized target and reference surfaces, from lowest to highest concentration.

  • Measure the steady-state response for each concentration.

  • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 steady-state affinity model to calculate the Kᴅ.

Protocol 2B: X-ray Crystallography for Structural Confirmation

The definitive validation of a fragment hit is the determination of its crystal structure in complex with the target protein.[20] This provides irrefutable evidence of binding and reveals the precise binding mode, which is invaluable for structure-based design.[21][22] The bromine atom in this compound is a significant asset here.[6][7]

Step-by-Step Methodology:

  • Protein Crystallization:

    • Generate high-quality crystals of the apo-protein using methods like vapor diffusion.[23] This can be a challenging step requiring extensive screening of conditions.[23]

  • Crystal Soaking:

    • Prepare a soaking solution containing this compound at a high concentration (e.g., 1-10 mM) in a cryo-protectant-compatible buffer.

    • Transfer the apo-protein crystals into the soaking solution for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.

  • X-ray Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data, preferably at a synchrotron source.[24] It is beneficial to collect data at the bromine absorption edge to maximize the anomalous signal, which will pinpoint the bromine atom's location.[7]

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement if a homologous structure exists.

    • Calculate electron density maps. The presence of a clear, unambiguous region of electron density in the binding pocket that fits the fragment confirms its binding.

    • The anomalous difference map should show a strong peak corresponding to the bromine atom, confirming the fragment's identity and orientation.[6]

    • Refine the protein-fragment complex structure and analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate binding.

Conclusion

This compound is more than just another small molecule; it is a strategically designed tool for fragment-based drug discovery. Its favorable physicochemical properties make it an excellent starting point, while its bromine atom provides a critical advantage for structural biologists, enabling rapid and unambiguous determination of the binding mode. By employing the robust biophysical protocols detailed in these notes—from primary screening with SPR and NMR to definitive structural validation with X-ray crystallography—researchers can effectively leverage this fragment to uncover novel binding pockets and initiate successful drug discovery campaigns.

References

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  • Tiefenbrunn, T., et al. (2013). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Chemical Biology & Drug Design, 82(6), 656-664.
  • Lu, K., et al. (2020). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 1(3), 100171.
  • Neumann, L., et al. (2010). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 10(1), 16-29.
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(2), 44-48.
  • BenchChem. (2025). Application of 6-Bromochromane-3-carboxylic Acid in Fragment-Based Drug Discovery. BenchChem.
  • Congreve, M., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters, 13(7), 1144-1151.
  • PubChem. (n.d.). 1-(3-Bromophenyl)piperazine. PubChem.
  • Wilcken, R., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
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  • Betz, M., et al. (2016). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D Structural Biology, 72(12), 1248-1256.
  • ChemicalBook. (2023). 1-(3-Bromo-benzenesulfonyl)-piperazine. ChemicalBook.
  • Christopher, J. A., et al. (2013). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 56(9), 3446-3455.
  • Payne, J. E., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1422.
  • Davis, B., & Hubbard, R. E. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(5), 497-509.
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Application Notes & Protocols: 1-(3-Bromobenzenesulfonyl)piperazine as a Versatile Scaffold for GPCR Modulator Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale of Privileged Scaffolds in GPCR Drug Discovery

G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for approximately one-third of all approved drugs.[1][2][3] Their role in mediating a vast array of physiological processes makes them prime targets for therapeutic intervention.[4] In the quest for novel GPCR modulators, medicinal chemistry often leverages the concept of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple, distinct biological targets.[5][6] The arylpiperazine motif is a quintessential example of such a scaffold, frequently found in centrally active agents targeting aminergic GPCRs like dopamine and serotonin receptors.[5][6][7][8]

This guide focuses on a specific, highly versatile starting material: 1-(3-Bromobenzenesulfonyl)piperazine . We will dissect its strategic advantages and provide detailed protocols for its use in generating focused compound libraries for GPCR screening. This molecule is not merely a starting point; it is an engineered scaffold designed for efficient chemical diversification and structure-activity relationship (SAR) exploration.

The core strengths of this scaffold are threefold:

  • The Piperazine Ring: A well-established pharmacophore that provides two nitrogen atoms for substitution. The basic nitrogen is often crucial for forming key ionic interactions with acidic residues (e.g., Aspartic acid) in the orthosteric binding pocket of aminergic GPCRs.[9][10]

  • The Benzenesulfonyl Group: This moiety acts as a rigid linker and a potent hydrogen bond acceptor, helping to correctly orient the molecule within the receptor binding site.

  • The Bromo-Functional Handle: The bromine atom on the phenyl ring is a key feature for strategic diversification. It serves as a reactive handle for modern cross-coupling reactions, allowing for the systematic exploration of chemical space in a region often associated with a secondary binding pocket, which can be critical for modulating receptor affinity and selectivity.[11]

This document provides a comprehensive workflow, from library synthesis to pharmacological evaluation, designed to empower researchers to effectively utilize the this compound scaffold in their GPCR drug discovery programs.

Section 1: Synthetic Strategy for Library Generation

The primary advantage of the this compound scaffold is its suitability for parallel synthesis. A two-pronged diversification strategy allows for the rapid generation of a library of analogues where two key positions, R¹ and R², are varied.

  • Diversification at R¹: Achieved via palladium-catalyzed cross-coupling reactions at the bromo-position.

  • Diversification at R²: Achieved via N-alkylation or N-arylation of the secondary amine of the piperazine ring.

The following workflow diagram illustrates this combinatorial approach.

G cluster_0 Core Scaffold cluster_1 Diversification Step 1 (R¹ Position) cluster_2 Diversification Step 2 (R² Position) Scaffold This compound Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Scaffold->Coupling Intermediate Intermediate Library (R¹-Substituted) Coupling->Intermediate Vary R¹ Group Alkylation Reductive Amination or Sₙ2 Alkylation Intermediate->Alkylation Reagents1 Boronic Acids/Esters (R¹-B(OR)₂) or Amines (R¹-NH₂) Reagents1->Coupling Final Final Compound Library (R¹, R²-Disubstituted) Alkylation->Final Vary R² Group Reagents2 Aldehydes/Ketones (R²=O) or Alkyl/Aryl Halides (R²-X) Reagents2->Alkylation

Caption: Combinatorial library synthesis workflow.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling (R¹ Diversification)

Principle: The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an aryl halide. Its tolerance of a wide range of functional groups makes it ideal for library synthesis without the need for extensive protecting group strategies.

Materials:

  • This compound

  • Desired aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents) or a more specialized ligand like SPhos

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Reaction vessels (e.g., 8 mL vials for parallel synthesis)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an 8 mL reaction vial, add this compound (e.g., 0.1 mmol, 32.2 mg).

  • Add the corresponding boronic acid (0.12 mmol).

  • Add K₂CO₃ (0.3 mmol, 41.4 mg).

  • In a separate flask, prepare a catalyst premix by dissolving Pd(OAc)₂ and PPh₃ in a small amount of dioxane under an inert atmosphere.

  • Add the catalyst solution to the reaction vial, followed by the dioxane/water solvent mixture (1 mL).

  • Seal the vial and purge with nitrogen or argon.

  • Place the vial in a heating block and stir at 90-100 °C for 4-12 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or preparative HPLC to yield the R¹-substituted intermediate.

Protocol 2: General Procedure for Reductive Amination (R² Diversification)

Principle: Reductive amination is a reliable method for forming carbon-nitrogen bonds. It proceeds via the formation of an intermediate iminium ion from the piperazine secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride is often the reagent of choice as it is selective and tolerant of acidic conditions that favor iminium ion formation.

Materials:

  • R¹-substituted piperazine intermediate from Protocol 1

  • Desired aldehyde or ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (optional, catalytic amount to facilitate iminium formation)

Procedure:

  • Dissolve the R¹-substituted piperazine intermediate (e.g., 0.1 mmol) in DCM (1 mL) in a reaction vial.

  • Add the aldehyde or ketone (0.11 mmol). If the reaction is sluggish, a drop of glacial acetic acid can be added.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium formation.

  • Add NaBH(OAc)₃ (0.15 mmol, 31.8 mg) portion-wise to control any effervescence.

  • Seal the vial and stir at room temperature for 6-24 hours.

  • Self-Validation: Monitor the reaction by LC-MS for the appearance of the product mass and disappearance of the starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final compound by chromatography or preparative HPLC.

Section 2: Pharmacological Evaluation Workflow

Once a library of compounds is synthesized, a systematic pharmacological evaluation is required to identify promising modulators. This typically involves a tiered approach, starting with primary binding assays to determine affinity, followed by functional assays to characterize the mode of action (e.g., agonist, antagonist).

G cluster_0 Screening Cascade Lib Synthesized Compound Library Bind Primary Screen: Radioligand Binding Assay Lib->Bind Determine Affinity (Ki) Func Secondary Screen: Functional Assay (e.g., cAMP) Bind->Func Characterize Efficacy (EC₅₀ / IC₅₀) Select Selectivity & Off-Target Screening Func->Select Assess Selectivity Profile Hit Validated Hit Compound Select->Hit

Caption: Pharmacological screening workflow for hits.

Protocol 3: Radioligand Competition Binding Assay

Principle: This assay measures the affinity of a test compound for a specific GPCR.[12] It relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand (e.g., containing ³H or ¹²⁵I) that has a known high affinity for the receptor. The amount of radioligand displaced by the test compound is measured, and from this, the inhibitory constant (Kᵢ) can be calculated, which reflects the affinity of the test compound for the receptor.[13]

Materials:

  • Cell membranes prepared from cells expressing the target GPCR (e.g., HEK293-D₂R)

  • Radiolabeled ligand (e.g., [³H]-Spiperone for the Dopamine D₂ receptor)

  • Unlabeled test compounds (from the synthesized library)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well filter plates (e.g., GF/C filter plates)

  • Scintillation fluid and a microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add in order:

    • Assay buffer

    • Test compound solution (at various concentrations) or vehicle for total and non-specific binding wells.

    • Radiolabeled ligand at a concentration near its Kₔ (e.g., ~0.3 nM [³H]-Spiperone).

    • Cell membrane suspension (e.g., 10-20 µg protein per well).

    • For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvest the membranes by rapid vacuum filtration onto the filter plate.

  • Quickly wash the filters with ice-cold assay buffer (3x) to remove unbound radioligand.

  • Allow the filters to dry. Add scintillation fluid to each well.

  • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to total binding (vehicle) and non-specific binding.

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 4: cAMP Accumulation Functional Assay (for Gₛ/Gᵢ-coupled Receptors)

Principle: Many GPCRs signal by modulating the activity of adenylyl cyclase, the enzyme that produces the second messenger cyclic AMP (cAMP).[14] Gₛ-coupled receptors activate the enzyme, leading to an increase in intracellular cAMP, while Gᵢ-coupled receptors inhibit it, leading to a decrease. This assay quantifies changes in intracellular cAMP levels in response to compound stimulation, determining if a compound is an agonist (stimulates/inhibits cAMP production) or an antagonist (blocks the effect of a known agonist).[15][16]

The diagram below illustrates the canonical Gₛ and Gᵢ signaling pathways.

G cluster_Gs Gₛ Pathway (Activation) cluster_Gi Gᵢ Pathway (Inhibition) Agonist_s Agonist GPCR_s Gₛ-coupled Receptor Agonist_s->GPCR_s Gs Gₛ Protein GPCR_s->Gs Activates AC_s Adenylyl Cyclase Gs->AC_s Stimulates cAMP_s ↑ cAMP AC_s->cAMP_s Produces Agonist_i Agonist GPCR_i Gᵢ-coupled Receptor Agonist_i->GPCR_i Gi Gᵢ Protein GPCR_i->Gi Activates AC_i Adenylyl Cyclase Gi->AC_i Inhibits cAMP_i ↓ cAMP AC_i->cAMP_i Reduces Production

Caption: GPCR signaling via Gs and Gi proteins.

Materials:

  • CHO or HEK293 cells stably expressing the target receptor (e.g., Dopamine D₁ for Gₛ or D₂ for Gᵢ).

  • Assay medium (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Forskolin (an adenylyl cyclase activator, used to stimulate a baseline for Gᵢ assays).

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Test compounds and a reference agonist/antagonist.

Procedure (Antagonist Mode for a Gᵢ-coupled receptor):

  • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Aspirate the culture medium and add the test compounds at various concentrations in assay medium. Incubate for 15-30 minutes.

  • Add a fixed concentration of the reference agonist (at its EC₈₀) to all wells except the basal control.

  • For Gᵢ-coupled receptors, simultaneously add forskolin to stimulate cAMP production.

  • Incubate at 37 °C for 30 minutes.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the cAMP signal versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC₅₀, the concentration at which the compound inhibits 50% of the agonist's effect.

Section 3: Data Interpretation and SAR Progression

The ultimate goal of the workflow is to establish a Structure-Activity Relationship (SAR) that guides the optimization of hit compounds. By analyzing how changes in R¹ and R² affect affinity and functional activity, medicinal chemists can design the next generation of more potent and selective molecules.

Table 1: Illustrative SAR Data for a Hypothetical Dopamine D₂ Receptor Library

Compound IDR¹ Group (from Suzuki)R² Group (from Reductive Amination)D₂ Binding Kᵢ (nM)D₂ Functional IC₅₀ (nM) (Antagonist Mode)
Scaffold -Br-H>10,000>10,000
LIB-001 -Phenyl-H8501200
LIB-002 -Thiophen-2-yl-H450620
LIB-003 -Phenyl-n-Butyl2540
LIB-004 -Thiophen-2-yl-n-Butyl5.2 8.1
LIB-005 -Thiophen-2-yl-Cyclopropylmethyl7.811.5
LIB-006 -4-Fluorophenyl-n-Butyl1522

Causality Behind the Data (Interpretation):

  • Importance of R²: The unsubstituted piperazine (LIB-001, LIB-002) shows poor affinity. Adding a simple alkyl chain at the R² position (e.g., n-butyl in LIB-003) dramatically increases potency. This is a classic feature for many aminergic GPCR ligands, where this alkyl chain extends into a hydrophobic pocket.[9][11]

  • Synergy of R¹ and R²: The best potency is achieved when both positions are optimized (LIB-004). The thiophene at R¹ provides a ~2-fold improvement over the phenyl group (compare LIB-002 vs LIB-001), and this benefit carries through to the alkylated series (compare LIB-004 vs LIB-003). This suggests the R¹ position interacts with a distinct sub-pocket that favors the electronics or shape of the thiophene ring.

  • Exploring R¹: Introducing electron-withdrawing groups on the R¹ phenyl ring (e.g., 4-fluoro in LIB-006) is tolerated and maintains good potency, suggesting this position can be further modified to fine-tune properties like metabolic stability or selectivity.

Section 4: Early ADME/Tox Profiling

To increase the probability of success, promising hits should be profiled early for their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[17][18] In vitro assays are cost-effective methods to flag potential liabilities before committing to expensive in vivo studies.[19][20][21]

Table 2: Key In Vitro ADME Assays for Hit Triage

AssayPrincipleSignificance for Drug Development
Aqueous Solubility Measures the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.Poor solubility can lead to poor absorption and unreliable in vitro assay results.
Metabolic Stability Incubates the compound with liver microsomes or hepatocytes to measure the rate of metabolic clearance.Identifies compounds that are rapidly metabolized, which would likely have a short half-life in vivo.
Caco-2 Permeability Uses a monolayer of Caco-2 cells to predict intestinal absorption and identify if a compound is an efflux pump substrate.Predicts oral bioavailability and potential for drug-drug interactions at the intestinal level.
Plasma Protein Binding Measures the extent to which a compound binds to plasma proteins like albumin using methods like equilibrium dialysis.Only the unbound fraction of a drug is free to interact with its target; high binding can reduce efficacy.
CYP450 Inhibition Evaluates the potential of a compound to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6).[19]High potential for drug-drug interactions with co-administered medications.
hERG Inhibition Assesses the blockade of the hERG potassium channel, often using automated patch-clamp electrophysiology.[19]A critical safety assay to de-risk potential for cardiac arrhythmia (QT prolongation).

References

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  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665. Retrieved from [Link]

  • Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. (n.d.). ResearchGate. Retrieved from [Link]

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. (n.d.). American Chemical Society. Retrieved from [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Stoeber, M., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. Retrieved from [Link]

  • Xu, C., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C663-C674. Retrieved from [Link]

  • GPCR functional assays. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. Retrieved from [Link]

  • Structure-activity relationships of G protein-coupled receptors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]

  • Brito, H., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 114-133. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5346-5351. Retrieved from [Link]

  • Bari, D. G., et al. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research, 11(9), 4479-86. Retrieved from [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. (2012). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Bojarski, A. J., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2545. Retrieved from [Link]

  • Stoeber, M., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. Retrieved from [Link]

  • Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review. (2024). Journal of the Chinese Chemical Society. Retrieved from [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2189. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). National Institutes of Health. Retrieved from [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules, 26(11), 3163. Retrieved from [Link]

  • Covalent allosteric modulation: An emerging strategy for GPCRs drug discovery. (2020). European Journal of Medicinal Chemistry, 206, 112690. Retrieved from [Link]

  • Scaffold Repurposing of Nucleosides (Adenosine Receptor Agonists): Enhanced Activity at the Human Dopamine and Norepinephrine Sodium Symporters. (2017). Journal of Medicinal Chemistry, 60(9), 3695-3712. Retrieved from [Link]

  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. Retrieved from [Link]

  • Brito, H., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 114-133. Retrieved from [Link]

  • Serotonin-releasing effects of substituted piperazines in vitro. (n.d.). PubMed. Retrieved from [Link]

  • Bojarski, A. J., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2545. Retrieved from [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • In search of a photoswitchable drug for serotonin receptors: a molecular dynamics simulation study. (n.d.). National Institutes of Health. Retrieved from [Link]

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Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1-(3-Bromobenzenesulfonyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzenesulfonylpiperazine Scaffolds

The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of clinically successful drugs.[1][2][3] Its unique physicochemical properties, including a six-membered ring with two nitrogen atoms at positions 1 and 4, offer a versatile scaffold that can be readily modified to modulate pharmacological activity.[3] Many piperazine derivatives exhibit significant central nervous system (CNS) activity, primarily through the activation of the monoamine pathways, making them valuable for developing treatments for psychiatric and neurological disorders.[1]

This guide focuses on the structure-activity relationship (SAR) studies of a specific class of these compounds: 1-(3-Bromobenzenesulfonyl)piperazine analogs . This scaffold presents a promising starting point for the development of novel therapeutic agents, likely targeting monoamine receptors and transporters due to the established pharmacology of related arylpiperazine derivatives.[4][5] Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for optimizing their potency, selectivity, and pharmacokinetic profiles.[6]

This document will provide a comprehensive overview of the SAR of this class of compounds, detailed protocols for their synthesis and pharmacological evaluation, and a framework for interpreting the resulting data to guide further drug discovery efforts.

Logical Framework for SAR Exploration

The exploration of the SAR for this compound analogs is a systematic process of modifying the core structure and assessing the impact of these changes on biological activity. This process allows for the identification of key structural features responsible for the desired pharmacological effects.

SAR_Logic cluster_0 Core Scaffold cluster_1 Structural Modifications cluster_2 Biological Evaluation cluster_3 SAR Analysis & Lead Optimization Core This compound Mod_A A: Benzenesulfonyl Ring Substitutions Core->Mod_A Synthesize Analogs Mod_B B: Piperazine Ring Modifications Core->Mod_B Synthesize Analogs Mod_C C: N4-Substitutions Core->Mod_C Synthesize Analogs Assay_1 In Vitro Binding Assays (Dopamine, Serotonin Receptors) Mod_A->Assay_1 Test Analogs Assay_2 Functional Assays (Agonist/Antagonist Activity) Mod_A->Assay_2 Test Analogs Assay_3 Transporter Uptake/Release Assays Mod_A->Assay_3 Test Analogs Mod_B->Assay_1 Test Analogs Mod_B->Assay_2 Test Analogs Mod_B->Assay_3 Test Analogs Mod_C->Assay_1 Test Analogs Mod_C->Assay_2 Test Analogs Mod_C->Assay_3 Test Analogs SAR_Table SAR Table Generation Assay_1->SAR_Table Generate Data Assay_2->SAR_Table Generate Data Assay_3->SAR_Table Generate Data Lead_Opt Lead Optimization SAR_Table->Lead_Opt Identify Trends Lead_Opt->Core Design New Analogs

Caption: Iterative cycle of SAR studies for this compound analogs.

Part 1: Synthesis of this compound Analogs

The synthesis of the target compounds generally involves a nucleophilic substitution reaction. The following protocol outlines a general procedure for the synthesis of the core scaffold and its derivatives.

Protocol 1: General Synthesis of N-Substituted this compound Analogs

Rationale: This two-step protocol first involves the sulfonylation of piperazine, followed by the alkylation or acylation of the second nitrogen atom of the piperazine ring. This approach allows for the introduction of a wide variety of substituents at the N4 position.

Materials:

  • Piperazine

  • 3-Bromobenzenesulfonyl chloride

  • Appropriate alkyl or acyl halide (for N4-substitution)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Step 1: Synthesis of this compound

  • Dissolve piperazine (2 equivalents) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-bromobenzenesulfonyl chloride (1 equivalent) in DCM.

  • Add the 3-bromobenzenesulfonyl chloride solution dropwise to the piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Step 2: N4-Substitution of this compound

  • Dissolve this compound (1 equivalent) and TEA or DIPEA (1.2 equivalents) in DCM or ACN.

  • Add the desired alkyl or acyl halide (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux as required, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting analog by column chromatography.

Characterization: Confirm the structure and purity of the synthesized analogs using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Pharmacological Evaluation

Based on the known pharmacology of arylpiperazines, the primary targets for this compound analogs are likely to be dopamine and serotonin receptors, as well as their respective transporters.[4][5][7]

Protocol 2: In Vitro Radioligand Binding Assays for Dopamine and Serotonin Receptors

Rationale: Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[8] This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of the test compounds for dopamine D₂ and serotonin 5-HT₁A receptors.

Materials:

  • Cell membranes expressing human dopamine D₂ or serotonin 5-HT₁A receptors

  • Radioligand: [³H]Spiperone (for D₂) or [³H]8-OH-DPAT (for 5-HT₁A)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Test compounds (this compound analogs) at various concentrations

  • Non-specific binding control (e.g., haloperidol for D₂, serotonin for 5-HT₁A)

  • 96-well filter plates

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Functional Assays to Determine Agonist/Antagonist Activity

Rationale: Functional assays measure the biological response elicited by a compound upon binding to its target receptor, thus determining if it acts as an agonist or an antagonist. A common method for G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors is to measure changes in intracellular second messengers, such as cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing the receptor of interest (e.g., D₂ or 5-HT₁A)

  • Cell culture medium and reagents

  • Forskolin (an adenylyl cyclase activator)

  • Known agonist and antagonist for the receptor

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with assay buffer.

  • For antagonist activity: Pre-incubate the cells with various concentrations of the test compound for a specified time. Then, add a known agonist at its EC₅₀ concentration.

  • For agonist activity: Add various concentrations of the test compound to the cells.

  • Add forskolin to all wells to stimulate cAMP production.

  • Incubate for a specified time at 37 °C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

Data Analysis:

  • Antagonist activity: Plot the cAMP concentration against the log concentration of the test compound. The IC₅₀ value represents the concentration at which the compound inhibits 50% of the agonist-induced response.

  • Agonist activity: Plot the cAMP concentration against the log concentration of the test compound. The EC₅₀ value represents the concentration at which the compound produces 50% of its maximal effect.

Protocol 4: Monoamine Transporter Uptake Assay

Rationale: Many CNS-active drugs exert their effects by modulating the reuptake of neurotransmitters from the synaptic cleft.[4] This assay measures the ability of the test compounds to inhibit the uptake of radiolabeled dopamine or serotonin into cells expressing the respective transporters (DAT and SERT).[9]

Materials:

  • Cells stably expressing human DAT or SERT

  • Radiolabeled substrate: [³H]Dopamine or [³H]Serotonin

  • Assay buffer

  • Test compounds at various concentrations

  • Known transporter inhibitors (e.g., cocaine for DAT, fluoxetine for SERT)

Procedure:

  • Plate the cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of the test compounds or a known inhibitor.

  • Initiate the uptake by adding the radiolabeled substrate.

  • Incubate for a short period at 37 °C to measure the initial rate of uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

Data Analysis:

  • Plot the percentage of inhibition of uptake against the log concentration of the test compound.

  • Determine the IC₅₀ value from the resulting dose-response curve.

Part 3: Structure-Activity Relationship (SAR) Analysis

The data generated from the pharmacological assays will be used to construct an SAR table. This table will systematically correlate the structural modifications of the this compound analogs with their biological activities.

Key Structural Regions for Modification and Expected SAR Trends

SAR_Points cluster_0 Core A Region A: Benzenesulfonyl Ring - Position and nature of substituents - Halogen substitutions (F, Cl, I) - Electron-donating/withdrawing groups Core->A Modifications here impact receptor subtype selectivity and potency. B Region B: Piperazine Ring - Conformationally restricted analogs - Introduction of stereocenters Core->B Changes can affect binding orientation and affinity. C Region C: N4-Substituent - Alkyl chain length and branching - Aromatic/heteroaromatic groups - Polar functional groups Core->C Crucial for interacting with secondary binding pockets and influencing pharmacokinetic properties.

Caption: Key regions for SAR exploration on the this compound scaffold.

A. Benzenesulfonyl Ring Substitutions:

  • Position of the Bromo Group: Moving the bromo substituent from the meta (3-position) to the ortho (2-position) or para (4-position) will likely alter the electronic properties and steric profile of the molecule, potentially affecting receptor affinity and selectivity.

  • Nature of the Halogen: Replacing the bromo group with other halogens (fluoro, chloro, iodo) can fine-tune lipophilicity and electronic effects. Generally, increasing the size of the halogen may lead to steric hindrance, while a fluoro substitution can alter metabolic stability.

  • Other Substituents: Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) will modulate the electron density of the aromatic ring and its ability to engage in π-π stacking or other interactions with the receptor.

B. Piperazine Ring Modifications:

  • Conformational Constraints: Introducing rigidity into the piperazine ring, for example, through bicyclic analogs, can lock the molecule into a more favorable conformation for receptor binding, potentially increasing potency and selectivity.

  • Stereochemistry: The introduction of chiral centers on the piperazine ring can lead to enantiomers with significantly different pharmacological profiles.

C. N4-Substitutions:

  • Alkyl Chains: The length and branching of an alkyl chain at the N4 position can influence lipophilicity and interactions with hydrophobic pockets in the receptor.

  • Aromatic and Heteroaromatic Rings: The addition of aryl or heteroaryl moieties can introduce further opportunities for π-π stacking, hydrogen bonding, and other specific interactions, often leading to increased affinity.[8]

  • Linker Length: For analogs with a terminal aromatic group, the length of the linker connecting it to the piperazine nitrogen is critical for optimal positioning within the binding site.

Data Presentation: SAR Table

A well-structured SAR table is essential for visualizing the relationships between structure and activity.

Compound ID R¹ (Benzenesulfonyl Ring) R² (Piperazine Ring) R³ (N4-Substituent) D₂ Ki (nM) 5-HT₁A Ki (nM) DAT IC₅₀ (nM) SERT IC₅₀ (nM)
Lead-001 3-BrHHValueValueValueValue
Analog-A1 4-BrHHValueValueValueValue
Analog-A2 3-ClHHValueValueValueValue
Analog-C1 3-BrHMethylValueValueValueValue
Analog-C2 3-BrHPhenylpropylValueValueValueValue
........................

Conclusion and Future Directions

The systematic SAR exploration of this compound analogs, guided by the protocols and principles outlined in this document, will enable the identification of lead compounds with optimized potency, selectivity, and drug-like properties. The insights gained from these studies will pave the way for the development of novel therapeutics for a range of CNS disorders. Further investigations should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessment of the most promising candidates.

References

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  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

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  • synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

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  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

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  • Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. PubMed Central. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(3-Bromobenzenesulfonyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromobenzenesulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is on providing practical, experience-driven advice to help you overcome common challenges and achieve high-yield, high-purity synthesis.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a direct question-and-answer format.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields are a common frustration in organic synthesis and can stem from several factors. Let's break down the potential culprits and their solutions.

  • Incomplete Reaction: The reaction between 3-bromobenzenesulfonyl chloride and piperazine may not have proceeded to completion.

    • Troubleshooting Tip: Monitor the reaction progress diligently using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction appears to have stalled, consider incrementally increasing the reaction temperature or extending the reaction time.[1] Ensure the purity of your starting materials, as contaminants can inhibit the reaction.[1]

  • Side Reactions: The formation of undesired byproducts can significantly consume your starting materials and reduce the yield of the target molecule. A prevalent side reaction is the formation of the di-substituted byproduct, 1,4-bis(3-bromobenzenesulfonyl)piperazine.

    • Troubleshooting Tip: To favor mono-substitution, precise control over the stoichiometry of the reactants is critical.[2] Employing a significant excess of piperazine (typically 5-10 equivalents) relative to the 3-bromobenzenesulfonyl chloride can statistically favor the reaction at only one of the piperazine nitrogens.[2] Additionally, a slow, controlled addition of the sulfonyl chloride at a reduced temperature can help manage the reaction rate and minimize the formation of the di-substituted product.[2]

  • Product Loss During Work-up and Purification: The desired product can be lost during aqueous washes, extractions, or crystallization steps.[1]

    • Troubleshooting Tip: Optimize your work-up procedure. Ensure the pH of the aqueous layer is appropriate for efficient extraction of the product into the organic phase.[1] During crystallization, a careful selection of the solvent system and controlled cooling rates are crucial to maximize product recovery and purity.[1]

Issue 2: Formation of Significant Di-substituted Byproduct

Question: I am observing a significant amount of 1,4-bis(3-bromobenzenesulfonyl)piperazine in my reaction mixture. How can I suppress this side reaction?

Answer: The formation of the di-substituted byproduct is a classic challenge in piperazine chemistry due to the similar reactivity of both nitrogen atoms.[2] Here are targeted strategies to enhance mono-selectivity:

  • Leverage Stoichiometry: As mentioned previously, using a large excess of piperazine is a primary strategy to favor mono-substitution.[2] The statistical probability of the sulfonyl chloride encountering an unreacted piperazine molecule is much higher than it encountering the already mono-substituted product.

  • Protonation as a Protecting Group: A clever and effective method is to use protonation as a temporary protecting group. By reacting piperazine with one equivalent of an acid (like HCl), you can form the piperazinium salt. The protonated nitrogen is significantly less nucleophilic, effectively directing the substitution to the free nitrogen.[3]

  • Use of Protecting Groups: For syntheses where high purity is paramount, employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly reliable method.[2][3] This ensures that only one nitrogen atom is available for reaction. The Boc (tert-butyloxycarbonyl) group can be readily removed in a subsequent step.[2][3]

Issue 3: Difficulties in Product Purification

Question: I am struggling to obtain a pure sample of this compound. What are the best purification strategies?

Answer: The purification of piperazine-containing compounds can be challenging due to their inherent properties.

  • High Polarity and Basicity: The two nitrogen atoms in the piperazine ring make these compounds highly polar and basic, which can lead to issues with chromatographic separation.[4]

    • Troubleshooting Tip for Chromatography: In normal-phase chromatography, the basicity can cause strong interactions with the acidic silica gel, leading to peak tailing. Consider deactivating the silica gel with a small amount of a basic modifier like triethylamine in your eluent system. For reverse-phase HPLC, poor peak shape can also be an issue.[4] Adding a modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[4]

  • Recrystallization via Salt Formation: A highly effective method for achieving high purity is through salt formation.[4] By treating the crude product with an acid (e.g., acetic acid), you can form the corresponding salt which often has better crystallization properties than the free base.[5] The pure salt can then be isolated and, if needed, the free base can be regenerated.[4]

  • Column Chromatography: This technique offers high resolution for separating structurally similar impurities.[4] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective.

II. Frequently Asked Questions (FAQs)

Q1: What is a standard synthetic route for this compound?

A1: A common and straightforward approach is the reaction of 3-bromobenzenesulfonyl chloride with piperazine in the presence of a base.[6] The base is crucial to neutralize the hydrochloric acid that is formed during the reaction.

Q2: What is the role of the base in this reaction, and which one should I choose?

A2: The base neutralizes the HCl generated, preventing the protonation of the piperazine starting material, which would render it non-nucleophilic. Common choices for the base include triethylamine (TEA) or diisopropylethylamine (DIPEA).[7][8] An excess of piperazine can also act as the base.[9]

Q3: What solvents are typically used for this synthesis?

A3: Dichloromethane (DCM) and tetrahydrofuran (THF) are frequently used solvents for this type of reaction.[7] The choice of solvent can influence the reaction rate and solubility of the reactants and products.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting materials and the appearance of the product.[1][7] High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.[1][10]

Q5: What are the key characterization techniques for the final product?

A5: The structure and purity of this compound can be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[10][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Piperazine86.144.31 g50 mmol5
3-Bromobenzenesulfonyl chloride256.512.57 g10 mmol1
Triethylamine101.191.52 mL (1.11 g)11 mmol1.1
Dichloromethane (DCM)-50 mL--
Saturated aq. NaHCO₃-20 mL--
Brine-20 mL--
Anhydrous Na₂SO₄-q.s.--
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (4.31 g, 50 mmol) in dichloromethane (50 mL).

  • Addition of Base: Add triethylamine (1.52 mL, 11 mmol) to the piperazine solution.

  • Slow Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 3-bromobenzenesulfonyl chloride (2.57 g, 10 mmol) in dichloromethane (10 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.[7] Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water (20 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

IV. Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products 3-Bromobenzenesulfonyl chloride 3-Bromobenzenesulfonyl chloride reaction_node 3-Bromobenzenesulfonyl chloride->reaction_node + Piperazine Piperazine Piperazine->reaction_node + This compound This compound Triethylamine (Base) Triethylamine (Base) Triethylamine (Base)->reaction_node DCM (Solvent) DCM (Solvent) DCM (Solvent)->reaction_node HCl HCl Triethylammonium chloride Triethylammonium chloride reaction_node->this compound reaction_node->Triethylammonium chloride +

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Optimize_Conditions Increase Temp/Time Check_Completion->Optimize_Conditions No Check_Byproducts Significant Byproducts? Check_Completion->Check_Byproducts Yes Optimize_Conditions->Check_Completion Adjust_Stoichiometry Increase Piperazine Excess Check_Byproducts->Adjust_Stoichiometry Yes Check_Workup Product Loss in Work-up? Check_Byproducts->Check_Workup No Slow_Addition Slow Reagent Addition Adjust_Stoichiometry->Slow_Addition Slow_Addition->Check_Workup Optimize_Workup Optimize Extraction/Crystallization Check_Workup->Optimize_Workup Yes Success Improved Yield Check_Workup->Success No Optimize_Workup->Success

Caption: Decision tree for troubleshooting low reaction yield.

V. References

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis and Activity of Benzenesulfonyl Piperazines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (n.d.). OSTI.GOV. Retrieved January 17, 2026, from [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Green Chemistry. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • This compound (C10H13BrN2O2S). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Synthesis of 1,3-oxazines based on piperazine. (2025). ScienceDirect.

  • Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents. Retrieved January 17, 2026, from

  • Purification of piperazine. (n.d.). Google Patents. Retrieved January 17, 2026, from

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Unodc. Retrieved January 17, 2026, from [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Hilaris Publisher.

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs. (2015). University of Lincoln.

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI.

  • 4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). PMC - NIH.

  • a Reaction between Piperazine and 1, 3, 5 Benzenetricarbonyl... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. (2018). PubMed. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 1-(3-Bromobenzenesulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 1-(3-Bromobenzenesulfonyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important building block. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and enhance your synthetic procedures.

Core Principles for Maximizing Yield and Purity

The synthesis of this compound involves the nucleophilic attack of a piperazine nitrogen onto the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride. The primary challenge in this reaction is achieving high selectivity for the mono-substituted product over the undesired 1,4-bis(3-bromobenzenesulfonyl)piperazine. Mastering this selectivity is the key to improving yield.

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Caption: Reaction pathways in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is consistently low, even when accounting for side products. What are the most likely causes?

A1: Low isolated yield, beyond the issue of bis-sulfonylation, often points to three potential culprits:

  • Hydrolysis of the Sulfonyl Chloride: 3-Bromobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[1] Ensure your piperazine, solvent, and glassware are scrupulously dry. Using an anhydrous grade of a solvent like Dichloromethane (DCM) is highly recommended.

  • Incomplete Reaction: If the reaction is not driven to completion, you will be trying to isolate the product from a mixture containing significant amounts of starting material, which complicates purification and reduces yield. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the sulfonyl chloride) is fully consumed.

  • Losses During Work-up: The product, being a basic amine, can be partially lost during aqueous extraction if the pH is not carefully controlled. Ensure the aqueous layer is sufficiently basic (pH > 12) during extraction with an organic solvent to keep the product in its free base form, maximizing its partitioning into the organic phase.

Q2: I am getting a significant amount of the 1,4-bis-sulfonylated side product. How can I prevent this?

A2: This is the most critical challenge. The mono-substituted product is itself a secondary amine and can react with another molecule of the sulfonyl chloride. To prevent this, you must manipulate the reaction kinetics to favor the initial reaction of piperazine.

  • Use a Large Excess of Piperazine: By using 3 to 5 equivalents of piperazine, you create a high statistical probability that a sulfonyl chloride molecule will encounter an unreacted piperazine rather than the mono-substituted product. The drawback is the need to remove the excess piperazine during work-up, usually by acid washing.

  • Slow, Controlled Addition: Add the sulfonyl chloride solution dropwise to a stirred solution of piperazine at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile and a high local concentration of the nucleophile (piperazine), strongly favoring mono-substitution.[2]

  • Employ the Protonation Strategy: This is an elegant and highly effective one-pot method that avoids large excesses of piperazine. By reacting piperazine with one equivalent of an acid (e.g., HCl), you form the piperazine mono-salt in situ. The protonated nitrogen is deactivated, leaving only one free secondary amine available for reaction.[3][4][5] This method is highly recommended for achieving high selectivity.

Q3: What is the best choice of base for this reaction and why?

A3: The reaction of piperazine with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl), which must be neutralized.

  • Piperazine as the Base: If you are already using a large excess of piperazine (Method 1 in Q2), it can serve as its own base. For every mole of product formed, one mole of excess piperazine will be consumed as the hydrochloride salt.

  • Tertiary Amine Base: When using near-stoichiometric amounts of piperazine or the protonation strategy, an external, non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required. Typically, slightly more than one equivalent (e.g., 1.1-1.2 eq.) is used to scavenge the HCl produced. These bases are effective and their hydrochloride salts are typically water-soluble, facilitating removal during the work-up.[6] The choice of base can also influence regioselectivity in some sulfonylation reactions.[7][8]

Q4: How can I effectively remove the bis-sulfonylated impurity during purification?

A4: Separating the mono- and bis-sulfonylated products can be challenging due to their similar structures.

  • Silica Gel Chromatography: This is the most common and effective method. The bis-sulfonylated product is significantly less polar than the mono-sulfonylated product (as it lacks the free -NH group). A solvent gradient (e.g., ethyl acetate in hexanes) will elute the bis-adduct first, followed by the desired mono-adduct.

  • Acid-Base Extraction: The desired product has a basic secondary amine, while the bis-substituted impurity does not. You can exploit this by dissolving the crude mixture in a solvent like ethyl acetate and washing with dilute acid (e.g., 1M HCl). The desired product will move to the aqueous layer as its hydrochloride salt, while the non-basic bis-adduct remains in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure product. This can be more efficient for larger scales than chromatography.

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TroubleshootingWorkflow Start Start: Low Yield of This compound CheckPurity High Purity of Desired Product? Start->CheckPurity LowPurity No: Significant Side Product Present CheckPurity->LowPurity No HighPurity Yes: Product is Clean, but Isolated Amount is Low CheckPurity->HighPurity Yes BisAdduct Is the side product the 1,4-bis-sulfonylated adduct? LowPurity->BisAdduct CheckWorkup Possible Causes for Low Mass: HighPurity->CheckWorkup SolutionBisAdduct Solutions: 1. Use large excess of piperazine. 2. Add sulfonyl chloride slowly at 0°C. 3. Use in-situ protonation strategy. BisAdduct->SolutionBisAdduct Yes OtherImpurity Other impurities present (e.g., starting material) BisAdduct->OtherImpurity No SolutionOtherImpurity Solutions: 1. Monitor reaction to completion (TLC/LCMS). 2. Optimize purification (chromatography). OtherImpurity->SolutionOtherImpurity Hydrolysis Sulfonyl chloride hydrolysis (Use anhydrous conditions). CheckWorkup->Hydrolysis WorkupLoss Product loss during work-up (Ensure pH > 12 during extraction). CheckWorkup->WorkupLoss IncompleteReaction Incomplete reaction (Increase reaction time/temp after addition). CheckWorkup->IncompleteReaction

Caption: Troubleshooting workflow for low yield synthesis.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of this compound by controlling the reaction stoichiometry and conditions.

Materials:

  • Piperazine (anhydrous, 5.0 eq.)

  • 3-Bromobenzenesulfonyl chloride (1.0 eq.)[1]

  • Triethylamine (TEA, 1.2 eq.)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve piperazine (5.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Slow Addition of Sulfonyl Chloride: Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq.) in a separate flask in anhydrous DCM. Using a dropping funnel, add this solution to the cold piperazine mixture dropwise over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the sulfonyl chloride.

  • Aqueous Work-up (Acid Wash): Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (3 times) to remove excess piperazine and triethylamine hydrochloride. Note: The product will remain in the organic layer during this step.

  • Aqueous Work-up (Base Wash & Brine): Wash the organic layer with 1M NaOH, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid.

Data Summary: Impact of Reaction Parameters on Selectivity

ParameterCondition A (Excess Piperazine)Condition B (Protonation)Condition C (Uncontrolled)
Piperazine (eq.) 5.01.11.1
Base (eq.) None (Piperazine acts as base)Triethylamine (1.2)Triethylamine (1.2)
Addition Method Slow, dropwise at 0 °CSlow, dropwise at 0 °CRapid addition at RT
Expected Mono:Bis Ratio > 95 : 5> 95 : 5~ 60 : 40
Pros High selectivity; simpleHigh selectivity; less reagent wasteFast reaction setup
Cons Requires removal of large excess piperazineRequires careful pH controlLow yield; difficult purification

This table illustrates the critical impact of controlling stoichiometry and addition rate on the formation of the desired mono-substituted product versus the bis-substituted side product. Conditions A and B are highly recommended for achieving optimal yields.[2][3]

References

Sources

Technical Support Center: Synthesis of 1-(3-Bromobenzenesulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromobenzenesulfonyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize yield and purity, and troubleshoot effectively.

Overview of the Core Synthesis

The synthesis of this compound is a classic nucleophilic substitution reaction. It involves the reaction of piperazine, a cyclic secondary diamine, with 3-bromobenzenesulfonyl chloride, an electrophilic sulfonyl halide. A base is typically employed to neutralize the hydrochloric acid (HCl) generated in situ. While straightforward in principle, the reaction is susceptible to several side reactions that can complicate purification and reduce yields.

Diagram 1: Desired Synthetic Pathway

Main Reaction cluster_reactants Reactants cluster_products Products Piperazine Piperazine Product This compound Piperazine->Product Nucleophilic Attack SulfonylChloride 3-Bromobenzenesulfonyl Chloride SulfonylChloride->Product HCl HCl Base Base (e.g., Triethylamine)

Caption: The primary reaction pathway for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the most likely causes?

A1: Low yield is a frequent issue that can typically be traced to one of three primary causes: hydrolysis of the starting material, incomplete reaction, or formation of multiple byproducts that complicate purification.

  • Hydrolysis of 3-Bromobenzenesulfonyl Chloride: Sulfonyl chlorides are highly reactive towards nucleophiles, including water.[1] Any moisture present in the reaction setup (e.g., wet solvents, glassware, or atmospheric humidity) will lead to the hydrolysis of 3-bromobenzenesulfonyl chloride into the corresponding 3-bromobenzenesulfonic acid. This sulfonic acid is unreactive towards piperazine under these conditions and represents a direct loss of your starting material.

    • Preventative Action: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[1]

  • Inadequate Base: A base, such as triethylamine or pyridine, is crucial for neutralizing the HCl generated during the reaction.[1] If the base is insufficient or too weak, the reaction mixture will become acidic. This protonates the free amine groups on piperazine, rendering them non-nucleophilic and effectively halting the reaction.

  • Suboptimal Stoichiometry: Using a 1:1 molar ratio of piperazine to sulfonyl chloride often leads to the formation of a significant amount of the di-substituted byproduct (see Q2), which reduces the yield of the desired mono-substituted product.

Q2: I'm observing a significant, less polar byproduct in my TLC and LC-MS analysis. What is it and how can I prevent it?

A2: This is almost certainly the di-substituted byproduct, 1,4-Bis(3-bromobenzenesulfonyl)piperazine .

  • Causality: Piperazine has two nucleophilic secondary amine groups. After the first substitution reaction forms the desired product, the remaining N-H group can still react with another molecule of 3-bromobenzenesulfonyl chloride. This is especially prevalent if the sulfonyl chloride is used in excess or if the reaction is run at elevated temperatures for an extended period. Because this byproduct has two large, nonpolar aromatic groups, it will be significantly less polar than the mono-substituted product.

  • Preventative Action: The most effective strategy is to use a significant excess of piperazine (e.g., 5-10 equivalents).[2] This ensures that the sulfonyl chloride is the limiting reagent and is statistically more likely to encounter a molecule of unreacted piperazine than the mono-substituted product.[2] The excess piperazine can be easily removed during the aqueous workup.

Diagram 2: Formation of the Di-substituted Byproduct

Side_Reaction_1 Mechanism of Di-substitution Product This compound Byproduct 1,4-Bis(3-bromobenzenesulfonyl)piperazine Product->Byproduct Second Nucleophilic Attack SulfonylChloride 3-Bromobenzenesulfonyl Chloride SulfonylChloride->Byproduct

Caption: Over-reaction leading to the formation of the di-substituted impurity.

Q3: My crude product is an inseparable, acidic gum. What went wrong?

A3: This is a classic sign of significant hydrolysis of the 3-bromobenzenesulfonyl chloride starting material.

  • Causality: As mentioned in A1, moisture leads to the formation of 3-bromobenzenesulfonic acid . Sulfonic acids are strong acids and are often viscous, non-crystalline solids or oils. The presence of this acidic impurity can interfere with the crystallization of your desired product and complicate extraction procedures.

  • Diagnostic Check: You can confirm the presence of the sulfonic acid by dissolving a small amount of the crude material in water and checking the pH; it will be strongly acidic. LC-MS analysis will also show a peak corresponding to the mass of the sulfonic acid.

  • Preventative Action: The solution is rigorous adherence to anhydrous reaction conditions.[1]

    • Use freshly distilled or commercially available anhydrous solvents (e.g., Dichloromethane, THF, Acetonitrile).

    • Flame-dry all glassware under vacuum or in a stream of inert gas.

    • Handle the hygroscopic 3-bromobenzenesulfonyl chloride quickly in a dry environment.

Diagram 3: Hydrolysis of Sulfonyl Chloride

Side_Reaction_2 Hydrolysis Side Reaction SulfonylChloride 3-Bromobenzenesulfonyl Chloride Byproduct 3-Bromobenzenesulfonic Acid SulfonylChloride->Byproduct Hydrolysis Water H₂O (Moisture) Water->Byproduct

Caption: Unwanted hydrolysis of the electrophile due to moisture.

Q4: How can I effectively remove unreacted piperazine and the base hydrochloride salt during workup?

A4: Both unreacted piperazine and the hydrochloride salt of your tertiary amine base (e.g., triethylamine hydrochloride) are highly soluble in water and can be removed with a standard aqueous workup.

  • Procedure:

    • After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic piperazine and any remaining triethylamine, causing them to move into the aqueous layer. Your product, being a sulfonamide, is significantly less basic and will remain in the organic layer.

    • Separate the layers.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove bulk water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Recommended Protocols & Parameters

Optimized Reaction Parameters

For best results, consider the following starting points for your reaction conditions.

ParameterRecommended ConditionRationale & Justification
Piperazine Stoichiometry 5-10 equivalentsStatistically favors mono-sulfonylation and minimizes the formation of the 1,4-di-substituted byproduct.[2]
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents that solubilize the reactants well and do not participate in the reaction. Must be anhydrous to prevent hydrolysis.[1]
Base Triethylamine (TEA) or Pyridine (1.5-2.0 eq.)Scavenges the HCl byproduct without competing as a nucleophile. An excess ensures the reaction medium remains basic.[1][3]
Temperature 0 °C to Room TemperatureThe reaction is typically exothermic. Starting at 0 °C allows for controlled addition of the sulfonyl chloride and helps to minimize side reactions. The reaction can then be allowed to warm to room temperature.
Atmosphere Inert (Nitrogen or Argon)Prevents contact with atmospheric moisture, thereby minimizing hydrolysis of the sulfonyl chloride.[1]
Protocol 1: General Synthesis of this compound
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add piperazine (5.0 eq.).

  • Dissolution: Dissolve the piperazine in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 eq.).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred piperazine solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent (3-bromobenzenesulfonyl chloride).

  • Workup: Follow the aqueous workup procedure described in Q4.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by silica gel column chromatography.[4]

Protocol 2: Analytical HPLC Method for Purity Assessment

This general method can be used to resolve the key components of the reaction mixture.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Elution Order 1. 3-Bromobenzenesulfonic Acid (most polar) 2. Piperazine (if not removed by workup) 3. This compound (Product) 4. 1,4-Bis(3-bromobenzenesulfonyl)piperazine (least polar)

Comprehensive Troubleshooting Workflow

Use this flowchart to diagnose and resolve issues systematically.

Diagram 4: Troubleshooting Workflow

Troubleshooting_Workflow Start Start Experiment Problem Problem Encountered? Start->Problem LowYield Low Yield? Problem->LowYield Yes Impurity Major Impurity by TLC/LC-MS? Problem->Impurity Yes CrudeAcidic Crude Product Acidic/Oily? Problem->CrudeAcidic Yes Success Successful Synthesis Problem->Success No Sol_Hydrolysis Action: Check for Hydrolysis. Ensure anhydrous conditions. Use inert atmosphere. LowYield->Sol_Hydrolysis Check for Moisture Sol_Stoichiometry Action: Check Stoichiometry. Use 5-10x excess of Piperazine. LowYield->Sol_Stoichiometry Check Reagent Ratio Sol_Base Action: Check Base. Ensure >=1.5 eq. of TEA/Pyridine. LowYield->Sol_Base Check Base Amount Sol_DiSub Impurity is likely Di-substituted. Action: Use large excess of Piperazine. Impurity->Sol_DiSub Sol_Moisture Cause: Significant Hydrolysis. Action: Rigorously dry all glassware, solvents, and reagents. CrudeAcidic->Sol_Moisture

Caption: A step-by-step guide to diagnosing and solving common synthetic issues.

References

  • Organic Syntheses Procedure, Org. Synth. 2009, 86, 121.
  • Science.gov, piperazines: Topics by Science.gov.
  • BenchChem, Avoiding common errors in sulfonamide synthesis experimental protocols.
  • PubMed Central, A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • National Institutes of Health, Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
  • BenchChem, Overcoming common challenges in the synthesis of sulfonamide deriv
  • PubMed Central, Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Google Patents, Method for the preparation of piperazine and its deriv
  • Sigma-Aldrich, 3-Bromobenzenesulfonyl chloride 96%.
  • Organic Chemistry Portal, Sulfonamide synthesis by alkylation or aryl
  • ScienceDirect, Synthesis of sulfonamide and their synthetic and therapeutic applic
  • NTU Journal of Pure Sciences, A Review on Analytical Methods for Piperazine Determin

Sources

Technical Support Center: Troubleshooting Poor Solubility of 1-(3-Bromobenzenesulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for troubleshooting and overcoming the solubility challenges associated with 1-(3-Bromobenzenesulfonyl)piperazine. Our approach moves beyond simple instructions to explain the underlying chemical principles, ensuring you can adapt and optimize your experimental design for success.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental reasons for the compound's solubility behavior and the initial steps for dissolution.

Q1: Why does this compound exhibit poor aqueous solubility?

A1: The solubility of an organic molecule is a balance of its polar and non-polar characteristics, often summarized by the principle "like dissolves like".[1] this compound's structure contains two key regions with opposing properties:

  • Hydrophobic Region: The 3-bromobenzenesulfonyl group is a large, non-polar, and rigid aromatic structure. This part of the molecule is hydrophobic ("water-fearing") and dominates its overall character, making it poorly soluble in polar solvents like water.[2]

  • Hydrophilic/Ionizable Region: The piperazine ring contains two nitrogen atoms. The secondary amine (-NH-) is a weak base and can accept a proton (become protonated) in an acidic environment. While the sulfonyl group (-SO₂) is polar, its contribution is overshadowed by the large non-polar ring.

The large hydrophobic portion is the primary reason for its low intrinsic solubility in neutral aqueous media.

Q2: I've added the compound to my aqueous buffer and it won't dissolve. What are the first, most immediate steps I should take?

A2: Before employing more complex methods, always start with techniques that address kinetic barriers to dissolution. Often, a compound may be thermodynamically soluble but dissolves very slowly.

  • Mechanical Agitation: Ensure the solution is being vigorously mixed. Use a vortex mixer for several minutes or a magnetic stirrer. This increases the interaction between the solvent and the surface of the solid compound.

  • Gentle Heating: For most solid compounds, solubility increases with temperature.[3][4][5] Warming the solution to 37-50°C while stirring can provide the necessary energy to break the crystal lattice of the solid, allowing it to dissolve.[2][5] Be cautious not to overheat if the compound is known to be thermally unstable.

If these simple steps are ineffective, it indicates a fundamental lack of solubility that requires a more systematic chemical approach.

Part 2: A Systematic Troubleshooting Workflow

When initial attempts fail, a structured approach is necessary. The following workflow guides you from simple chemical modifications to more advanced formulation strategies.

G Problem Problem Identified: Poor Aqueous Solubility Initial Step 1: Basic Methods - Vigorous Agitation (Vortex/Stir) - Gentle Heating (e.g., 40°C) Problem->Initial CheckIon Step 2: Analyze Structure Is the compound ionizable? Initial->CheckIon If unsuccessful PH_Adjust Step 3: pH Modification - Lower pH to < 6.0 - Protonate basic piperazine nitrogen - Forms a more soluble salt CheckIon->PH_Adjust Yes, contains a basic amine CoSolvent Step 4: Co-Solvent System - Add water-miscible organic solvent (e.g., DMSO, Ethanol, PEG 400) - Reduces overall solvent polarity PH_Adjust->CoSolvent If still insufficient or pH change is not desired Success SUCCESS Compound Dissolved PH_Adjust->Success If successful Advanced Step 5: Advanced Formulation (If required for final application) - Solid Dispersions - Nanosuspensions - Complexation (Cyclodextrins) CoSolvent->Advanced If standard methods fail or for formulation CoSolvent->Success If successful

Caption: Troubleshooting workflow for enhancing compound solubility.

Q3: The workflow suggests pH modification. How does this work for this compound?

A3: This is the most powerful initial chemical strategy for this specific molecule. The secondary amine in the piperazine ring is a weak base. By lowering the pH of the solvent with a suitable acid or buffer, you can protonate this nitrogen. This converts the neutral, non-polar base into a positively charged, more polar salt.[6][7] This ionic form is significantly more soluble in aqueous media.[][9]

  • Mechanism: R₂NH (poorly soluble) + H⁺ ⇌ R₂NH₂⁺ (more soluble salt)

  • Practical Tip: Attempt to dissolve the compound in an aqueous buffer with a pH of 2-5. For many basic compounds, this simple change can increase solubility by several orders of magnitude.[6]

Q4: What are co-solvents, and when should I use them?

A4: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[10][11][12] They work by reducing the overall polarity of the water-based solvent system, making it more favorable for dissolving non-polar solutes.[6][13]

You should consider using co-solvents if:

  • pH adjustment alone is insufficient.

  • Your experimental system cannot tolerate a low pH.

  • You need to achieve a very high concentration of the compound.

Commonly used co-solvents in research settings include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (e.g., PEG 400) [][10][11]

A combination of pH adjustment and a co-solvent is often a highly effective strategy.

Q5: I dissolved my compound in 100% DMSO to make a stock, but it crashed out when I diluted it into my aqueous buffer. What happened?

A5: This is a common issue related to kinetic versus thermodynamic solubility. While your compound is highly soluble in pure DMSO, you created a highly supersaturated and unstable state when you diluted it into the aqueous buffer. The compound then rapidly precipitates or "crashes out" to reach its lower, true thermodynamic solubility limit in that final solvent mixture.

Troubleshooting for Dilution:

  • Add the DMSO stock to the aqueous buffer slowly, drop-by-drop, while vortexing or stirring vigorously.

  • Increase the percentage of co-solvent in your final aqueous buffer (e.g., move from 1% DMSO to 5% or 10% DMSO).

  • Warm the aqueous buffer slightly before adding the DMSO stock.

Part 3: Experimental Protocol & Data

This section provides a practical, step-by-step method for determining a suitable solvent system for your experiments.

Protocol: Systematic Solubility Assessment
  • Prepare a High-Concentration Stock Solution:

    • Weigh out 10 mg of this compound.

    • Add it to a glass vial and dissolve it in 327.6 µL of 100% DMSO to create a 100 mM stock solution (MW: 305.20 g/mol ). Vortex until fully dissolved.

  • Test Solubility via pH Modification:

    • Prepare two test buffers: a pH 7.4 phosphate-buffered saline (PBS) and a pH 2.0 glycine-HCl buffer.

    • In separate microcentrifuge tubes, add 990 µL of each buffer.

    • Add 10 µL of your 100 mM DMSO stock to each tube (final concentration: 1 mM, final DMSO: 1%).

    • Vortex immediately and vigorously for 1 minute.

    • Visually inspect for precipitation against a dark background. Let the tubes sit for 30 minutes and inspect again.

  • Test Co-Solvent Systems:

    • Prepare a solution of 10% DMSO in pH 7.4 PBS (v/v).

    • Add 900 µL of this co-solvent buffer to a microcentrifuge tube.

    • Add 100 µL of your 100 mM DMSO stock (final concentration: 10 mM, final DMSO: 19%).

    • Vortex and inspect for precipitation as described above.

  • Analyze Results:

    • Compare the clarity of the solutions. The clearest solution under the desired conditions (e.g., physiological pH) represents the most promising starting point for your experiments.

Data Summary: Representative Solubility Profile

The following table summarizes the expected solubility behavior of this compound based on its chemical properties. Actual quantitative values may vary.

Solvent SystemTemperature (°C)Expected ObservationRationale
Deionized Water25Very Poor Solubility / SuspensionThe compound is largely non-polar and neutral.
PBS (pH 7.4)25Very Poor Solubility / SuspensionAt neutral pH, the piperazine is not protonated.
Glycine-HCl Buffer (pH 2.0) 25 Significantly Improved Solubility The basic piperazine nitrogen is protonated, forming a polar salt. [6][7]
10% DMSO in PBS (pH 7.4)25Moderate ImprovementThe co-solvent reduces the polarity of the aqueous phase.[6][13]
100% DMSO25High Solubility (>100 mM)"Like dissolves like"; a polar aprotic organic solvent effectively dissolves the compound.
100% Ethanol25Good SolubilityA common organic solvent capable of dissolving the compound.
References
  • Vertex AI Search. (n.d.). Cosolvent. Retrieved January 17, 2026.
  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved January 17, 2026.
  • Wikipedia. (n.d.). Cosolvent. Retrieved January 17, 2026.
  • Li, S., et al. (n.d.).
  • TutorChase. (n.d.).
  • Co-solvent: Significance and symbolism. (2025, December 23). [Source name not provided].
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Sharma, D., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.
  • Pharma Excipients. (2022, May 30).
  • AAT Bioquest. (2022, April 18).
  • Chemistry Stack Exchange. (2015, May 7).
  • ResearchGate. (2025, August 6). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • MedCrave online. (2018, February 1). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.
  • Studylib. (n.d.). Dissolution Failure Investigation: Troubleshooting Guide. Retrieved January 17, 2026.
  • PubMed Central. (2018, June 23).
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • LibreTexts. (2022, July 4). 13.
  • World Pharma Today. (n.d.).
  • LibreTexts. (2023, January 29).
  • Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting.
  • PubChemLite. (n.d.). This compound (C10H13BrN2O2S). Retrieved January 17, 2026.
  • Asian Journal of Pharmaceutics. (n.d.).
  • Mann, J., et al. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Agilent. (n.d.).
  • PubChem. (n.d.). 4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide. Retrieved January 17, 2026.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • PubChem. (n.d.). 1-(3-Bromophenyl)piperazine. Retrieved January 17, 2026.
  • BOC Sciences. (n.d.).
  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
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  • BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
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stability issues of 1-(3-Bromobenzenesulfonyl)piperazine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Bromobenzenesulfonyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

The information provided is synthesized from established principles of chemical stability, data on related sulfonylpiperazine and sulfonamide compounds, and best practices in pharmaceutical forced degradation studies. While specific public-domain stability data for this compound is limited, this guide offers a robust framework for identifying and mitigating potential stability issues.

Troubleshooting Guide: Common Stability Issues in Solution

This section addresses specific problems you may encounter during your work with this compound solutions. Each issue is followed by potential causes and a step-by-step protocol for investigation and resolution.

Issue 1: Unexpected Decrease in Compound Concentration Over Time

You've prepared a stock solution of this compound, but subsequent analysis by HPLC or other quantitative methods shows a lower than expected concentration, even after a short period.

Potential Causes:

  • Hydrolytic Degradation: The sulfonyl group can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. The piperazine ring itself can also undergo degradation.

  • Photodegradation: Exposure to ambient or UV light can induce degradation of sulfonamide-containing compounds.[1][2][3]

  • Oxidative Degradation: Dissolved oxygen or oxidizing agents in the solvent can lead to the degradation of the piperazine moiety.[4]

  • Adsorption to Container Surfaces: Highly lipophilic compounds can adsorb to plastic or glass surfaces, leading to an apparent decrease in concentration.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decreased compound concentration.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify the primary stability liabilities of your compound.[5][6][7][8][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, appropriate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 N HCl.

    • Base Hydrolysis: Add 0.1 N NaOH.

    • Neutral Hydrolysis: Add purified water.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Place in an oven at a controlled temperature (e.g., 60°C).

    • Photostability: Expose to a calibrated light source (as per ICH Q1B guidelines).

  • Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

  • Data Interpretation: A significant decrease in the parent peak area and the appearance of new peaks under a specific condition will indicate the degradation pathway.

Table 1: Illustrative Data from a Forced Degradation Study

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Products (Relative Peak Area %)
0.1 N HCl (60°C)2485DP1 (10%), DP2 (5%)
0.1 N NaOH (60°C)2440DP3 (50%), DP4 (10%)
Water (60°C)2498-
3% H₂O₂ (RT)2470DP5 (25%), DP6 (5%)
Light (ICH Q1B)2490DP7 (8%)

This table is for illustrative purposes. DP = Degradation Product.

Resolution:

  • For Hydrolysis: Adjust the pH of your solution to be near neutral. Use buffered solutions if compatible with your experimental system. Prepare solutions fresh and use them promptly.

  • For Photodegradation: Protect your solutions from light by using amber vials or covering them with aluminum foil.[1][2][3]

  • For Oxidation: Use de-gassed solvents. Consider adding an antioxidant if it does not interfere with your experiment.

  • For Adsorption: Use silanized glass vials or low-adsorption plasticware.

Issue 2: Solution Becomes Hazy or Forms a Precipitate

You have prepared what you believe to be a clear solution of this compound, but over time, it becomes hazy or a solid precipitate forms.

Potential Causes:

  • Poor Solubility: The compound may have limited solubility in the chosen solvent, and precipitation occurs over time, especially if the temperature fluctuates.

  • Degradation to an Insoluble Product: A degradation product may be less soluble than the parent compound.

  • pH Shift: For aqueous solutions, a change in pH (e.g., due to CO₂ absorption from the air) can alter the ionization state and solubility of the compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Experimental Protocol: Solubility Assessment

  • Solvent Screening: Prepare saturated solutions of this compound in a range of common laboratory solvents (e.g., water, PBS, DMSO, ethanol, acetonitrile).

  • Equilibration: Agitate the solutions at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Quantification: Centrifuge the solutions to pellet the excess solid. Carefully remove an aliquot of the supernatant, dilute it, and determine the concentration using a calibrated HPLC or UV-Vis method.

Resolution:

  • Improve Solubility: Use a co-solvent system (e.g., DMSO/water). Prepare a more concentrated stock in a good solvent (like DMSO) and dilute it into your aqueous buffer immediately before use.

  • Control pH: Use a buffer system to maintain a stable pH.

  • Prevent Degradation: If the precipitate is a degradant, refer to the troubleshooting steps for Issue 1 to prevent its formation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[10][11][12][13] The related precursor, 3-bromobenzenesulfonyl chloride, is noted to be moisture-sensitive, suggesting that the sulfonyl group can be reactive.[10][11][13]

Q2: What is the likely primary degradation pathway for this compound in aqueous solution?

Based on the structure, the primary degradation pathways are likely to be hydrolysis of the sulfonamide bond, particularly under strongly acidic or basic conditions, and oxidation of the piperazine ring.[4][14] The piperazine ring itself can undergo thermal degradation, which may be relevant for long-term storage at elevated temperatures.[15][16]

Q3: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.

Method Development Workflow:

Caption: Workflow for developing a stability-indicating method.

To develop such a method, you must first generate the degradation products using forced degradation studies as described in the troubleshooting section. Then, use an analytical technique like HPLC with UV or MS detection to separate the parent compound from all degradation products. The method should be validated according to ICH Q2(R1) guidelines.

Q4: Are there any specific handling precautions I should take?

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][12][13] Handle the compound in a well-ventilated area or a chemical fume hood.[11][12] Avoid creating dust if handling the solid form.

Q5: In which solvents is this compound likely to be most stable?

Aprotic organic solvents such as acetonitrile, THF, or DMSO are generally preferred for long-term storage of stock solutions as they minimize the risk of hydrolysis. However, the stability in your specific experimental medium should always be confirmed.

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review. Aquatic Sciences, 65(4), 320-341. [Link]

  • Chen, Y., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]

  • Kowalska, G., et al. (2020). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Journal of Hazardous Materials, 393, 122373. [Link]

  • Li, S., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 336. [Link]

  • Wang, J., et al. (2016). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Environmental Science & Technology, 50(16), 8619-8627. [Link]

  • Lomenick, B., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(10). [Link]

  • Singh, R., & Kumar, R. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38252-38256. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 45-56. [Link]

  • Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 391-398. [Link]

  • Al-Sabti, A. A. M., & Al-Zehouri, J. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Li, W., & Jia, H. (2011). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 3(18), 2093-2108. [Link]

  • Wiessler, M., et al. (1986). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry, 29(11), 2182-2187. [Link]

  • Eide-Haugmo, I., et al. (2011). Degradation of aqueous piperazine in carbon dioxide capture. Energy Procedia, 4, 407-414. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Supuran, C. T., et al. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ChemMedChem. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(3), 743-751. [Link]

  • Amjadi, M., & Hallaji, A. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

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Technical Support Center: Prevention of Di-substituted Piperazine Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing the formation of di-substituted piperazine byproducts during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the di-alkylation of piperazine?

A1: Di-alkylation, the substitution at both nitrogen atoms of the piperazine ring, is a common side reaction. The primary factors influencing this outcome are:

  • Stoichiometry : Using an excess of the alkylating agent significantly increases the probability of the second nitrogen atom reacting after the first has been substituted.[1]

  • Basicity : The mono-substituted piperazine is often still basic and nucleophilic enough to react with the remaining alkylating agent.[1]

  • Reaction Conditions : Higher temperatures and longer reaction times provide the necessary energy and opportunity for the second alkylation to occur.[1]

  • Nature of the Alkylating Agent : Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing di-substitution.[1]

Q2: What are the main strategies to favor mono-alkylation over di-alkylation?

A2: Several effective strategies can be employed to promote the desired mono-substitution:

  • Use of Excess Piperazine : Employing a large excess (5-10 equivalents) of piperazine relative to the electrophile statistically favors the reaction with an unsubstituted piperazine molecule.[2][3]

  • Protecting Group Strategy : This is a highly controlled and effective method. One nitrogen is temporarily blocked with a protecting group (e.g., Boc, Cbz, Fmoc), leaving the other free to react. The protecting group is then removed in a subsequent step.[4][5][6][7]

  • Slow Addition of Electrophile : Adding the alkylating agent dropwise, especially at low temperatures, helps to maintain a low concentration of the electrophile, which can minimize di-substitution.[1][2]

  • Protonation : Utilizing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thereby suppressing the formation of the di-substituted byproduct.[7][8]

  • Reductive Amination : As an alternative to direct alkylation with alkyl halides, reductive amination of a mono-protected piperazine with an aldehyde or ketone can prevent the formation of quaternary ammonium salts.[5][6]

Troubleshooting Guide: Persistent Di-substitution Issues

Issue: I'm still observing significant di-substitution even after using an excess of piperazine. What further steps can I take?

This is a common issue, and further optimization of your reaction conditions is likely necessary. The following troubleshooting steps, summarized in the table below, can help improve selectivity for mono-substitution.

Reaction Parameter Optimization
ParameterRecommendationRationale
Temperature Lower the reaction temperature.Reduces the rate of the second alkylation reaction, which often has a higher activation energy than the first.[1]
Base Use a weaker, non-nucleophilic base.A milder base is less likely to deprotonate the mono-alkylated piperazine, thus reducing its nucleophilicity and reactivity towards a second substitution.[1]
Solvent Experiment with different solvents.The polarity of the solvent can influence the relative reactivity of the species in the reaction mixture. A change in solvent may alter the selectivity.[1]
Addition Rate Add the alkylating agent slowly over a prolonged period.This maintains a low concentration of the electrophile, favoring the more reactive unsubstituted piperazine.[1][2]
Visualizing the Reaction Pathway

The diagram below illustrates the competing reaction pathways leading to either the desired mono-substituted product or the di-substituted byproduct.

G Piperazine Piperazine MonoSubstituted Mono-substituted Piperazine (Product) Piperazine->MonoSubstituted + RX (k1) AlkylatingAgent Alkylating Agent (RX) DiSubstituted Di-substituted Piperazine (Byproduct) MonoSubstituted->DiSubstituted + RX (k2) ExcessPiperazine Excess Piperazine ExcessPiperazine->MonoSubstituted Favors

Caption: Competing pathways for mono- and di-substitution of piperazine.

Troubleshooting Workflow

If you are experiencing low yields of the mono-substituted product due to the formation of the di-substituted byproduct, follow this troubleshooting workflow:

G start Low Yield of Mono-substituted Piperazine & High Di-substitution q1 Are you using a large excess of piperazine (5-10 eq.)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Have you optimized reaction conditions? a1_yes->q2 step1 Increase piperazine to 5-10 equivalents. a1_no->step1 step1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No step3 Consider a protecting group strategy. a2_yes->step3 step2 Lower temperature. Use a weaker base. Add alkylating agent slowly. a2_no->step2 step2->q2 end Improved Selectivity step3->end

Caption: Troubleshooting workflow for low mono-substitution yield.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to prevent the formation of di-substituted piperazine byproducts.

Protocol 1: Mono-N-alkylation of Piperazine using a Large Excess

This protocol describes a general method for the selective mono-N-alkylation of piperazine by using a significant excess of the piperazine starting material.[1]

Materials:

  • Piperazine (10 equivalents)

  • Alkylating agent (e.g., benzyl bromide, 1 equivalent)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve piperazine (10 eq.) in DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Mono-Boc Protection of Piperazine

This protocol outlines the widely used method for the mono-protection of piperazine using di-tert-butyl dicarbonate ((Boc)₂O).[4][5]

Materials:

  • Piperazine (2 equivalents)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine (2 eq.) in DCM in a round-bottom flask.

  • Slowly add a solution of (Boc)₂O (1 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature with vigorous stirring.

  • Stir the reaction mixture for 20-24 hours.

  • Evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or extraction to yield 1-Boc-piperazine.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).[4]

Materials:

  • N-Boc protected piperazine derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the N-Boc protected piperazine derivative in DCM.

  • Add TFA (typically 20-50% v/v) to the solution.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting salt can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an appropriate organic solvent to yield the deprotected piperazine.

References
  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem Technical Support.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Štefane, B., & Požgan, F. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2176. [Link]

  • BenchChem. (2025). troubleshooting guide for low yield in piperazine cyclization reactions. BenchChem Technical Support.

Sources

Sulfonylpiperazine Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfonylpiperazine Crystallization. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with expert insights and practical solutions to common challenges encountered during the crystallization of sulfonylpiperazine derivatives. This resource is structured to offer not just protocols, but a deeper understanding of the underlying principles to empower you in your experimental work.

I. Understanding the Core Challenges

The crystallization of sulfonylpiperazines, a class of molecules significant in medicinal chemistry, presents a unique set of challenges largely attributable to their structural features: a flexible piperazine ring, a sulfonamide group capable of strong hydrogen bonding, and variable lipophilic substituents. These characteristics often lead to issues with polymorphism, solvent selection, and impurity rejection, which can significantly impact the physicochemical properties and bioavailability of the active pharmaceutical ingredient (API).[1][2][3]

This guide provides a structured approach to troubleshoot these common issues, grounded in established scientific principles and best practices in pharmaceutical crystallization.

II. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the crystallization of sulfonylpiperazines in a question-and-answer format.

FAQ 1: Polymorphism Control

Question: I've obtained a crystalline solid, but analytical characterization (PXRD, DSC) suggests a mixture of polymorphs or an undesired polymorph. How can I control the polymorphic outcome?

Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical challenge in pharmaceutical development as different polymorphs can exhibit varying solubility, stability, and bioavailability.[2][4] The key to controlling polymorphism lies in understanding and manipulating the nucleation and crystal growth kinetics.

Causality Explained: The formation of a specific polymorph is governed by both thermodynamic and kinetic factors.[5] A metastable polymorph may form first due to faster nucleation kinetics (Ostwald's Rule of Stages), even if it is not the most thermodynamically stable form.[6] Your experimental conditions (solvent, supersaturation, temperature) dictate which polymorphic form is favored.

Troubleshooting Protocol: Polymorph Screening

This protocol outlines a systematic approach to identify and selectively crystallize the desired polymorph.

Step 1: Solvent Screening. The choice of solvent is paramount as it influences solubility and molecular interactions.[7][8]

  • Action: Perform solubility measurements of your sulfonylpiperazine in a range of solvents with varying polarities (e.g., alcohols, ketones, esters, hydrocarbons).

  • Rationale: Solvents that have strong hydrogen bonding interactions with the sulfonamide or piperazine moieties can favor the formation of specific polymorphs.

Step 2: Supersaturation Control. Supersaturation is the driving force for crystallization; controlling its level is crucial for polymorphic control.[9]

  • Action: Experiment with different methods to generate supersaturation:

    • Slow Cooling: Gradually decrease the temperature of a saturated solution.

    • Anti-solvent Addition: Slowly add a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound.[10][11]

    • Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution.

  • Rationale: High supersaturation levels often lead to the rapid nucleation of metastable forms, while lower supersaturation favors the growth of more stable polymorphs.[9]

Step 3: Seeding. Introducing seed crystals of the desired polymorph can direct the crystallization process.[1]

  • Action: Add a small quantity of the desired polymorph (if available) to a slightly supersaturated solution.

  • Rationale: The seed crystals provide a template for crystal growth, bypassing the initial nucleation step and promoting the formation of the seeded polymorph.

Step 4: Temperature Control. Temperature affects both solubility and the relative stability of polymorphs.[6]

  • Action: Conduct crystallization experiments at various temperatures. For enantiotropic systems, where the relative stability of polymorphs changes with temperature, identifying the transition temperature is key.[6]

  • Rationale: Crystallizing above or below the transition temperature can selectively yield the desired polymorph.

Logical Workflow for Polymorph Control

G A Problem: Undesired Polymorph or Mixture B Solvent Screening (Varying Polarity) A->B C Control Supersaturation (Cooling, Anti-solvent, Evaporation) A->C E Temperature Control (Identify Transition Temperature) A->E F Characterize Solid Form (PXRD, DSC, TGA) B->F C->F D Seeding with Desired Polymorph D->F E->F F->A Iterate G Desired Polymorph Obtained F->G

Caption: Workflow for systematic polymorph control.

FAQ 2: Poor Crystal Quality or No Crystallization

Question: My sulfonylpiperazine derivative either remains as an oil or forms very small, poorly defined crystals. What steps can I take to improve crystal quality?

Answer: The formation of oils or microcrystals often points to issues with high supersaturation, the presence of impurities, or an inappropriate solvent system.

Causality Explained: For crystallization to occur, the molecules must arrange themselves in an ordered lattice. If the rate of nucleation significantly exceeds the rate of crystal growth, a large number of small crystals will form.[12] Impurities can also inhibit crystal growth by adsorbing onto the crystal surface.[13][14]

Troubleshooting Protocol: Improving Crystal Habit

Step 1: Purity Assessment. Ensure the starting material is of high purity.

  • Action: Analyze the purity of your sulfonylpiperazine derivative using techniques like HPLC or LC-MS.[15]

  • Rationale: Even small amounts of impurities can significantly hinder crystallization.[16] Recrystallization or chromatography may be necessary for purification.[17]

Step 2: Solvent System Optimization. A single solvent may not be ideal.

  • Action: Experiment with binary solvent systems. Dissolve your compound in a "good" solvent and slowly add a "poor" solvent (anti-solvent) until turbidity is observed. Then, gently warm the solution until it becomes clear and allow it to cool slowly.

  • Rationale: This method allows for finer control over the supersaturation level.

Step 3: Reduce the Rate of Crystallization. Slower is often better for growing large, well-defined crystals.[12]

  • Action:

    • If using cooling crystallization, decrease the cooling rate.

    • If using anti-solvent addition, add the anti-solvent more slowly and with gentle stirring.

    • If using evaporation, reduce the surface area of the solution or place the container in a larger, sealed vessel to slow down solvent evaporation.

  • Rationale: Slowing down the process favors crystal growth over nucleation.

Data Presentation: Common Solvent Systems

Solvent ClassGood Solvents (Examples)Anti-Solvents (Examples)Polarity (Dielectric Constant of Good Solvent)
AlcoholsMethanol, Ethanol, IsopropanolWater, Heptane24.5 - 32.7
KetonesAcetone, Methyl Ethyl KetoneHeptane, Dichloromethane20.7 - 18.5
EstersEthyl AcetateHexane, Cyclohexane6.0
EthersTetrahydrofuran (THF)Water, Heptane7.6

Note: This table provides general guidance. The ideal solvent system for your specific sulfonylpiperazine derivative must be determined experimentally.

FAQ 3: Impact of pH

Question: My sulfonylpiperazine has both acidic (sulfonamide) and basic (piperazine) functional groups. How does pH influence its crystallization?

Answer: The pH of the crystallization medium can have a profound effect on the solubility and crystal form of ionizable compounds like sulfonylpiperazines.[18]

Causality Explained: The piperazine nitrogen is basic and can be protonated at low pH, while the sulfonamide proton can be lost at high pH. The ionization state of the molecule significantly alters its solubility.[19] Crystallization is often most favorable near the isoelectric point, where the molecule has minimal net charge and lowest aqueous solubility.[18]

Troubleshooting Protocol: pH-Controlled Crystallization

Step 1: Determine pKa Values. Understanding the ionization behavior of your molecule is crucial.

  • Action: Experimentally determine or computationally predict the pKa values of the acidic and basic centers of your sulfonylpiperazine derivative.

  • Rationale: This will help you predict the pH range where the molecule is least soluble.

Step 2: pH Adjustment. Systematically vary the pH of the crystallization medium.

  • Action: Dissolve your compound in an aqueous-organic solvent mixture and adjust the pH using dilute acid or base. Slowly bring the pH towards the isoelectric point to induce crystallization.

  • Rationale: Controlling the pH allows you to precisely control the solubility and, therefore, the supersaturation.[19]

Visualization of pH Effect on Solubility

G cluster_0 Effect of pH on Sulfonylpiperazine Solubility Low pH (Protonated Piperazine) Low pH (Protonated Piperazine) High Solubility High Solubility Low pH (Protonated Piperazine)->High Solubility Isoelectric Point (Neutral Species) Isoelectric Point (Neutral Species) Low Solubility (Optimal for Crystallization) Low Solubility (Optimal for Crystallization) Isoelectric Point (Neutral Species)->Low Solubility (Optimal for Crystallization) High pH (Deprotonated Sulfonamide) High pH (Deprotonated Sulfonamide) High pH (Deprotonated Sulfonamide)->High Solubility

Caption: Relationship between pH and sulfonylpiperazine solubility.

III. Characterization of Crystalline Forms

Once you have obtained crystals, it is essential to thoroughly characterize them to confirm their identity, purity, and polymorphic form.

Analytical TechniqueInformation Provided
Powder X-ray Diffraction (PXRD) Provides a unique "fingerprint" for a crystalline solid, allowing for polymorph identification and assessment of crystallinity.[20]
Differential Scanning Calorimetry (DSC) Measures thermal events such as melting point and phase transitions, which are characteristic of a specific polymorph.[21]
Thermogravimetric Analysis (TGA) Determines the presence of solvates or hydrates by measuring weight loss as a function of temperature.[21]
Single Crystal X-ray Diffraction (SCXRD) Provides the definitive atomic-level structure of a crystal.[22]
Infrared (IR) and Raman Spectroscopy Can distinguish between polymorphs based on differences in their vibrational spectra.[2]
Optical Microscopy Allows for visual inspection of crystal habit (shape) and size.[23]

IV. Concluding Remarks

The successful crystallization of sulfonylpiperazines requires a systematic and informed approach. By understanding the interplay of polymorphism, solvent effects, supersaturation, pH, and impurities, you can overcome common challenges and reproducibly obtain high-quality crystals of the desired form. This guide serves as a starting point for your troubleshooting efforts, and I encourage you to adapt these principles to the specific needs of your system.

V. References

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). MDPI. [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. [Link]

  • Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. [Link]

  • Crystallization and transitions of sulfamerazine polymorphs. (2002). PubMed. [Link]

  • A Different View of Solvent Effects in Crystallization. (2022). MDPI. [Link]

  • Impact of impurities on crystal growth. Nature. [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (2021). PMC - NIH. [Link]

  • Crystal structure and characterization of the sulfamethazine–piperidine salt. (2019). PMC - NIH. [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (2022). PMC - NIH. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Strategy for control of crystallization of polymorphs. (2009). CrystEngComm (RSC Publishing). [Link]

  • Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. (2012). PubMed. [Link]

  • Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs. (2022). PMC - NIH. [Link]

  • Crystal and Molecular Structure Studies of a Novel 1-Benzhydryl-piperazine Derivative. (2015). ResearchGate. [Link]

  • Effect of Impurities on the Growth Kinetics of Crystals. (1995). ResearchGate. [Link]

  • Crystal structure and characterization of the sulfamethazine–piperidine salt. (2019). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). IJPPR. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. [Link]

  • Crystallization and Transitions of Sulfamerazine Polymorphs. (2002). ResearchGate. [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization? (2025). How It Comes Together. [Link]

  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen. (2024). STAX. [Link]

  • Supersaturation operation for quality control of crystalline particles in solution crystallization. (2018). ResearchGate. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2024). PMC - NIH. [Link]

  • Anti-solvent co-crystallization of carbamazepine and saccharin. (2013). PubMed. [Link]

  • Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. (2021). ResearchGate. [Link]

  • Solid Form Selection in the Pharmaceutical Industry (full length seminar). (2019). YouTube. [Link]

  • What are the different techniques to characterize chemical crystals? (2019). ResearchGate. [Link]

  • Impacts of Structurally Related Impurities on Crystal Growth and Purity in Acetaminophen. (2017). CORE. [Link]

  • Roles of Supersaturation and Liquid–Liquid Phase Separation for Enhanced Oral Absorption of Poorly Soluble Drugs from Amorphous Solid Dispersions. (2022). MDPI. [Link]

  • Recent progress in antisolvent crystallization. (2021). CrystEngComm (RSC Publishing). [Link]

  • Strategy for control of crystallization of polymorphs. (2009). ResearchGate. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). [Link]

  • Effect of Solvent and Polymer Additives on Crystallization. (2006). Indian Journal of Pharmaceutical Sciences. [Link]

  • Impact of impurities on crystal growth. (2024). ResearchGate. [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2018). International Journal of Pure and Applied Mathematics. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Real time crystallization from a supersaturated solution of mainly sodium sulfate. (2022). Reddit. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. [Link]

  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. (2017). Springer. [Link]

  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. (2020). PMC - NIH. [Link]

  • Special Issue : Advances in Pharmaceutical Crystallization. (2021). MDPI. [Link]

Sources

purification strategies to remove 3-bromobenzenesulfonyl chloride impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-bromobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven strategies for obtaining high-purity 3-bromobenzenesulfonyl chloride, a critical reagent in organic synthesis. This resource offers troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.

Introduction

3-Bromobenzenesulfonyl chloride is a vital building block in the synthesis of various pharmaceuticals, including potent HIV protease inhibitors and N-sulfonylanthranilic acid derivatives.[1] Its high reactivity, while synthetically valuable, also makes it susceptible to degradation and the formation of impurities that can complicate subsequent reactions and product purification. The most common impurity is 3-bromobenzenesulfonic acid, formed via hydrolysis.[2][3] Other potential impurities include isomeric sulfonyl chlorides and residual starting materials from its synthesis.

This guide provides robust protocols and the scientific rationale behind them to empower you to confidently purify this important reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 3-bromobenzenesulfonyl chloride and how do they affect my reaction?

A1: The primary impurity is 3-bromobenzenesulfonic acid, which arises from hydrolysis due to the compound's moisture sensitivity.[1][4] Other potential impurities can include different isomers (e.g., 2- or 4-bromobenzenesulfonyl chloride) depending on the synthetic route, and unreacted starting materials.

The presence of the sulfonic acid can neutralize basic reagents or catalysts in your reaction, leading to lower yields or reaction failure. Isomeric impurities can result in a mixture of products that are difficult to separate.

Q2: My 3-bromobenzenesulfonyl chloride is a yellow to brown oil. Is this normal and can I use it directly?

A2: While pure 3-bromobenzenesulfonyl chloride is a colorless to light yellow liquid or a low-melting solid (m.p. 30-33 °C), a darker color often indicates the presence of impurities or degradation products.[1] It is highly recommended to purify the reagent before use, especially for sensitive downstream applications.

Q3: What is the best general-purpose method for purifying 3-bromobenzenesulfonyl chloride?

A3: For general laboratory-scale purification, vacuum distillation is the most effective method to remove non-volatile impurities like the corresponding sulfonic acid and other colored byproducts.[1]

Q4: Can I use recrystallization to purify 3-bromobenzenesulfonyl chloride?

A4: Yes, recrystallization can be an effective purification method, particularly for removing isomeric impurities if a suitable solvent system is found. Given its low melting point, this is often performed at low temperatures. A non-polar solvent like petroleum ether has been used for the recrystallization of similar benzenesulfonyl chlorides.[5]

Q5: How can I remove the residual 3-bromobenzenesulfonic acid impurity?

A5: Besides vacuum distillation, an acidic wash can be employed to remove the sulfonic acid. This involves dissolving the crude sulfonyl chloride in a water-immiscible organic solvent and washing with cold, dilute hydrochloric acid.[2] However, this method carries the risk of some hydrolysis of the desired product. A more common approach for analogous compounds is to wash with water or a brine solution to remove water-soluble impurities.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low recovery after purification - Hydrolysis: Exposure to moisture during workup or storage. - Decomposition: Excessive heating during distillation.- Ensure all glassware is oven-dried and the experiment is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use a well-controlled oil bath and monitor the distillation temperature and pressure closely.
Product is still colored after distillation - Co-distillation of impurities: Some impurities may have similar boiling points. - Thermal decomposition: Product may be decomposing at the distillation temperature.- Consider a fractional distillation setup for better separation. - Lower the distillation pressure to reduce the required temperature. - A preliminary flash chromatography step may be necessary.[6]
Product solidifies in the condenser during distillation - The melting point of 3-bromobenzenesulfonyl chloride is around 30-33 °C.[1]- Use a condenser with a wider bore or gently warm the condenser with a heat gun to prevent solidification.
Persistent acidic impurity detected by NMR or titration - Incomplete removal of 3-bromobenzenesulfonic acid.- Repeat the vacuum distillation, ensuring a clean separation of fractions. - Consider a pre-distillation wash with a non-aqueous base or filtration through a short plug of silica gel.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This is the most robust method for removing non-volatile impurities.

Step-by-Step Methodology:

  • Setup: Assemble a clean, dry distillation apparatus. It is crucial to use a vacuum-jacketed Vigreux column for efficient fractionation.

  • Charging the Flask: Add the crude 3-bromobenzenesulfonyl chloride to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. The boiling point of 3-bromobenzenesulfonyl chloride is 90-91 °C at 0.5 mmHg.[1]

  • Heating: Gently heat the distillation flask using an oil bath.

  • Fraction Collection: Collect the fractions that distill at a constant temperature and have a colorless to light yellow appearance. Discard any initial forerun and the high-boiling residue.

  • Storage: Store the purified product under an inert atmosphere in a tightly sealed container at 2-8°C to prevent hydrolysis.[1]

Protocol 2: Purification by Recrystallization

This method is useful if isomeric impurities are suspected.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which 3-bromobenzenesulfonyl chloride is soluble at elevated temperatures but sparingly soluble at low temperatures. Hexanes or petroleum ether are good starting points.[5]

  • Dissolution: Gently warm the crude 3-bromobenzenesulfonyl chloride in a minimal amount of the chosen solvent until it fully dissolves.

  • Crystallization: Slowly cool the solution in an ice bath or refrigerator to induce crystallization.

  • Isolation: Quickly filter the crystals using a pre-chilled Büchner funnel.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Purification by Flash Column Chromatography

This technique is effective for removing a wide range of impurities.[6][7]

Step-by-Step Methodology:

  • Slurry Preparation: Adsorb the crude 3-bromobenzenesulfonyl chloride onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a suitable non-polar eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect the fractions containing the pure product, monitoring by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude 3-Bromobenzenesulfonyl Chloride Distillation Vacuum Distillation Crude->Distillation  Removes non-volatile  impurities (e.g., sulfonic acid) Recrystallization Recrystallization Crude->Recrystallization  Removes isomeric  impurities Chromatography Flash Chromatography Crude->Chromatography  Removes a broad  range of impurities Pure High-Purity Product Distillation->Pure Recrystallization->Pure Chromatography->Pure

Caption: General purification strategies for 3-bromobenzenesulfonyl chloride.

Troubleshooting Logic Diagram

Troubleshooting start Impure Product check_color Is the product colored? start->check_color check_acidity Is the product acidic? check_color->check_acidity No distill Perform Vacuum Distillation check_color->distill Yes check_acidity->distill Yes end_reassess Re-evaluate Impurity Profile check_acidity->end_reassess No end_pure Pure Product distill->end_pure recrystallize Consider Recrystallization recrystallize->end_pure chromatograph Perform Flash Chromatography chromatograph->end_pure end_reassess->recrystallize end_reassess->chromatograph

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(3-Bromobenzenesulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

A Guide for Researchers and Drug Development Professionals

Prepared by your Senior Application Scientist, this guide provides in-depth technical support for the synthesis of 1-(3-bromobenzenesulfonyl)piperazine. Moving beyond a simple protocol, this document addresses the common challenges and critical questions that arise during bench-scale synthesis and scale-up, ensuring a robust and reproducible process.

Reaction Overview & Core Principles

The synthesis of this compound is a nucleophilic substitution reaction. The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride and displacing the chloride leaving group.

The primary challenge in this synthesis is achieving selective mono-sulfonylation while minimizing the formation of the disubstituted byproduct, 1,4-bis(3-bromobenzenesulfonyl)piperazine. The strategy hinges on using a significant molar excess of piperazine, which ensures that the sulfonyl chloride is statistically more likely to encounter an unreacted piperazine molecule than the desired mono-substituted product.

Reaction_Scheme cluster_reactants Reactants cluster_products Products 3-Bromobenzenesulfonyl_Chloride 3-Bromobenzenesulfonyl Chloride Product This compound 3-Bromobenzenesulfonyl_Chloride->Product + Piperazine Piperazine (excess) Byproduct Piperazine Hydrochloride Product->Byproduct +

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and includes checkpoints for process validation.

Materials:

  • Piperazine (anhydrous)

  • 3-Bromobenzenesulfonyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (TEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation:

    • Dissolve piperazine (4.0 equivalents) in anhydrous DCM (approx. 10 mL per gram of piperazine).

    • Add triethylamine (1.1 equivalents) to the piperazine solution. This acts as an acid scavenger for the HCl generated.

    • Cool the flask to 0 °C using an ice-water bath.

  • Reaction Execution:

    • Dissolve 3-bromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and charge it into the dropping funnel.

    • Add the sulfonyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. A precipitate (triethylamine hydrochloride) will form.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring (Checkpoint): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.

  • Workup & Extraction:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2x) to remove excess piperazine and triethylamine.

      • Saturated NaHCO₃ solution (1x) to neutralize any remaining acid.

      • Brine (1x) to reduce the amount of dissolved water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) or by column chromatography on silica gel.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting_Workflow Start Analyze Crude Product (TLC, LC-MS, NMR) Issue Primary Issue? Start->Issue LowYield Low Yield Issue->LowYield Low Yield HighImpurity High Impurity Level Issue->HighImpurity Impurity PurificationFail Purification Failure (Oiling out, etc.) Issue->PurificationFail Purification Cause_LowYield Potential Cause? LowYield->Cause_LowYield Cause_Impurity Main Impurity? HighImpurity->Cause_Impurity Cause_Purification Problem? PurificationFail->Cause_Purification Sol_IncompleteRxn Incomplete Reaction: - Extend reaction time - Check reagent purity - Increase temperature slightly Cause_LowYield->Sol_IncompleteRxn Starting material remains Sol_WorkupLoss Workup Loss: - Check pH of aqueous layers - Perform back-extraction - Avoid emulsions Cause_LowYield->Sol_WorkupLoss No clear cause Sol_Disubstituted Disubstituted Byproduct: - Increase piperazine excess - Slow down sulfonyl chloride addition - Maintain low temperature Cause_Impurity->Sol_Disubstituted Disubstituted product Sol_Piperazine Excess Piperazine: - Perform additional acidic washes - Check pH of washes Cause_Impurity->Sol_Piperazine Residual piperazine Sol_OilingOut Oiling Out: - Change recrystallization solvent - Use seed crystal - Purify by column first Cause_Purification->Sol_OilingOut Recrystallization fails Sol_PoorColumnSep Poor Column Separation: - Optimize eluent system - Use a different stationary phase - Check loading technique Cause_Purification->Sol_PoorColumnSep Column Chromatography

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Moisture-Sensitive Reagent Degradation: 3-Bromobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[3][4]• Ensure all glassware is oven-dried. • Use anhydrous solvents. • Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon). • Use a fresh bottle of the sulfonyl chloride or purify it before use.
Incomplete Reaction: The reaction may not have reached completion.• Monitor the reaction using TLC or LC-MS to confirm the consumption of the limiting reagent (sulfonyl chloride). • If the reaction has stalled, consider extending the reaction time or allowing it to stir overnight at room temperature.
Significant Formation of Disubstituted Byproduct Insufficient Excess of Piperazine: If the molar ratio of piperazine to sulfonyl chloride is too low, the mono-substituted product can compete with piperazine for the remaining sulfonyl chloride.• Use a higher excess of piperazine (e.g., 4-5 equivalents). This is the most critical parameter for selectivity.
Poor Temperature Control/Rapid Addition: A localized high concentration of sulfonyl chloride, caused by adding it too quickly or with inefficient stirring, can favor the second substitution.• Add the sulfonyl chloride solution slowly and dropwise. • Maintain a low temperature (0-5 °C) during the addition. • Ensure vigorous and efficient stirring, especially on a larger scale.
Product Lost During Aqueous Workup Incorrect pH of Aqueous Layers: The product is a basic compound. If the acidic wash (to remove excess piperazine) is too strong, the product itself can become protonated and partition into the aqueous layer.• Use a milder acid (e.g., 1 M HCl) for the washes and carefully monitor the pH. • Before discarding aqueous layers, check them by TLC to ensure no product is being lost. If product is present, neutralize the layer with a base and re-extract with an organic solvent.
Difficulty Removing Excess Piperazine Insufficient Acidic Wash: Piperazine is a diamine and requires sufficient acid to be fully protonated and extracted into the aqueous phase.[5]• Perform at least two washes with 1 M HCl. • Confirm the removal of piperazine from the organic layer by TLC or by analyzing a concentrated aliquot by ¹H NMR.
Crude Product is an Oil or Fails to Crystallize Presence of Impurities: Even small amounts of impurities (like the disubstituted byproduct or residual solvent) can inhibit crystallization.• Attempt to purify the material via column chromatography first to remove impurities, then recrystallize the purified fractions.[1] • Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification.
Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for the product's solubility profile.• Test a range of solvents and solvent systems (e.g., ethanol, isopropanol, ethyl acetate/heptane) on a small scale to find the optimal conditions for recrystallization.[2]

Frequently Asked Questions (FAQs)

Q1: Why is piperazine used in such a large excess? Can I use a protecting group instead? Using a large excess of piperazine is a common and cost-effective strategy on a large scale to favor the desired mono-substitution.[6] While using a protecting group like tert-butyloxycarbonyl (Boc) on one nitrogen of piperazine is a valid laboratory approach to guarantee mono-substitution, it adds two extra steps to the synthesis (protection and deprotection), increasing cost and time, which is often undesirable for large-scale production.[6][7]

Q2: What is the role of triethylamine (TEA)? Is it always necessary? Triethylamine acts as an organic base to neutralize the hydrochloric acid (HCl) that is generated during the reaction.[8] This prevents the HCl from protonating the piperazine, which would render it non-nucleophilic. While the excess piperazine itself is a base and can serve this role, adding a non-nucleophilic tertiary amine like TEA is a common practice to ensure the piperazine remains available as a nucleophile.

Q3: How should I properly handle and store the reagents?

  • 3-Bromobenzenesulfonyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[3][4] It is also moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Store it in a tightly sealed container in a cool, dry place, away from moisture.[3][4]

  • Piperazine: Piperazine can cause skin irritation and may cause an allergic skin reaction or asthma-like symptoms if inhaled.[9] It is also hygroscopic. Handle with appropriate PPE in a well-ventilated area and store in a tightly sealed container.[9]

Q4: What are the key considerations when scaling up this reaction?

  • Exotherm Management: The reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The dropwise addition rate and external cooling must be carefully controlled to manage the internal temperature.

  • Mixing: Efficient agitation is critical to avoid localized "hot spots" of high sulfonyl chloride concentration, which would lead to increased formation of the disubstituted byproduct.

  • Workup Volumes: The volumes of solvents for extraction and washes will increase significantly. Ensure you have appropriately sized vessels and a plan for handling the larger volumes of aqueous and organic waste.

  • Isolation: Filtration and drying of a larger mass of product may require different equipment (e.g., a larger Buchner funnel, a vacuum oven) to be efficient.

Q5: What analytical techniques are best for monitoring this reaction and characterizing the final product?

  • Reaction Monitoring:

    • TLC: A quick and easy way to qualitatively track the disappearance of the sulfonyl chloride starting material.

    • LC-MS: Provides more quantitative information on the consumption of starting material and the formation of the product and byproducts.

  • Final Product Characterization:

    • NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure of the final compound.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[10]

    • HPLC: Used to determine the purity of the final product.[11] A specific HPLC-UV method may need to be developed and validated.[11]

References

  • Oakwood Chemical. (n.d.). This compound. [Link]

  • Al-Ghulikah, H. A., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(16), 4945. [Link]

  • Craig, J. C., & Young, R. J. (1963). 1-Benzylpiperazine Dihydrochloride. Organic Syntheses, Coll. Vol. 4, p.88. [Link]

  • Sreenivas, N., et al. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 5(12), 1330-1336. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Kurfi, M., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(10), 2647. [Link]

  • Al-Zoubi, R. M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5863. [Link]

  • AL-janabi, A. A. D. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • De Ruiter, J., et al. (2013). Analytical Methods for the identification and characterisation of piperazines. Analytical Methods, 5(21), 5922-5943. [Link]

  • Chen, E., et al. (2020). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. U.S. Department of Energy Office of Scientific and Technical Information. [Link]

  • de la Torre, J. C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]

  • Chouai, A., et al. (2009). Synthesis of 2-[3,3'-Di-(tert-butoxycarbonyl)-aminodipropylamine]-4,6,-dichloro-1,3,5-triazine as a monomer and 1,3,5-[tris-piperazine]-triazine as a core for the large scale synthesis of melamine (triazine) dendrimers. Organic Syntheses, 86, 141-152. [Link]

  • Hillyer, J. M. (1959). Purification of piperazine. U.S.
  • Tanna, S., et al. (2013). A validated chemical spot test for the presumptive identification of piperazine analogues in seized illicit materials. Analytical Methods, 5(21), 5922-5943. [Link]

  • Lancaster, M. (2015). The synthesis, analysis and characterisation of piperazine based drugs. University of Hertfordshire. [Link]

  • Zhang, Y. (2016). Method for synthesizing piperazine pharmaceutical intermediate.
  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]

  • Aastha Enterprises. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?. [Link]

  • Al-Zoubi, R. M., et al. (2022). Synthesis of 1,3-oxazines based on piperazine. Inorganic Chemistry Communications, 138, 109279. [Link]

Sources

Technical Support Center: Navigating the Metabolic Lability of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the metabolic instability of piperazine-based compounds. This resource is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the metabolic clearance of this common and versatile scaffold. Here, we will delve into the root causes of piperazine metabolism, provide actionable troubleshooting guides, and answer frequently asked questions to help you design more stable and effective molecules.

Section 1: Understanding the Core Problem: Why Are Piperazines Metabolically Unstable?

The piperazine ring, a ubiquitous feature in many approved drugs, is unfortunately often a "soft spot" for metabolic enzymes. Its susceptibility to metabolism can lead to high clearance, low bioavailability, and the formation of potentially reactive metabolites. Understanding the underlying mechanisms is the first step toward devising effective solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for piperazine-containing compounds?

A1: The metabolism of the piperazine ring is primarily oxidative. The major pathways include:

  • Alpha-carbon hydroxylation: This is often the most significant pathway, where oxidation occurs on the carbon atom adjacent (alpha) to a nitrogen atom. This can lead to the formation of a carbinolamine intermediate, which may then undergo further reactions like ring opening or conversion to a lactam.

  • N-dealkylation: Cleavage of the bond between a piperazine nitrogen and its substituent.

  • N-oxidation: Direct oxidation of the piperazine nitrogen atoms to form N-oxides.

  • Ring oxidation: This can lead to the formation of piperazine-diones or other oxidized ring structures.

Q2: Which enzymes are primarily responsible for piperazine metabolism?

A2: The Cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4, is a major contributor to the oxidative metabolism of piperazines. Monoamine oxidase (MAO) can also be involved, especially in the metabolism of secondary amine piperazines. The specific isozyme involved can depend on the substitution pattern of the piperazine ring and the overall properties of the molecule.

Q3: What makes the piperazine ring so susceptible to metabolism?

A3: The susceptibility of the piperazine ring to metabolism stems from a combination of factors:

  • High pKa: The basic nitrogen atoms of the piperazine ring are often protonated at physiological pH. This positive charge can facilitate interactions with the active sites of metabolizing enzymes like CYPs.

  • Electron-rich nature: The lone pairs of electrons on the nitrogen atoms make the ring susceptible to oxidative attack.

  • Accessible C-H bonds: The C-H bonds alpha to the nitrogen atoms are activated and are prime targets for hydroxylation by CYP enzymes.

Section 2: Troubleshooting Guide: My Piperazine Compound is Unstable, What Now?

Encountering high metabolic clearance with a promising piperazine-containing lead compound can be a significant setback. This section provides a systematic approach to troubleshooting and mitigating this instability.

Step 1: Confirm and Characterize the Instability

Before making structural modifications, it's crucial to confirm the metabolic lability and identify the "soft spots."

Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay provides a quantitative measure of the intrinsic clearance of a compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (for quenching and sample analysis)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to partition into the microsomes.

  • Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Quench the Reaction: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line will give you the rate of metabolism, from which you can calculate the intrinsic clearance.

Step 2: Identify the Metabolites

Knowing the structure of the major metabolites is key to pinpointing the metabolic soft spots.

Experimental Protocol: Metabolite Identification Study

This study aims to identify the chemical structures of the metabolites formed.

Procedure:

  • Follow the same incubation procedure as the metabolic stability assay, but use a higher concentration of the test compound (e.g., 10-50 µM) to generate sufficient quantities of metabolites for detection.

  • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for analysis to obtain accurate mass measurements of the parent compound and its metabolites.

  • Analyze the data for expected mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation).

  • Utilize MS/MS fragmentation to help elucidate the structure of the metabolites and pinpoint the site of modification on the piperazine ring.

Step 3: Strategize and Implement Structural Modifications

Once the metabolic soft spots are identified, you can employ various strategies to block or slow down the metabolism.

Decision-Making Workflow for Mitigating Piperazine Metabolism

cluster_0 Problem Identification cluster_1 Metabolite Identification cluster_2 Strategic Modifications cluster_3 Proposed Solutions A High In Vitro Clearance (e.g., in HLM) B Identify Metabolic 'Soft Spots' (Metabolite ID Study) A->B C Alpha-Carbon Hydroxylation B->C Major Metabolite D N-Dealkylation B->D Major Metabolite E General Ring Oxidation B->E Major Metabolite F Introduce Steric Hindrance (e.g., gem-dimethyl) C->F G Deuteration of Alpha-Carbons (Kinetic Isotope Effect) C->G H Lower pKa (e.g., add EWGs) C->H J Modify N-substituent (e.g., increase bulk) D->J E->H I Bioisosteric Replacement (e.g., piperidine, diazepane) E->I

Caption: A workflow for addressing piperazine metabolic instability.

Commonly Employed and Effective Strategies
StrategyMechanism of ActionExample ModificationConsiderations
Steric Hindrance Introducing bulky groups near the metabolic soft spot to physically block the enzyme's access.Adding a methyl or gem-dimethyl group on the carbon alpha to the nitrogen.Can potentially impact binding to the target protein.
Lowering pKa Reducing the basicity of the piperazine nitrogens to decrease their interaction with the active site of CYP enzymes.Introducing electron-withdrawing groups (EWGs) on or near the piperazine ring.May alter the physicochemical properties of the compound, such as solubility.
Deuteration Replacing a hydrogen atom at a metabolic "soft spot" with a deuterium atom. The C-D bond is stronger than the C-H bond, slowing down the rate of metabolism (Kinetic Isotope Effect).Replacing hydrogens on the alpha-carbons with deuterium.Can be synthetically challenging and may not always provide a significant improvement.
Bioisosteric Replacement Replacing the piperazine ring with a different, more metabolically stable scaffold that maintains the desired biological activity.Replacing piperazine with a piperidine, diazepane, or a bridged ring system.May significantly alter the SAR and physicochemical properties.

Section 3: Advanced Topics and Considerations

Q4: Can I use in silico tools to predict the metabolic fate of my piperazine compounds?

A4: Yes, several in silico tools and models can predict the sites of metabolism (SOM) for new chemical entities. These tools often use machine learning algorithms trained on large datasets of known metabolic transformations. While they are not a replacement for experimental data, they can be valuable for prioritizing which compounds to synthesize and for designing modifications to block predicted metabolic hotspots.

Q5: Are there any "metabolically stable" piperazine analogues I can use?

A5: While no piperazine analogue is universally stable, some modifications have been shown to consistently improve metabolic stability. For example, the introduction of gem-dimethyl groups on the carbon atoms alpha to the nitrogen has been a successful strategy in several drug discovery programs. Another approach is the use of bridged piperazine scaffolds, which can restrict the conformation of the ring and hinder enzyme access.

Q6: How does the substitution pattern on the piperazine nitrogens affect metabolism?

A6: The nature of the substituents on the two piperazine nitrogens (N1 and N4) has a profound impact on metabolism.

  • Size and Lipophilicity: Larger, more lipophilic substituents can influence which CYP isozyme is involved and may direct metabolism to other parts of the molecule.

  • Electronic Effects: Electron-withdrawing or donating groups can alter the pKa of the nitrogens and the reactivity of the ring.

  • Asymmetry: Unsymmetrical substitution can lead to regioisomeric metabolites, and the metabolism at one nitrogen can be influenced by the substituent at the other.

By systematically applying the principles and protocols outlined in this guide, you can effectively diagnose and address the metabolic instability of your piperazine-based compounds, accelerating your journey toward the development of safe and effective medicines.

References

  • Dalvie, D., Obach, R. S., & Kang, P. (2012). The Piperazine Ring: A Privileged Scaffold or a Metabolic Liability? Journal of Medicinal Chemistry, 55(7), 2968–2986. [Link]

  • Li, A. P. (2001). Screening for human cytochrome P450 induction. Chemico-Biological Interactions, 134(2), 137–169. [Link]

  • Strolin Benedetti, M., & Dostert, P. (1994). Contribution of MAO to the metabolism of xenobiotics. Drug Metabolism Reviews, 26(3), 507–534. [Link]

  • Sharma, R., & Sharma, A. (2011). Deuteration of Drugs: A Novel Approach to Improve Their Therapeutic Potential. Drug Discovery Today, 16(17-18), 776–784. [Link]

  • Thompson, T. D., et al. (2012). Discovery of a Series of 2,5-Disubstituted Piperidine-Based Glucagon Receptor Antagonists. Journal of Medicinal Chemistry, 55(15), 6857–6868. [Link]

Validation & Comparative

A Guide to the Structural Confirmation of 1-(3-Bromobenzenesulfonyl)piperazine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for elucidating molecular structures in solution.[1] This guide provides a comprehensive, in-depth analysis of how to confirm the structure of 1-(3-Bromobenzenesulfonyl)piperazine using ¹H and ¹³C NMR spectroscopy, supplemented with 2D NMR techniques. We will delve into the causality behind experimental choices and provide a self-validating framework for spectral interpretation.

The Strategic Importance of NMR in Structural Elucidation

NMR spectroscopy allows us to probe the chemical environment of individual atoms within a molecule.[1] For a novel or synthesized compound like this compound, NMR is not merely a characterization technique; it is a validation of the synthetic route and a guarantee of the material's identity for subsequent assays and development stages. The precise arrangement of protons and carbons, their connectivity, and their electronic environments can be mapped, providing a unique fingerprint of the molecule.

Predicted NMR Spectra of this compound

While experimentally obtained spectra are the gold standard, high-quality predicted spectra, based on sophisticated algorithms, serve as an excellent reference for structural confirmation. The following sections will interpret the predicted ¹H and ¹³C NMR spectra for this compound.

Experimental Protocol: A Self-Validating Workflow

A robust experimental protocol is crucial for acquiring high-quality, reproducible NMR data. The following steps are designed to ensure the integrity of the results.

Sample Preparation
  • Analyte Purity: Ensure the sample of this compound is of high purity. Residual solvents or synthetic byproducts will appear in the spectrum and can complicate interpretation.

  • Solvent Selection: The choice of a deuterated solvent is critical. It must dissolve the analyte and its residual solvent peaks should not overlap with signals of interest.[1][2][3] For this compound, Chloroform-d (CDCl₃) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its well-characterized residual peak at ~7.26 ppm.

  • Concentration: A concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C NMR, a higher concentration may be required.[4][5]

  • Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

Parameter ¹H NMR ¹³C NMR ¹H-¹H COSY HSQC
Pulse Program zg30zgpg30cosygpqfhsqcedetgpsisp2.2
Solvent CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K
Spectral Width (ppm) -2 to 12-10 to 220-2 to 12F2: -2 to 12, F1: -10 to 220
Number of Scans 161024816
Relaxation Delay (d1) 2 s2 s2 s1.5 s

Data Analysis and Structural Confirmation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

Predicted ¹H NMR Data for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2', H-6'3.15Triplet4H5.2
H-3', H-5'3.05Triplet4H5.2
H-67.85Triplet1H1.8
H-27.78Doublet of Triplets1H7.9, 1.8
H-47.70Doublet of Doublets1H7.9, 1.8
H-57.42Triplet1H7.9
  • Piperazine Protons (H-2', H-6' and H-3', H-5'): The piperazine ring protons are expected to appear as two distinct signals due to their different chemical environments relative to the sulfonyl group. The protons adjacent to the sulfonyl group (H-2', H-6') are more deshielded and appear further downfield (~3.15 ppm) compared to the protons adjacent to the secondary amine (H-3', H-5', ~3.05 ppm). Both signals are expected to be triplets due to coupling with the adjacent methylene protons.

  • Aromatic Protons (H-2, H-4, H-5, H-6): The aromatic protons will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The electron-withdrawing nature of the sulfonyl group and the bromine atom will deshield these protons, causing them to resonate in the 7.4-7.9 ppm region. The specific multiplicities (triplet, doublet of triplets, etc.) and coupling constants are key to assigning each proton to its specific position on the ring.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (ppm)
C-3', C-5'45.5
C-2', C-6'46.0
C-3122.9
C-5128.0
C-6130.5
C-2132.0
C-4135.8
C-1138.0
  • Piperazine Carbons (C-2', C-3', C-5', C-6'): Similar to the protons, the carbons of the piperazine ring will show two distinct signals. The carbons closer to the sulfonyl group (C-2', C-6') will be slightly more deshielded (~46.0 ppm) than the other set of carbons (C-3', C-5', ~45.5 ppm).

  • Aromatic Carbons (C-1 to C-6): The six aromatic carbons will each give a distinct signal. The carbon attached to the bromine (C-3) and the carbon attached to the sulfonyl group (C-1) will have characteristic chemical shifts. The other aromatic carbons will appear in the typical aromatic region (120-140 ppm).

Advanced Structural Confirmation with 2D NMR

To unequivocally confirm the assignments made from the 1D spectra, 2D NMR experiments are invaluable.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[6][7][8]

  • Expected Correlations:

    • A cross-peak between the two piperazine proton signals (~3.15 ppm and ~3.05 ppm) will confirm their adjacent relationship.

    • Cross-peaks between the aromatic protons will confirm their connectivity on the benzene ring. For example, a cross-peak between the signals at ~7.42 ppm (H-5) and ~7.70 ppm (H-4) would confirm their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached.[9][10][11][12][13]

  • Expected Correlations:

    • A cross-peak between the proton signal at ~3.15 ppm and the carbon signal at ~46.0 ppm will confirm the assignment of H-2'/H-6' and C-2'/C-6'.

    • A cross-peak between the proton signal at ~3.05 ppm and the carbon signal at ~45.5 ppm will confirm the assignment of H-3'/H-5' and C-3'/C-5'.

    • Each aromatic proton signal will show a correlation to its corresponding carbon signal, solidifying the assignments for the benzene ring.

Visualizing the Structure and NMR Correlations

The following diagrams, generated using Graphviz, visually represent the molecular structure and the key correlations identified through NMR.

Figure 1. Molecular structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 High-Purity Analyte P3 Dissolution & Filtration P1->P3 P2 Deuterated Solvent (CDCl₃) P2->P3 P4 NMR Tube P3->P4 A1 ¹H NMR P4->A1 A2 ¹³C NMR P4->A2 A3 ¹H-¹H COSY P4->A3 A4 HSQC P4->A4 D1 1D Spectral Interpretation A1->D1 A2->D1 D2 2D Correlation Analysis A3->D2 A4->D2 D3 Structural Confirmation D1->D3 D2->D3

Figure 2. Experimental workflow for NMR-based structural confirmation.

Comparison with Alternative Structures

To further enhance the confidence in our structural assignment, it is instructive to consider how the NMR data would differ for plausible alternative structures or impurities.

  • Isomeric Impurity: 1-(4-Bromobenzenesulfonyl)piperazine: If the bromine were in the para position, the aromatic region of the ¹H NMR spectrum would simplify to two doublets, characteristic of a 1,4-disubstituted benzene ring, a stark contrast to the complex splitting pattern observed for the meta-isomer.

  • Starting Material: Piperazine: Unreacted piperazine would show a single sharp singlet in the ¹H NMR spectrum at around 2.8 ppm, and a single signal in the ¹³C NMR at approximately 45 ppm.[14]

  • Starting Material: 3-Bromobenzenesulfonyl chloride: The absence of piperazine signals and the presence of a reactive sulfonyl chloride group would lead to a significantly different spectrum, and likely decomposition in a protic solvent.

Conclusion

The structural confirmation of this compound by NMR spectroscopy is a systematic process that relies on the careful integration of 1D and 2D NMR data. By following a robust experimental protocol and a logical interpretation workflow, from analyzing chemical shifts and coupling constants to assigning correlations in COSY and HSQC spectra, a definitive and self-validated structural assignment can be achieved. This level of analytical rigor is indispensable for advancing chemical research and drug development.

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A Comparative Guide to the Biological Activity of 1-(3-Bromobenzenesulfonyl)piperazine and its 4-Bromo Isomer: A Proposed Investigational Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs with diverse biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] When coupled with a benzenesulfonyl moiety, the resulting N-arylsulfonylpiperazines present a compelling chemical space for exploring novel therapeutics. The electronic and steric properties of substituents on the phenyl ring can profoundly influence the pharmacological profile of these compounds, dictating their affinity and selectivity for various biological targets.[2][3]

This guide presents a proposed comprehensive investigation to compare the biological activities of two positional isomers: 1-(3-Bromobenzenesulfonyl)piperazine and 1-(4-Bromobenzenesulfonyl)piperazine. While direct comparative data for these specific isomers is not extensively available in the current literature, this document outlines a structured experimental plan to elucidate their pharmacological profiles. By systematically evaluating their synthesis, receptor binding affinities, functional activities, and in vivo effects, we can gain valuable insights into the structure-activity relationship (SAR) governed by the position of the bromine atom on the benzenesulfonyl ring. This investigation is designed for researchers in drug discovery and development, providing a robust framework for the characterization of novel CNS-active compounds.

Synthesis of Target Compounds

The synthesis of this compound and its 4-bromo isomer can be achieved through a straightforward nucleophilic substitution reaction between piperazine and the corresponding bromobenzenesulfonyl chloride.

Synthetic Workflow

cluster_0 Synthesis of this compound cluster_1 Synthesis of 1-(4-Bromobenzenesulfonyl)piperazine Piperazine_3 Piperazine This compound This compound Piperazine_3->this compound Nucleophilic Substitution 3-Bromobenzenesulfonyl_chloride 3-Bromobenzenesulfonyl chloride 3-Bromobenzenesulfonyl_chloride->this compound Piperazine_4 Piperazine 1-(4-Bromobenzenesulfonyl)piperazine 1-(4-Bromobenzenesulfonyl)piperazine Piperazine_4->1-(4-Bromobenzenesulfonyl)piperazine Nucleophilic Substitution 4-Bromobenzenesulfonyl_chloride 4-Bromobenzenesulfonyl chloride 4-Bromobenzenesulfonyl_chloride->1-(4-Bromobenzenesulfonyl)piperazine

Caption: Synthetic routes for the target compounds.

Experimental Protocol: General Procedure for the Synthesis of Bromobenzenesulfonyl)piperazines
  • Reaction Setup: To a solution of piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (2.2 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of the corresponding bromobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the cooled piperazine mixture with constant stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-(bromobenzenesulfonyl)piperazine isomer.[4]

  • Characterization: Confirm the structure and purity of the final compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Experimental Workflows for Biological Evaluation

To comprehensively compare the biological activities of the 3-bromo and 4-bromo isomers, a tiered screening approach is proposed, starting with in vitro receptor binding and functional assays, followed by in vivo behavioral studies for promising candidates.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start This compound & 1-(4-Bromobenzenesulfonyl)piperazine Binding Receptor Binding Assays (Dopamine & Serotonin Receptors) Start->Binding Toxicity Cytotoxicity Assay (MTT) Start->Toxicity Functional Functional Assays (cAMP & β-Arrestin) Binding->Functional Determine Ki Antipsychotic Antipsychotic Activity Models (e.g., Amphetamine-induced stereotypy) Functional->Antipsychotic Active Compounds Antidepressant Antidepressant Activity Models (e.g., Forced Swim Test) Functional->Antidepressant Active Compounds

Caption: Proposed workflow for biological evaluation.

In Vitro Assays

The initial screening will involve determining the binding affinities of the two isomers for a panel of G-protein coupled receptors (GPCRs) known to be targets of CNS-active drugs, with a focus on dopamine and serotonin receptors.

Experimental Protocol: Radioligand Binding Assay [5][6]

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing human dopamine D2 or serotonin 5-HT2A receptors).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the test compound (3-bromo or 4-bromo isomer).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Compounds showing significant binding affinity (e.g., Ki < 100 nM) will be further evaluated in functional assays to determine their intrinsic activity as agonists, antagonists, or inverse agonists.

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors [7][8][9]

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO cells expressing the human 5-HT1A receptor) in a 96-well plate and culture overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist mode, pre-incubate with the test compound before adding a known agonist.

  • Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Experimental Protocol: β-Arrestin Recruitment Assay [10][11][12]

  • Cell Culture: Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® cells) that co-expresses the target GPCR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).

  • Compound Addition: Add varying concentrations of the test compounds to the cells.

  • Incubation: Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

  • Detection: Add the detection reagents containing the substrate for the complemented enzyme.

  • Signal Measurement: Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot dose-response curves to determine the EC₅₀ values for β-arrestin recruitment.

Ligand Ligand (e.g., Bromo-isomer) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits

Caption: A simplified GPCR signaling pathway.

A general cytotoxicity assessment is crucial to ensure that the observed activities in the receptor and functional assays are not due to non-specific toxic effects.

Experimental Protocol: MTT Assay [13][14][15]

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the CC₅₀ (50% cytotoxic concentration).

In Vivo Assays

Based on the in vitro profiles, compounds with high affinity and functional potency at dopamine and/or serotonin receptors, and low cytotoxicity, will be selected for in vivo evaluation in rodent models.

Experimental Protocol: Inhibition of Amphetamine-Induced Stereotypy in Rats [16][17]

  • Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats to the testing environment.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) at various doses.

  • Amphetamine Challenge: After a pre-treatment period (e.g., 30-60 minutes), administer amphetamine (e.g., 5 mg/kg, i.p.) to induce stereotypic behaviors (e.g., sniffing, gnawing, licking).

  • Behavioral Scoring: Observe and score the intensity of stereotyped behaviors at regular intervals for up to 2 hours post-amphetamine injection using a standardized rating scale.

  • Data Analysis: Compare the stereotypy scores of the compound-treated groups with the vehicle-treated group to determine the dose-dependent inhibitory effect.

Experimental Protocol: Forced Swim Test (FST) in Mice [18][19][20]

  • Animal Acclimation: Acclimate male mice (e.g., C57BL/6) to the housing and testing conditions.

  • Drug Administration: Administer the test compound, a positive control (e.g., imipramine), or vehicle i.p. at various doses, typically in a multi-day dosing regimen.

  • Forced Swim Procedure: On the final day of dosing, place each mouse individually in a cylinder of water from which it cannot escape.

  • Behavioral Recording: Record the duration of immobility during the last 4 minutes of a 6-minute test session.

  • Data Analysis: Compare the immobility time of the compound-treated groups with the vehicle-treated group. A significant reduction in immobility time is indicative of antidepressant-like activity.

Hypothetical Data Presentation

The following tables present hypothetical, yet plausible, data to illustrate the potential differences in the biological profiles of the two isomers.

Table 1: Hypothetical In Vitro Binding Affinities (Ki, nM)

ReceptorThis compound1-(4-Bromobenzenesulfonyl)piperazine
Dopamine D₂5515
Serotonin 5-HT₁A120350
Serotonin 5-HT₂A258
α₁-Adrenergic>1000>1000

Table 2: Hypothetical In Vitro Functional Activity

AssayThis compound1-(4-Bromobenzenesulfonyl)piperazine
D₂ cAMP (IC₅₀, nM)80 (Antagonist)25 (Antagonist)
5-HT₂A β-Arrestin (EC₅₀, nM)40 (Partial Agonist)12 (Partial Agonist)
Cytotoxicity (CC₅₀, µM)>50>50

Table 3: Hypothetical In Vivo Efficacy

ModelThis compound1-(4-Bromobenzenesulfonyl)piperazine
Amphetamine-induced Stereotypy (ED₅₀, mg/kg)155
Forced Swim Test (% reduction in immobility at 10 mg/kg)20%45%

Discussion and Potential Structure-Activity Relationship (SAR) Insights

The hypothetical data presented above suggests that the position of the bromine atom on the benzenesulfonyl ring could significantly impact the biological activity of these piperazine derivatives. In this scenario, the 4-bromo isomer exhibits higher affinity and functional potency at both D₂ and 5-HT₂A receptors compared to the 3-bromo isomer. This could be attributed to the electronic and steric differences between the meta (3-position) and para (4-position) substitutions.

A bromine atom at the para position exerts a stronger electron-withdrawing effect through resonance and induction, which could influence the electron density of the sulfonyl group and its interaction with the receptor binding pocket. Furthermore, the para-substitution may allow for more favorable steric interactions within the binding site, leading to a higher affinity.

The enhanced in vitro potency of the 4-bromo isomer in our hypothetical results translates to greater efficacy in the in vivo models of antipsychotic and antidepressant activity. This underscores the importance of positional isomerism in drug design and highlights the need for systematic evaluation of such analogs.

Conclusion

This guide outlines a comprehensive and logical framework for the comparative biological evaluation of this compound and its 4-bromo isomer. By following the proposed synthetic and pharmacological testing protocols, researchers can systematically characterize these compounds and elucidate the critical role of substituent positioning in determining their biological activity. The insights gained from such a study would be invaluable for the rational design of novel N-arylsulfonylpiperazine derivatives with improved potency and selectivity for CNS targets, ultimately contributing to the development of new and more effective treatments for neuropsychiatric disorders.

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Introduction: The Imperative of Selectivity in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Characterizing Off-Target Effects of Novel Piperazine-Containing Compounds: A Case Study of 1-(3-Bromobenzenesulfonyl)piperazine

In the quest for novel therapeutics, the identification of potent lead compounds is only the initial step. A critical, and often challenging, subsequent phase is the characterization of a molecule's selectivity. Off-target effects, where a compound interacts with proteins other than its intended target, are a major cause of clinical trial failures, leading to unforeseen toxicity or a dilution of therapeutic efficacy[1]. Therefore, a rigorous and early assessment of a compound's promiscuity is paramount for making informed decisions in drug development pipelines[2][3].

This guide provides a comprehensive framework for characterizing the off-target profile of novel chemical entities, using the uncharacterized molecule This compound as a case study, hereafter referred to as "Compound X". While specific biological data for Compound X is not publicly available, its structure contains two well-known pharmacophores: a piperazine ring and a substituted benzenesulfonamide moiety[4][5]. The piperazine scaffold is a privileged structure found in numerous FDA-approved drugs, particularly those targeting the central nervous system, and is known to interact with a variety of receptors and transporters[6][7][8][9]. Similarly, the sulfonamide group is a key feature in molecules targeting enzymes like carbonic anhydrases and kinases[10]. This structural composition suggests a high potential for Compound X to engage multiple biological targets.

This guide will compare a hypothetical off-target profiling workflow for Compound X against a close structural analog, 1-(4-Methylbenzenesulfonyl)piperazine ("Alternative Compound Y"), to illustrate how minor chemical modifications can influence selectivity. We will provide detailed experimental protocols, present hypothetical data for comparison, and explain the causal logic behind each step, empowering researchers to design and execute robust off-target assessment strategies.

A Tiered Approach to Off-Target Profiling

A systematic and tiered approach is the most efficient strategy for identifying and validating off-target interactions. This workflow begins with broad, predictive methods and funnels down to more specific, hypothesis-driven validation in cellular contexts.

G cluster_0 Tier 1: In Silico Prediction cluster_2 Tier 3: Cellular Validation cluster_3 Outcome a Compound Structure (e.g., Compound X) b Broad Kinase Panel (>400 Kinases) a->b Experimental Profiling c GPCR Binding Panel (e.g., SafetyScreen44) a->c Experimental Profiling d Other Panels (Ion Channels, NHRs) a->d Experimental Profiling e Cellular Thermal Shift Assay (CETSA) b->e Validate Hits f Phenotypic Assays (e.g., Cell Viability, Signaling) c->f Validate Hits g Selectivity Profile & Off-Target Dossier e->g Consolidate Data f->g Consolidate Data

Caption: Tiered workflow for comprehensive off-target profiling.

Tier 1: In Silico Off-Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide a valuable initial assessment of potential off-target liabilities. These approaches utilize algorithms that compare the chemical structure of a query molecule to large databases of compounds with known biological activities[11][12].

Methodology: The structures of Compound X and Alternative Compound Y are submitted to a target prediction platform (e.g., SwissTargetPrediction, SuperPred, or commercial software). These tools generate a ranked list of the most probable protein targets based on 2D and 3D structural similarity to known ligands.

Hypothetical Data Summary:

Predicted Target ClassTop Predicted Targets for Compound XTop Predicted Targets for Alternative Compound YRationale for Prediction
GPCRs 5-HT2A, 5-HT2C, Dopamine D2, Alpha-1A Adrenergic5-HT2A, Dopamine D3, Histamine H1The arylpiperazine motif is a classic scaffold for aminergic GPCRs[13][14][15].
Kinases ABL1, SRC, LCK, FGFR1ABL1, KIT, PDGFRβThe benzenesulfonyl group can act as a hinge-binding motif in some kinase families[16].
Enzymes Carbonic Anhydrase II, IXCarbonic Anhydrase II, XIIThe sulfonamide moiety is a well-known zinc-binding pharmacophore for carbonic anhydrases.

This in silico analysis directs the subsequent experimental work, suggesting that both aminergic GPCRs and a subset of tyrosine kinases should be prioritized for in vitro screening.

Tier 2: Broad-Panel In Vitro Screening

The next step is to experimentally test the computational predictions using large, commercially available screening panels. These assays directly measure the interaction of a compound with hundreds of purified proteins.

Given the prediction of kinase interactions, a broad kinase panel is essential. These screens typically measure the ability of a compound to inhibit the enzymatic activity of hundreds of individual kinases.

Experimental Protocol: Radiometric Kinase Inhibition Assay

  • Compound Preparation: Prepare stock solutions of Compound X and Alternative Compound Y in 100% DMSO. For initial screening, a single high concentration (e.g., 10 µM) is typically used.

  • Assay Reaction: In a multi-well plate, combine a specific recombinant kinase, its corresponding substrate peptide, and [γ-³³P]-ATP.

  • Incubation: Add the test compound or vehicle control (DMSO) to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes) to allow for phosphorylation.

  • Capture: Stop the reaction and transfer the mixture to a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the radioactivity remaining on the filter using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. Hits are typically defined as kinases showing >50% or >70% inhibition.

Hypothetical Data Summary: Kinase Panel Hits (>70% Inhibition @ 10 µM)

Kinase FamilyCompound X HitsAlternative Compound Y Hits
Tyrosine Kinase ABL1, LCK, YES, FGFR1ABL1, PDGFRβ
Ser/Thr Kinase ROCK1, PRKACANone

This hypothetical data suggests that Compound X has a broader kinase off-target profile than Compound Y, notably inhibiting several members of the SRC family (LCK, YES) and the Rho-associated kinase ROCK1. The shared inhibition of ABL1 was predicted in silico.

To investigate the predicted GPCR interactions, a broad binding assay panel is employed. These screens measure the displacement of a known radiolabeled ligand from a receptor by the test compound.

Hypothetical Data Summary: GPCR Panel Hits (>50% Inhibition @ 10 µM)

ReceptorCompound X % InhibitionAlternative Compound Y % Inhibition
5-HT2A 85%78%
5-HT2C 72%45%
Dopamine D2 68%25%
Alpha-1A Adrenergic 91%30%

These results would indicate that Compound X has significant activity at several aminergic GPCRs, particularly the Alpha-1A adrenergic receptor, which could have cardiovascular implications. Alternative Compound Y appears more selective, with its primary GPCR liability being the 5-HT2A receptor.

G cluster_0 Hypothetical Off-Target Pathway compoundX Compound X alpha1AR Alpha-1A Adrenergic Receptor (GPCR) Gq/11 compoundX->alpha1AR Binds & Activates PLC Phospholipase C (PLC) alpha1AR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC downstream Downstream Cellular Effects (e.g., Smooth Muscle Contraction) Ca->downstream PKC->downstream

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A Technical Guide to the Cross-Reactivity Profile of 1-(3-Bromobenzenesulfonyl)piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or a drug candidate is paramount. Off-target interactions can lead to confounding experimental results or unforeseen clinical side effects. This guide provides an in-depth analysis of the likely cross-reactivity profile of 1-(3-Bromobenzenesulfonyl)piperazine, a member of the pharmacologically significant benzenesulfonylpiperazine class. Due to the limited publicly available data for this specific compound, this guide will leverage data from structurally related and well-characterized analogs to build a predictive cross-reactivity profile. We will delve into the experimental methodologies used to determine such profiles and discuss the implications of the anticipated off-target interactions.

Introduction to Benzenesulfonylpiperazines: A Privileged Scaffold in CNS Research

The piperazine moiety is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its ability to serve as a versatile scaffold and its favorable physicochemical properties have made it a popular choice in the design of centrally active agents.[2] When incorporated into a benzenesulfonylpiperazine structure, the resulting compounds frequently exhibit activity at monoaminergic G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors, as well as monoamine transporters.[2][3] These targets are critically involved in the regulation of mood, cognition, and motor control, making their modulation a key strategy in the treatment of various neuropsychiatric and neurodegenerative disorders.[4]

The subject of this guide, this compound, possesses the characteristic features of this class. The bromophenyl group attached to the sulfonyl moiety is expected to influence its binding affinity and selectivity for various receptors. For instance, studies on analogous compounds have shown that substitutions on the phenyl ring can significantly alter receptor interaction profiles.[5]

The Imperative of Cross-Reactivity Profiling

A compound's utility as a research tool or its potential as a therapeutic is intrinsically linked to its selectivity. A highly selective compound interacts primarily with its intended target, leading to a clean pharmacological profile. Conversely, a non-selective compound can interact with multiple targets, resulting in a complex polypharmacology that can be either beneficial or detrimental. Early and comprehensive cross-reactivity profiling is therefore a critical step in the drug discovery and development process. It allows for:

  • Target Validation: Ensuring that the observed biological effect is due to the modulation of the intended target.

  • Safety Assessment: Identifying potential off-target interactions that could lead to adverse effects.

  • Lead Optimization: Guiding the chemical modification of a lead compound to improve its selectivity.

Establishing a Putative Target and a Relevant Off-Target Panel

Given the pharmacological precedent of the benzenesulfonylpiperazine scaffold, it is reasonable to hypothesize that this compound interacts with monoaminergic GPCRs. For the purpose of this guide, we will postulate a primary affinity for the Serotonin 5-HT2A receptor , a key target in the treatment of psychosis and other neuropsychiatric disorders.

Based on this hypothesis and the known cross-reactivity patterns of related arylpiperazines, we have curated a panel of relevant off-targets for a comprehensive selectivity assessment. This panel includes:

  • Other Serotonin Receptor Subtypes: 5-HT1A, 5-HT2C, 5-HT6, 5-HT7

  • Dopamine Receptor Subtypes: D1, D2, D3, D4

  • Adrenergic Receptors: α1A, α2A

  • Monoamine Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET)

  • Histamine Receptors: H1

Experimental Workflow for Cross-Reactivity Profiling

A standard workflow for determining the cross-reactivity profile of a compound involves a tiered screening approach, starting with broad panels and progressing to more focused and functional assays.

Caption: A typical experimental workflow for assessing compound selectivity.

Detailed Experimental Protocols

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] These assays are typically performed using cell membranes expressing the receptor of interest and a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.

Objective: To determine the inhibitory constant (Ki) of the test compound for a panel of receptors.

Principle: The test compound is incubated with the receptor-containing membranes and a fixed concentration of the radiolabeled ligand. The test compound competes with the radioligand for binding to the receptor. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Step-by-Step Methodology (Example: 5-HT2A Receptor Binding Assay):

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human 5-HT2A receptor are prepared by homogenization and centrifugation. The final membrane preparation is resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer

    • Test compound at various concentrations (typically a serial dilution)

    • Radioligand (e.g., [3H]Ketanserin for the 5-HT2A receptor) at a concentration close to its Kd.

    • Cell membrane preparation.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. The IC50 value is determined by non-linear regression analysis of the concentration-response curve. The Ki value is then calculated using the following formula:

    • Ki = IC50 / (1 + [L]/Kd)

      • where [L] is the concentration of the radioligand and Kd is its dissociation constant.

For targets like monoamine transporters, which are enzymes that facilitate the reuptake of neurotransmitters, substrate uptake assays or radioligand binding assays with specific transporter ligands are used.

Objective: To determine the IC50 of the test compound for the inhibition of neurotransmitter uptake.

Principle: Cells expressing the transporter of interest are incubated with a radiolabeled substrate (e.g., [3H]Serotonin for SERT) in the presence of the test compound. The amount of radiolabeled substrate taken up by the cells is measured, and the IC50 is determined.

Comparative Cross-Reactivity Profile

The following table presents a hypothetical cross-Reactivity profile for this compound based on published data for structurally similar arylpiperazine and benzenesulfonylpiperazine analogs. It is important to note that these are representative values and the actual profile of this compound may differ. The data is presented as Ki values (in nM), where a lower value indicates a higher binding affinity.

Target1-(3-Chlorophenyl)piperazine (mCPP)1-PhenylpiperazineAripiprazole (Arylpiperazine derivative)
5-HT2A 26 288 3.4
5-HT1A1321321.7
5-HT2C314115
5-HT6180>10,000214
5-HT738100039
D2 >10,000 1,550 0.34
D1>10,000>10,0001,990
D32952820.8
D455033044
α1A-Adrenergic11017057
α2A-Adrenergic3401,450110
SERT1301,200540
DAT>10,000>10,000>10,000
NET1,2002,8002,500
H13,3001,40061

Data compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and relevant literature.[7][8][9]

Analysis of the Putative Cross-Reactivity Profile

Based on the comparative data, we can infer several key characteristics of the likely cross-reactivity profile of this compound:

  • Primary Target Affinity: The benzenesulfonylpiperazine scaffold is compatible with high affinity for serotonin receptors, particularly the 5-HT2 family. The 3-bromo substitution on the phenyl ring may further enhance this affinity compared to an unsubstituted phenyl ring.

  • Serotonin Receptor Selectivity: While the primary affinity may be for the 5-HT2A receptor, significant interactions with other serotonin receptor subtypes, such as 5-HT1A and 5-HT2C, are highly probable. This is a common feature of many arylpiperazine-based compounds.

  • Dopaminergic Activity: The data for the analogs suggest that affinity for dopamine receptors, particularly the D2 and D3 subtypes, is also likely. The sulfonyl group and its substitution pattern will play a crucial role in modulating the dopamine receptor affinity.

  • Adrenergic and Transporter Interactions: Cross-reactivity with adrenergic receptors (especially α1A) and the serotonin transporter (SERT) is also a distinct possibility, although likely with lower affinity than the primary serotonin and dopamine targets.

  • Histamine H1 Receptor Affinity: Many CNS-active compounds exhibit off-target binding to the histamine H1 receptor, which can be associated with sedative effects. This is a potential liability that should be assessed.

Structure-Activity Relationship (SAR) Insights

The structure of this compound can be dissected into three key components that influence its pharmacological profile: the bromobenzenesulfonyl group, the piperazine linker, and the terminal amine.

Sources

A Senior Application Scientist's Guide to Validating the Purity of 1-(3-Bromobenzenesulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the integrity of starting materials is paramount. 1-(3-Bromobenzenesulfonyl)piperazine is a key building block, and its purity directly impacts the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, multi-faceted approach to validating the purity of this crucial reagent, moving beyond simple pass/fail criteria to a holistic understanding of a sample's quality. We will compare and contrast orthogonal analytical techniques, providing the causal logic behind their selection and detailed protocols for their execution.

The Critical Role of Purity for this compound

This compound is frequently utilized in the synthesis of complex molecules, often serving as a key intermediate. Potential impurities can arise from its synthesis, such as unreacted starting materials, side-products like isomers, or degradation products. These impurities can be reactive, leading to downstream complications, the formation of toxic byproducts, or challenges in purification. Therefore, a robust, multi-technique validation of its purity is not merely a quality control step but a critical risk mitigation strategy.

A Tripartite Strategy for Purity Validation: An Orthogonal Approach

No single analytical method can provide a complete picture of a compound's purity. A self-validating system relies on the concordance of results from orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. For this compound, we advocate for a tripartite strategy employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

  • HPLC with UV Detection: The workhorse for purity determination by area percentage. It excels at separating the main component from structurally similar impurities.

  • LC-MS: Provides the power of mass analysis, enabling the identification of unknown impurities and confirming the molecular weight of the primary compound.[1]

  • qNMR: A primary ratio method that determines absolute purity (assay) by quantifying the analyte against a certified internal standard, without the need for a reference standard of the analyte itself.[2][3]

The following workflow illustrates the decision-making process for qualifying a new batch of the reagent.

Purity_Validation_Workflow cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Absolute Purity & Final Qualification Sample Receive New Batch of This compound HPLC_UV HPLC-UV Analysis (Relative Purity % Area) Sample->HPLC_UV Decision1 Purity ≥ 99.5%? HPLC_UV->Decision1 LCMS LC-MS Analysis (Impurity ID & Confirmation) Decision1->LCMS No qNMR qNMR Analysis (Absolute Purity Assay) Decision1->qNMR Yes Decision2 Impurities Identified & Non-reactive? LCMS->Decision2 LCMS->Decision2 Decision2->qNMR Yes Fail Reject Batch Decision2->Fail No Final_Decision Assay ≥ 99.0% w/w? qNMR->Final_Decision Pass Qualify Batch for Use Final_Decision->Pass Yes Final_Decision->Fail No

Caption: Purity validation workflow for this compound.

Comparative Analysis of Purity Assessment Techniques

The selection of an analytical technique should be guided by the specific question being asked. Is the goal a routine quality check, impurity identification, or establishing a primary standard?

Technique Principle Information Obtained Quantitation Key Advantages Limitations
HPLC-UV Differential partitioning between stationary and mobile phases.[4][5]Retention time, % Purity (Area), Peak ShapeRelativeRobust, highly reproducible, ideal for routine QC, widely available.[6]Requires a reference standard for definitive identification; assumes all components have similar UV response for accurate area % purity.
LC-MS Chromatographic separation followed by mass-to-charge ratio analysis.[7]Molecular Weight of analyte and impurities, structural fragments (MS/MS).Semi-QuantitativeHigh sensitivity and specificity; powerful tool for identifying unknown impurities without standards.[1][8]Ionization efficiency can vary significantly between compounds, making relative quantification less accurate than HPLC-UV.
qNMR Signal intensity is directly proportional to the number of atomic nuclei.[2]Absolute Purity (% w/w), structural confirmation.AbsolutePrimary method, no need for analyte-specific reference standard; provides structural information simultaneously.[9][10]Lower sensitivity than chromatographic methods; requires a high-purity internal standard and careful sample preparation.[11]
Experimental Protocols

The following protocols are provided as robust starting points for analysis. Method optimization and validation are required as per internal SOPs and regulatory guidelines such as ICH Q2(R1).[12][13]

  • Rationale: This reversed-phase method is designed to effectively separate the moderately polar this compound from potential non-polar and polar impurities. A gradient elution ensures good resolution for a wide range of potential impurities within a reasonable runtime. UV detection at 270 nm is chosen based on the aromatic nature of the sulfonamide moiety.[14]

  • Methodology:

    • System: HPLC with UV/PDA Detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of approximately 0.5 mg/mL.

    • Analysis: Integrate all peaks. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. System suitability must be confirmed per USP <621> guidelines.[15][16]

  • Rationale: This method uses the same chromatographic principles as the HPLC-UV method but couples the separation to a mass spectrometer. This allows for the determination of the molecular weight of the main peak and any observed impurity peaks, which is the first and most critical step in structural elucidation.[7]

  • Methodology:

    • LC System: Use the same column and mobile phases as the HPLC-UV method. An MS-compatible buffer like formic acid is essential.

    • MS System: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Collect full scan data. If specific impurities are suspected, tandem MS (MS/MS) can be performed to obtain fragmentation data for structural confirmation.

    • Sample Preparation: Prepare the sample as in the HPLC-UV protocol, potentially at a lower concentration (e.g., 0.1 mg/mL) depending on MS sensitivity.

    • Analysis: Confirm the mass of the main peak corresponds to the [M+H]+ adduct of this compound (Expected m/z ≈ 305.0/307.0 for Br isotopes). Propose elemental compositions for any impurity peaks based on their accurate mass.

  • Rationale: qNMR provides a direct measure of purity (assay value) against a certified internal standard. The key is selecting an internal standard with stable, non-overlapping peaks and a known purity. Maleic acid is an excellent choice as its vinylic protons are in a clear region of the spectrum, far from the aromatic and aliphatic protons of the analyte.

  • Methodology:

    • Instrumentation: NMR Spectrometer (≥400 MHz).

    • Internal Standard (IS): Maleic Acid (Certified Reference Material).

    • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

    • Sample Preparation: a. Accurately weigh approximately 20 mg of this compound into a vial. b. Accurately weigh approximately 10 mg of Maleic Acid into the same vial. c. Dissolve the mixture in ~0.7 mL of DMSO-d6, ensuring complete dissolution. d. Transfer the solution to a clean, dry NMR tube.

    • NMR Parameters:

      • Acquire a quantitative ¹H NMR spectrum.

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated (typically D1 ≥ 30s).

      • Use a 90° pulse angle.

    • Data Processing & Calculation: a. Carefully phase and baseline correct the spectrum. b. Integrate a well-resolved, unique signal for the analyte (e.g., a specific aromatic proton) and the vinylic proton signal for Maleic Acid (~6.2 ppm). c. Calculate the purity using the following formula:[2] Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal (e.g., N_analyte=1, N_std=2)

      • MW = Molecular Weight

      • m = mass

      • P_std = Purity of the internal standard

Interpreting the Data: A Comparative Example

Consider a hypothetical batch of this compound analyzed by all three methods.

Table 1: Comparative Purity Results

Method Result Interpretation
HPLC-UV 99.6% (Area)High relative purity. One minor impurity detected at 0.25% and another at 0.15%.
LC-MS Main Peak [M+H]+ at m/z 305.1, 307.1. Impurity at m/z 241.0.Confirms identity of the main peak. The impurity at m/z 241.0 likely corresponds to the loss of the sulfonyl group (SO2), suggesting a potential degradation product: 1-(3-bromophenyl)piperazine.[17][18]
qNMR 99.1% (w/w Assay)The absolute purity is slightly lower than the relative purity from HPLC, which is common. This value represents the true mass fraction of the target compound in the material.

This orthogonal data provides a high degree of confidence. The HPLC method shows high relative purity, the LC-MS method identifies a minor, known degradation pathway, and the qNMR provides a definitive, absolute purity value. The batch can be qualified with a clear understanding of its quality attributes.

Caption: Decision logic for data interpretation.

References

  • Amir, F., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. Available at: [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Available at: [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Li, Y. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available at: [Link]

  • Joseph, S., & Dai, Y. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies Application Note. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Available at: [Link]

  • Shimadzu Corporation. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients. Available at: [Link]

  • DSDP Analytics. USP <621> Chromatography. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. (2022). Quality Guidelines. Available at: [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)?. Available at: [Link]

  • Mestrelab Research. (2015). qNMR Purity Recipe Book (1 - Sample Preparation). Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • PubChem. 1-(3-Bromophenyl)piperazine. Available at: [Link]

  • MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC. Available at: [Link]

Sources

comparative analysis of different synthetic routes to 1-(3-Bromobenzenesulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the primary synthetic routes to 1-(3-Bromobenzenesulfonyl)piperazine, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's merits and drawbacks.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of biologically active molecules. The presence of the bromobenzenesulfonyl group provides a handle for further functionalization through cross-coupling reactions, while the piperazine moiety is a common pharmacophore known to improve the pharmacokinetic properties of drug candidates. Given its importance, the efficient and scalable synthesis of this intermediate is of paramount importance. This guide will explore the most common and effective methods for its preparation.

Route 1: The Classical Approach - Nucleophilic Substitution of 3-Bromobenzenesulfonyl Chloride with Piperazine

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and piperazine. This reaction is a cornerstone of sulfonamide synthesis and is favored for its reliability and straightforward execution.

Mechanistic Insights

The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The nitrogen atom of piperazine, acting as a nucleophile, attacks the electrophilic sulfur atom of the 3-bromobenzenesulfonyl chloride. This is a bimolecular nucleophilic substitution (SN2-type) reaction at the sulfur center.[1] The lone pair of electrons on the piperazine nitrogen initiates the bond formation with the sulfur atom, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, and a proton is removed from the newly formed ammonium salt by a base (typically an excess of piperazine or an added scavenger base) to yield the final product.

dot graph "Diagram_1_Nucleophilic_Substitution_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Piperazine [label="Piperazine\n(Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; SulfonylChloride [label="3-Bromobenzenesulfonyl Chloride\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Piperazine -> Intermediate [label="Nucleophilic Attack"]; SulfonylChloride -> Intermediate; Intermediate -> Product [label="Chloride Elimination"]; Intermediate -> HCl [label="Proton Transfer"]; } caption: "Mechanism of Nucleophilic Substitution."

Experimental Protocol

Materials:

  • 3-Bromobenzenesulfonyl chloride (1.0 eq)

  • Piperazine (2.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (optional, 1.2 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (2.5 equivalents) in dichloromethane (DCM). The use of a slight excess of piperazine is common to drive the reaction to completion and to act as a base to neutralize the HCl formed during the reaction.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 3-bromobenzenesulfonyl chloride (1.0 equivalent) in DCM in the dropping funnel.

  • Add the 3-bromobenzenesulfonyl chloride solution dropwise to the piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Data and Performance
ParameterValueReference
Typical Yield 85-95%Estimated based on similar reactions
Purity >98% after chromatographyGeneral expectation for this method
Reaction Time 2-5 hoursGeneral for this type of reaction
Scalability Readily scalable[2]
Key Advantage High yield, reliable, straightforwardGeneral chemical knowledge
Key Disadvantage Requires excess piperazine, chromatographic purificationGeneral chemical knowledge

Spectroscopic Data (Predicted):

  • Molecular Formula: C₁₀H₁₃BrN₂O₂S[3][4]

  • Molecular Weight: 305.20 g/mol [4]

  • Mass Spectrometry (m/z): [M+H]⁺: 304.99538[3]

Route 2: One-Pot Synthesis from 3-Bromoaniline

Mechanistic Insights

This multi-step, one-pot process begins with the diazotization of 3-bromoaniline using sodium nitrite in the presence of a strong acid to form a diazonium salt. This is followed by a Sandmeyer-type reaction where the diazonium group is replaced by a sulfonyl chloride group using sulfur dioxide in the presence of a copper catalyst. The resulting 3-bromobenzenesulfonyl chloride is then reacted in the same pot with piperazine, as described in Route 1.

dot graph "Diagram_2_One_Pot_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Aniline [label="3-Bromoaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazonium [label="Diazonium Salt", fillcolor="#FBBC05", fontcolor="#202124"]; SulfonylChloride [label="3-Bromobenzenesulfonyl Chloride\n(in-situ)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Piperazine [label="Piperazine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Aniline -> Diazonium [label="Diazotization\n(NaNO₂, HCl)"]; Diazonium -> SulfonylChloride [label="Sulfonylation\n(SO₂, CuCl)"]; SulfonylChloride -> Product; Piperazine -> Product [label="Nucleophilic\nSubstitution"]; } caption: "One-Pot Synthesis Pathway."

Experimental Protocol (Conceptual)

This protocol is conceptual and would require optimization.

Materials:

  • 3-Bromoaniline (1.0 eq)

  • Sodium nitrite (1.1 eq)

  • Concentrated Hydrochloric Acid

  • Sulfur dioxide (gas or solution)

  • Copper(I) chloride (catalytic amount)

  • Piperazine (2.5 eq)

  • Organic solvent (e.g., Acetonitrile)

Procedure:

  • Dissolve 3-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide and a catalytic amount of copper(I) chloride in a suitable organic solvent.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete and gas evolution has ceased, add piperazine (2.5 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Work-up and purification would follow a similar procedure to Route 1.

Data and Performance
ParameterValueReference
Typical Yield 60-75% (estimated)Lower yields are common in one-pot multi-step reactions
Purity Variable, likely requires extensive purification[5][6]
Reaction Time 6-12 hoursMulti-step nature increases time
Scalability More challenging to scale due to diazotizationGeneral chemical knowledge
Key Advantage Utilizes a more readily available starting material[5][6]
Key Disadvantage Lower yield, more complex procedure, safety concerns with diazonium saltsGeneral chemical knowledge

Comparative Analysis

FeatureRoute 1: Nucleophilic SubstitutionRoute 2: One-Pot Synthesis
Starting Material 3-Bromobenzenesulfonyl chloride3-Bromoaniline
Number of Steps 11 (pot), 3 (mechanistic)
Yield High (85-95%)Moderate (60-75%)
Simplicity HighLow
Scalability HighModerate
Cost-Effectiveness Dependent on precursor costPotentially higher due to lower yield and more reagents
Safety Standard laboratory precautionsRequires careful handling of diazonium intermediates

Conclusion and Recommendation

For the synthesis of this compound, the classical nucleophilic substitution of 3-bromobenzenesulfonyl chloride with piperazine (Route 1) is the recommended method for most laboratory and industrial applications. Its high yield, simplicity, and scalability make it the more efficient and reliable choice. The straightforward nature of the reaction allows for easy monitoring and purification, leading to a high-purity product.

While the one-pot synthesis from 3-bromoaniline (Route 2) offers an alternative starting point, the lower yields, increased complexity, and safety considerations associated with diazonium salt intermediates make it a less favorable option unless 3-bromobenzenesulfonyl chloride is unavailable.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the availability of starting materials, desired scale, and acceptable yield and purity thresholds. However, for a robust and efficient synthesis, the classical approach remains the gold standard.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors.
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  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.
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  • Condition optimizations of sulfonamide formation using piperidine...
  • This compound. Oakwood Chemical.
  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
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  • One-pot synthesis of N-arylpyrazoles
  • Supplementary material Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. The Royal Society of Chemistry.
  • 1-(3-Bromophenyl)piperazine. PubChem.
  • One-pot protocol for the preparation of aryl-sulfonylsemicarbazides
  • The synthesis, analysis and characterisation of piperazine based drugs. Figshare.
  • Copper-Catalyzed Arylsulfonylation and Cyclizative Carbonation of N-(Arylsulfonyl)acrylamides Involving Desulfonative Arrangement toward Sulfonated Oxindoles.

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Assessing the Selectivity of 1-(3-Bromobenzenesulfonyl)piperazine: A Comparative Guide for Novel CNS Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology and drug development, the piperazine moiety is a well-trodden path, a "privileged scaffold" known for its interaction with a host of central nervous system (CNS) targets.[1][2][3][4] When a novel derivative such as 1-(3-Bromobenzenesulfonyl)piperazine emerges, the immediate challenge is to define its precise biological address: its primary target and its broader selectivity profile. This guide provides a comprehensive framework for assessing the selectivity of this compound, leveraging insights from the known pharmacology of structurally related molecules to establish a robust, self-validating experimental plan.

While direct experimental data for this compound is not yet publicly available, its constituent parts—an arylpiperazine core and a benzenesulfonamide group—strongly suggest a high probability of interaction with aminergic G protein-coupled receptors (GPCRs) and monoamine transporters (MATs).[1][4] Specifically, the arylpiperazine motif is a cornerstone of many potent dopamine D2 receptor ligands, while also featuring in ligands for various serotonin receptors and monoamine transporters.[5][6][7][8][9] This guide will therefore proceed under the working hypothesis that the primary target of this compound is likely the dopamine D2 receptor (D2R) or the dopamine transporter (DAT) , two key regulators of dopaminergic neurotransmission.

Our approach will be to first establish the primary target affinity and then to build a tiered selectivity panel. This panel will include closely related targets (e.g., other dopamine receptor subtypes and monoamine transporters) and less related but plausible off-targets.

Part 1: Primary Target Identification and Affinity Determination

The foundational step is to ascertain the compound's affinity for our hypothesized primary targets, D2R and DAT. This is best achieved through competitive radioligand binding assays, which measure the ability of the test compound to displace a high-affinity, radioactively labeled ligand from its target.

Experimental Workflow: Radioligand Binding Assays

Below is a diagram illustrating the general workflow for a competitive radioligand binding assay, a cornerstone technique for determining the binding affinity of a test compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing the target receptor (e.g., CHO-hD2R or HEK-hDAT) prep_ligands Prepare serial dilutions of test compound and radioligand (e.g., [3H]Spiperone for D2R, [3H]WIN 35,428 for DAT) incubate Incubate membranes with radioligand and varying concentrations of test compound to reach equilibrium prep_ligands->incubate filtrate Rapidly filtrate mixture through GF/B filters to separate bound from free radioligand incubate->filtrate wash Wash filters with ice-cold buffer to remove non-specifically bound radioligand filtrate->wash scintillation Quantify radioactivity on filters using liquid scintillation counting wash->scintillation analysis Plot displacement curves and calculate IC50, then convert to Ki using the Cheng-Prusoff equation scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocols: Primary Target Binding

1. Dopamine D2 Receptor (D2R) Binding Assay [5][6]

  • Target Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human D2R.

  • Radioligand: [³H]-Spiperone (a D2-like receptor antagonist), used at a concentration near its Kd (e.g., 0.2 nM).

  • Non-specific Binding Determination: Defined in the presence of a high concentration of a known D2 antagonist, such as 10 µM haloperidol.

  • Incubation: Membranes, radioligand, and a range of this compound concentrations (e.g., 0.1 nM to 100 µM) are incubated for 120 minutes at room temperature.

  • Data Analysis: The concentration of the test compound that inhibits 50% of specific radioligand binding (IC₅₀) is determined. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

2. Dopamine Transporter (DAT) Binding Assay [10]

  • Target Source: Membrane preparations from Human Embryonic Kidney (HEK293) cells stably expressing the human DAT.

  • Radioligand: [³H]-WIN 35,428 (a cocaine analog), used at a concentration near its Kd (e.g., 4 nM).

  • Non-specific Binding Determination: Defined in the presence of a high concentration of a known DAT inhibitor, such as 10 µM mazindol.

  • Incubation: Membranes, radioligand, and test compound are incubated for 120 minutes at 4°C.

  • Data Analysis: IC₅₀ and subsequent Ki values are calculated as described for the D2R assay.

Part 2: Building the Selectivity Profile

A truly selective compound binds to its primary target with significantly higher affinity than to other potential targets. Our selectivity panel for this compound will therefore include other monoamine transporters and key serotonin receptors, which are common off-targets for arylpiperazine derivatives.

Tier 1 Selectivity Panel: Closely Related Targets

The most critical comparison is against the other monoamine transporters, SERT and NET, and the highly homologous dopamine D3 receptor.

TargetRationale for InclusionRadioligand ExampleNon-specific Ligand
Serotonin Transporter (SERT) High structural homology to DAT; common off-target for DAT ligands.[³H]-Citalopram10 µM Fluoxetine
Norepinephrine Transporter (NET) High structural homology to DAT; common off-target for DAT ligands.[³H]-Nisoxetine10 µM Desipramine
Dopamine D3 Receptor (D3R) Highest sequence homology to D2R within the D2-like family.[³H]-Spiperone10 µM Haloperidol
Tier 2 Selectivity Panel: Other Relevant GPCRs

A broader screen should include key serotonin receptors known to interact with arylpiperazines.

TargetRationale for InclusionRadioligand ExampleNon-specific Ligand
Serotonin 5-HT1A Receptor Common target for arylpiperazine anxiolytics and antidepressants.[5][³H]-8-OH-DPAT10 µM Serotonin
Serotonin 5-HT2A Receptor Common target for atypical antipsychotics with arylpiperazine scaffolds.[5][³H]-Ketanserin1 µM Methysergide
Serotonin 5-HT7 Receptor Implicated in depression and cognitive function; a target for some arylpiperazines.[5][³H]-LSD10 µM Serotonin

The same competitive radioligand binding assay protocol outlined above would be employed for each of these targets, using the appropriate cell lines, radioligands, and non-specific binding determinators.

Part 3: Functional Validation and Comparative Analysis

Binding affinity (Ki) demonstrates target engagement but does not reveal the functional consequence (e.g., agonist, antagonist, or inhibitor). Functional assays are therefore essential to complete the selectivity profile.

Experimental Workflow: Functional Assays

The diagram below outlines the logical flow for selecting and performing functional assays based on the primary target identified through binding studies.

G cluster_decision Decision Point cluster_gpcr GPCR Functional Assay cluster_transporter Transporter Functional Assay start High affinity identified in binding assays (e.g., Ki < 100 nM) decision Primary Target Type? start->decision gpcr_assay GTPγS binding assay or cAMP accumulation assay to determine agonist/antagonist activity decision->gpcr_assay GPCR (e.g., D2R) transporter_assay [3H]-Neurotransmitter uptake inhibition assay to determine functional potency (IC50) decision->transporter_assay Transporter (e.g., DAT) end Functional Profile Established gpcr_assay->end Determine EC50 (agonist) or IC50 (antagonist) transporter_assay->end Determine IC50 (inhibitor)

Caption: Logic for selecting functional validation assays.

Detailed Protocols: Functional Assays

1. If D2R is the Primary Target (Antagonist Activity Expected):

  • Assay: GTPγS binding assay. This assay measures the activation of G-proteins, the first step in receptor signaling. Antagonists will inhibit the agonist-stimulated binding of [³⁵S]GTPγS.

  • Procedure: D2R-expressing membranes are incubated with a known D2R agonist (e.g., quinpirole), [³⁵S]GTPγS, and varying concentrations of this compound. The amount of bound [³⁵S]GTPγS is measured to determine the IC₅₀ for antagonism.

2. If DAT is the Primary Target (Inhibitor Activity Expected):

  • Assay: [³H]-Dopamine Uptake Inhibition Assay.[11][12][13] This measures the compound's ability to block the functional activity of the transporter.

  • Procedure: HEK293 cells expressing hDAT are pre-incubated with varying concentrations of this compound. [³H]-Dopamine is then added, and the incubation is allowed to proceed for a short period (e.g., 5-10 minutes). The reaction is stopped, and the amount of [³H]-Dopamine taken up by the cells is quantified. The concentration that inhibits 50% of dopamine uptake (IC₅₀) is determined.

Part 4: Data Interpretation and Comparative Analysis

The ultimate goal is to generate a quantitative selectivity profile. This is typically expressed as a ratio of Ki or IC₅₀ values.

Comparative Data Table (Hypothetical)

The table below illustrates how the selectivity profile of this compound ("Compound X") would be presented and compared against a selective DAT inhibitor (e.g., GBR-12909) and a non-selective monoamine reuptake inhibitor (e.g., Cocaine).

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)D2R Ki (nM)Selectivity (NET/DAT)Selectivity (SERT/DAT)
Compound X 15 450 >10,000 850 30x >667x
GBR-12909 52502,000>10,00050x400x
Cocaine 150200300>10,0001.3x2x

Data for GBR-12909 and Cocaine are representative values from the literature.[10][14][15] Data for Compound X are hypothetical for illustrative purposes.

A high selectivity ratio (e.g., >10-fold) for the primary target over other targets is generally considered desirable. In this hypothetical example, Compound X demonstrates high selectivity for DAT over both NET and SERT, and also over the D2 receptor.

Conclusion

Assessing the selectivity of a novel compound like this compound requires a systematic, hypothesis-driven approach. By leveraging the known pharmacology of its core scaffolds, we can rationally design a screening cascade that begins with the most probable primary targets—the dopamine D2 receptor and dopamine transporter—and expands to include key off-targets. Combining high-quality radioligand binding assays with functional validation provides a comprehensive and trustworthy selectivity profile. This in-depth characterization is a critical step in drug development, enabling informed decisions about a compound's therapeutic potential and potential side-effect liabilities.

References

  • Leopoldo, M., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.
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  • Cheetham, S. C., et al. (2014). Design and Synthesis of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity.
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  • Sitte, H. H., & Freissmuth, M. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
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  • Wesołowska, A., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed Central.
  • Wesołowska, A., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.
  • Zanda, M., et al. (n.d.). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters.
  • Guler, O. O., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed.
  • Eaton, J. B., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. PubMed.
  • van der Wel, T., et al. (2014). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. PubMed Central.
  • McInnis, T., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • Sonders, M. S., et al. (n.d.). Overview of Monoamine Transporters. PubMed Central.
  • Hiranita, T., et al. (2014). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. PubMed Central.
  • Zajdel, P., et al. (2017). Novel 5-HT7R antagonists, arylsulfonamide derivatives of (aryloxy)propyl piperidines: Add-on effect to the antidepressant activity of SSRI and DRI, and pro-cognitive profile. PubMed.
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A Technical Guide to the In Vitro Metabolic Stability of Sulfonylpiperazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of a successful drug discovery program. A compound's metabolic stability directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides an in-depth technical overview of the in vitro metabolic stability of sulfonylpiperazine derivatives, a scaffold of increasing interest in medicinal chemistry.

While a comprehensive, publicly available dataset directly comparing the metabolic stability of a wide array of sulfonylpiperazine derivatives is not readily accessible, this guide will leverage data from structurally analogous piperazine-containing compounds to illustrate key principles. By examining these analogs, we can derive valuable insights into the structure-metabolism relationships that likely govern the metabolic fate of sulfonylpiperazine derivatives.

The Pivotal Role of In Vitro Metabolic Stability in Drug Discovery

In the early stages of drug development, it is crucial to identify and optimize compounds with favorable metabolic profiles. Poor metabolic stability can lead to rapid clearance from the body, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects. Conversely, excessively stable compounds may accumulate, leading to toxicity.[1] In vitro assays provide a cost-effective and high-throughput means to assess metabolic stability, enabling chemists to make data-driven decisions to guide the optimization of lead compounds.[2]

The two most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[3]

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum of liver cells and are a rich source of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[3] Microsomal stability assays are particularly useful for identifying compounds susceptible to oxidative metabolism.

  • Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[4] Hepatocyte stability assays provide a more comprehensive picture of a compound's metabolic fate, including conjugation reactions.

Key Metabolic Pathways for Piperazine-Containing Scaffolds

The piperazine ring, a core component of the sulfonylpiperazine scaffold, is susceptible to several metabolic transformations, primarily mediated by CYP enzymes. The specific isoforms involved can vary depending on the overall structure of the molecule, but CYP3A4, CYP2D6, and CYP1A2 are frequently implicated in the metabolism of piperazine-containing drugs.[5]

Common metabolic pathways include:

  • N-dealkylation: Cleavage of the bond between a nitrogen atom of the piperazine ring and an attached alkyl or aryl group.

  • Hydroxylation: The addition of a hydroxyl group (-OH) to an aliphatic or aromatic portion of the molecule.

  • Oxidation: Can occur at the nitrogen atoms of the piperazine ring.

Understanding these potential metabolic "soft spots" is crucial for designing more stable analogs.

Structure-Metabolism Relationships: A Case Study of Piperazin-1-ylpyridazines

To illustrate how subtle structural modifications can dramatically impact metabolic stability, we will examine data from a study on a series of piperazin-1-ylpyridazines.[6] While not sulfonylpiperazines, these compounds share the piperazine core and provide an excellent model for understanding structure-metabolism relationships.

The initial lead compound in this series exhibited very poor metabolic stability in both mouse and human liver microsomes, with a half-life of approximately 2-3 minutes. Through a systematic process of structural modification and subsequent in vitro testing, researchers were able to identify key metabolic liabilities and design analogs with significantly improved stability.[6]

Comparative In Vitro Microsomal Stability Data of Piperazin-1-ylpyridazine Analogs
Compound IDStructural Modificationst1/2 (min) in Mouse Liver Microsomest1/2 (min) in Human Liver Microsomes
1 Parent Compound23
7 "Fluorine-blocking" of the para-position of the benzene ring2628
9 Replacement of benzene ring with a thiazole ring1518
29 Combination of "fluorine-blocking," replacement of a benzene ring with a pyridine, and replacement of the piperazine with a diazaspiro[3.3]heptane system113105

Data adapted from "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines"[6]

This data clearly demonstrates that targeted structural changes can lead to substantial improvements in metabolic stability. The introduction of a fluorine atom at a metabolically vulnerable position ("metabolic blocking") and the replacement of a metabolically labile ring system are effective strategies for enhancing stability.[6]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a detailed, step-by-step methodology for assessing the metabolic stability of a series of sulfonylpiperazine derivatives using human liver microsomes.

Materials and Reagents:
  • Test compounds (sulfonylpiperazine derivatives)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (IS) for quenching the reaction and for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Experimental Workflow Diagram:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare test compound and control solutions mix Mix HLM, buffer, and test compound in plate prep_cpd->mix prep_hlm Prepare HLM suspension prep_hlm->mix prep_nadph Prepare NADPH regenerating system start_rxn Initiate reaction with NADPH regenerating system prep_nadph->start_rxn pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_rxn time_points Incubate and sample at time points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench reaction with ice-cold ACN + IS time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, t1/2, and Clint analyze->calculate

Sources

Head-to-Head Comparison of 1-(3-Bromobenzenesulfonyl)piperazine with Known Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Discovery

Introduction: The Cholinergic Hypothesis and the Quest for Novel Inhibitors

Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by a significant decline in cognitive function. One of the primary pathological hallmarks of AD is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh) in key brain regions.[1][2] This "cholinergic hypothesis" has been a cornerstone of AD research and has led to the development of acetylcholinesterase (AChE) inhibitors as a first-line treatment.[1][3] AChE is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, and its inhibition leads to increased levels and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[4][5][6]

Currently, several AChE inhibitors are clinically approved, including Donepezil and Galantamine. Donepezil is a reversible, non-competitive inhibitor of AChE, while Galantamine exhibits a dual mechanism of action as a reversible, competitive AChE inhibitor and a positive allosteric modulator of nicotinic acetylcholine receptors.[7][8] Despite their therapeutic benefits, the search for novel AChE inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles remains an active area of research.

The piperazine scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds. Notably, numerous piperazine derivatives have been investigated as potential cholinesterase inhibitors, demonstrating promising activity. This guide provides a head-to-head comparison of a novel piperazine-containing compound, 1-(3-Bromobenzenesulfonyl)piperazine , with the well-established AChE inhibitors, Donepezil and Galantamine . Through a detailed examination of their (hypothesized) inhibitory potency and a comprehensive overview of the experimental methodology, this document aims to provide researchers with a framework for evaluating novel cholinesterase inhibitors.

Mechanism of Action: Targeting Acetylcholinesterase

Acetylcholinesterase is a serine hydrolase that catalyzes the breakdown of acetylcholine into choline and acetic acid.[4][9] This enzymatic reaction is remarkably efficient, ensuring the rapid termination of the nerve impulse at cholinergic synapses.[5] The active site of AChE contains a catalytic triad of serine, histidine, and glutamate residues. The inhibition of AChE by reversible inhibitors, such as the compounds discussed in this guide, typically involves non-covalent interactions with the active site, preventing the binding and hydrolysis of acetylcholine.[6][10]

AChE_Mechanism cluster_synapse Synaptic Cleft cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Signal Transduction Signal Transduction Postsynaptic_Receptor->Signal Transduction Inhibitor This compound Donepezil Galantamine Inhibitor->AChE Blocks Active Site ACh_release ACh Release (Presynaptic Neuron) ACh_release->ACh

Caption: Signaling pathway of acetylcholine and the mechanism of its inhibition.

Experimental Evaluation: A Step-by-Step Protocol for Assessing AChE Inhibition

To quantitatively compare the inhibitory potency of this compound, Donepezil, and Galantamine, a well-established in vitro acetylcholinesterase inhibition assay based on the Ellman's method is employed.[8] This colorimetric assay provides a reliable and high-throughput-compatible method for determining the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50).

Materials and Reagents:
  • Enzyme: Human recombinant acetylcholinesterase (AChE)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Buffer: 0.1 M Phosphate buffer, pH 8.0

  • Inhibitors:

    • This compound (hypothesized test compound)

    • Donepezil hydrochloride (positive control)

    • Galantamine hydrobromide (positive control)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Apparatus: 96-well microplate reader

Experimental Workflow:

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, DTNB, Inhibitors) start->prep_reagents plate_layout Design 96-Well Plate Layout (Blank, Control, Inhibitor Concentrations) prep_reagents->plate_layout add_reagents Add Buffer, Inhibitor/Vehicle, and AChE to Wells plate_layout->add_reagents pre_incubation Pre-incubate at 37°C for 15 min add_reagents->pre_incubation initiate_reaction Initiate Reaction by Adding ATCI and DTNB Solution pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) initiate_reaction->measure_absorbance data_analysis Calculate % Inhibition and IC50 Values measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve human recombinant AChE in the phosphate buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM stock solution of ATCI in deionized water.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare 10 mM stock solutions of this compound, Donepezil, and Galantamine in DMSO. Perform serial dilutions in phosphate buffer to obtain a range of concentrations for testing. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure (96-well plate):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the respective inhibitor dilution (or vehicle for the control wells) to the appropriate wells.

    • Add 20 µL of the AChE solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • To initiate the reaction, add 20 µL of a freshly prepared solution containing both ATCI (final concentration 1 mM) and DTNB (final concentration 1 mM) to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of 10 minutes at 1-minute intervals.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • The percentage of inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Comparative Performance Analysis

Based on the experimental protocol described above, the following table summarizes the hypothetical inhibitory activities of this compound in comparison to the known inhibitors, Donepezil and Galantamine. The IC50 value for this compound is extrapolated from published data on structurally similar piperazine-based cholinesterase inhibitors.[11]

CompoundTarget EnzymeIC50 (µM) [Hypothetical Data]Inhibition Type
This compound Acetylcholinesterase (AChE)5.2 µM Reversible, Competitive (Predicted)
Donepezil Acetylcholinesterase (AChE)0.06 µM Reversible, Non-competitive
Galantamine Acetylcholinesterase (AChE)1.5 µM Reversible, Competitive

Discussion and Future Directions

The hypothetical data presented in this guide positions This compound as a reversible inhibitor of acetylcholinesterase with micromolar potency. While its hypothesized IC50 value of 5.2 µM is less potent than the established drugs Donepezil (0.06 µM) and Galantamine (1.5 µM), it serves as a valid starting point for further lead optimization. The benzenesulfonylpiperazine scaffold represents a promising chemotype for the development of novel AChE inhibitors.

Several key aspects warrant further investigation to fully elucidate the therapeutic potential of this compound and its analogs:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the bromobenzenesulfonyl and piperazine moieties could lead to the identification of derivatives with significantly improved potency. For instance, exploring different substitution patterns on the phenyl ring or introducing various functional groups on the piperazine nitrogen could enhance binding affinity to the AChE active site.

  • Selectivity Profiling: It is crucial to assess the selectivity of this compound against butyrylcholinesterase (BChE), another cholinesterase enzyme implicated in AD pathology. A high degree of selectivity for AChE over BChE is often a desirable characteristic for minimizing potential side effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro studies should be advanced to in vivo models of Alzheimer's disease to evaluate their cognitive-enhancing effects and to determine their pharmacokinetic properties, including brain penetration and metabolic stability.

Conclusion

This technical guide provides a comprehensive framework for the head-to-head comparison of novel compounds, such as this compound, with established acetylcholinesterase inhibitors. By presenting a detailed experimental protocol and contextualizing the (hypothetical) results, this document serves as a valuable resource for researchers in the field of neuropharmacology and drug discovery. The exploration of the benzenesulfonylpiperazine scaffold holds promise for the development of the next generation of therapies for Alzheimer's disease, and the methodologies outlined herein provide a clear path for their evaluation.

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Navigating the Labyrinth of Fragment Hits: A Comparative Guide to Validating 1-(3-Bromobenzenesulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. By screening low molecular weight fragments, researchers can efficiently explore chemical space and identify starting points for optimization.[1] However, the initial "hits" from a fragment screen are merely the first clue in a complex investigation. These weakly binding fragments require rigorous validation to confirm their interaction with the target protein and to justify the commitment of resources for hit-to-lead chemistry.

This guide provides an in-depth comparison of key biophysical techniques for validating fragment hits, using the hypothetical hit 1-(3-Bromobenzenesulfonyl)piperazine as a case study. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting the resulting data. Our focus is on creating a self-validating system of orthogonal assays to build a robust data package for hit progression.

The Hit: this compound - A Privileged Scaffold

The selection of this compound as our exemplar is deliberate. The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in approved drugs due to its favorable physicochemical properties and synthetic tractability.[2][3] The sulfonylpiperazine moiety, in particular, has been identified as an inhibitor of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria.[4] This provides a tangible biological context for our validation workflow.

The Validation Gauntlet: A Multi-Pronged Approach

No single technique is sufficient to validate a fragment hit. The low affinity of these interactions necessitates a cascade of orthogonal methods to build confidence and eliminate false positives.[5] Our validation workflow for this compound targeting LpxH will proceed through a series of biophysical and biochemical assays, each providing a unique piece of the puzzle.

FBDD_Validation_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Confirmation cluster_2 In-depth Characterization cluster_3 Structural & Functional Validation cluster_4 Hit Expansion Primary Screen Fragment Library Screen (e.g., High-Throughput Crystallography, NMR, SPR) DSF Differential Scanning Fluorimetry (DSF) (Thermal Shift Assay) Primary Screen->DSF Initial Hits SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) Primary Screen->SPR Initial Hits NMR Nuclear Magnetic Resonance (NMR) (Binding Site & Stoichiometry) DSF->NMR Confirmed Binders ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics) SPR->ITC Confirmed Binders Xray X-ray Crystallography (Binding Mode) NMR->Xray Validated Hits Enzyme_Assay Biochemical Assay (Functional Effect) ITC->Enzyme_Assay Thermodynamically Characterized Hits SAR Structure-Activity Relationship (SAR) by Analogs Xray->SAR Enzyme_Assay->SAR LpxH_Pathway cluster_pathway Lipid A Biosynthesis (Raetz Pathway) cluster_inhibitor Inhibitor Action UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-acyl-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcN UDP-3-acyl-GlcN LpxC->UDP_3_acyl_GlcN LpxD LpxD UDP_3_acyl_GlcN->LpxD UDP_2 UDP_2 LpxD->UDP_2 3 3 LpxD->3 _diacyl_GlcN UDP-2,3-diacyl-GlcN LpxH LpxH _diacyl_GlcN->LpxH LpxB LpxB _diacyl_GlcN->LpxB Lipid_X Lipid X LpxH->Lipid_X Lipid_X->LpxB Disaccharide_1_P Disaccharide-1-P LpxB->Disaccharide_1_P LpxK LpxK Disaccharide_1_P->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA Kdo2_Lipid_IVA (Kdo)2-Lipid IVA WaaA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL Kdo2_Lipid_IVA_Lauroyl (Kdo)2-Lipid IVA + Lauroyl chain LpxL->Kdo2_Lipid_IVA_Lauroyl LpxM LpxM Lipid_A Lipid A LpxM->Lipid_A Fragment This compound Fragment->LpxH Inhibition Kdo2_Lipid_IVA_Lauroyl->LpxM

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Bromobenzenesulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of our labs and the preservation of our environment. This guide provides a comprehensive, technically grounded procedure for the proper disposal of 1-(3-Bromobenzenesulfonyl)piperazine, moving beyond a simple checklist to explain the critical reasoning behind each step.

Compound Identification and Hazard Assessment

Effective disposal begins with a complete understanding of the substance. This compound is a halogenated organic compound, a classification that immediately dictates a more stringent disposal pathway due to the environmental persistence and potential toxicity of halogenated molecules.

Property Value Source
Chemical Name This compound[1][2]
CAS Number 179051-77-5[1]
Molecular Formula C₁₀H₁₃BrN₂O₂S[1][2]
Molecular Weight 305.19 g/mol [1]

Inferred Hazard Profile: While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a hazard assessment can be reliably inferred from structurally similar chemicals and its constituent functional groups.

  • Acute Toxicity (Oral, Dermal, Inhalation): Based on analogs like 1-(4-Bromophenyl)piperazine, this compound is presumed to be harmful if swallowed, in contact with skin, or inhaled.[3] The piperazine moiety itself can be toxic.

  • Skin and Eye Irritation/Corrosion: The precursor, 3-Bromobenzenesulfonyl Chloride, causes severe skin burns and eye damage.[4][5][6] While the sulfonyl chloride is more reactive, the resulting sulfonamide still presents a significant risk of causing skin and serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[3]

  • Environmental Hazard: As a brominated organic compound, it is classified as a Halogenated Organic Compound (HOC).[7][8][9][10] HOCs can be persistent in the environment and require specific disposal methods to prevent long-term contamination.

Upon thermal decomposition, it may release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[5]

Regulatory Framework: Why This is Hazardous Waste

In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[11][12][13] A chemical waste is deemed hazardous if it is specifically "listed" (F, K, P, or U-lists) or if it exhibits "characteristics" of a hazardous waste (Ignitability, Corrosivity, Reactivity, Toxicity).[11][14]

This compound is not explicitly on a P or U list of discarded commercial chemical products.[11][12] Therefore, its classification as hazardous waste is determined by its characteristics:

  • Toxicity: Due to its inferred acute toxicity, it would likely be classified as a toxic waste.

  • Halogenated Organic Compound (HOC): The EPA heavily regulates HOCs. Any waste containing HOCs above certain concentrations is subject to stringent land disposal restrictions, effectively mandating treatment via methods like high-temperature incineration.[7][10][15]

The core principle here is "cradle-to-grave" responsibility : the generator of the waste is legally responsible for it from generation to final, safe disposal.[13]

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance. The fundamental rule is that no amount of this chemical or its contaminated materials should enter the public sewer system or general waste stream .[3]

Step 1: Waste Segregation at the Point of Generation

  • Causality: Preventing the mixing of different waste streams is the most critical step. Mixing halogenated waste with non-halogenated solvent waste can dramatically increase disposal costs and create complex, dangerous chemical cocktails.

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste."

    • The container must be made of a compatible material (e.g., HDPE or glass), be in good condition, and have a secure, tight-fitting lid.

    • Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

Step 2: Disposing of Unused or Expired Product

  • Causality: Pure, unused chemical represents the most concentrated form of the waste and must be handled as such.

  • Procedure:

    • Place the original container, if intact, into a larger, sealable bag or secondary containment.

    • If transferring the powder, do so inside a chemical fume hood, wearing appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and safety goggles.

    • Place the material directly into the designated "Halogenated Organic Solid Waste" container. Do not leave open containers of the chemical in the waste accumulation area.

Step 3: Managing Contaminated Materials

  • Causality: Any item that has come into contact with the chemical—even in trace amounts—is now considered hazardous waste and must be disposed of accordingly.

  • Procedure:

    • PPE: Used gloves, disposable lab coat sleeves, and any other contaminated protective gear must be placed in the solid waste container.

    • Labware: Contaminated weigh boats, spatulas, and disposable plasticware go directly into the solid waste container. Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The first two rinsates are hazardous "Halogenated Organic Solvent Waste" and must be collected in a separate, appropriately labeled liquid waste container. The triple-rinsed glass can then be cleaned through standard lab procedures.

    • Solutions: Any solutions containing the compound must be collected as liquid hazardous waste in a dedicated, labeled "Halogenated Organic Solvent Waste" container.

Step 4: Spill Management and Cleanup

  • Causality: A spill requires immediate action to contain the hazard and prevent exposure or environmental release.

  • Procedure:

    • Alert Personnel: Immediately notify others in the lab.

    • Evacuate (If Necessary): For a large spill, evacuate the area.

    • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For larger spills, respiratory protection may be necessary.

    • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

    • Collection: Carefully sweep or scoop the absorbed material and spilled powder into a designated bag or container.

    • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent. This cloth and all cleanup materials are now hazardous waste.

    • Package for Disposal: Place all contaminated cleanup materials into the "Halogenated Organic Solid Waste" container and seal it.[16]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams related to this compound.

DisposalWorkflow cluster_generation Point of Generation cluster_characterization Waste Characterization cluster_streams Segregated Waste Streams cluster_collection Collection & Storage cluster_disposal Final Disposal Start Waste Generated (Contains this compound) Decision What is the waste form? Start->Decision Pure Unused/Expired Pure Chemical Decision->Pure  Solid Contaminated_Solid Contaminated PPE, Labware, Spill Cleanup Decision->Contaminated_Solid Contaminated Solid   Contaminated_Liquid Experimental Solutions, Glassware Rinsate Decision->Contaminated_Liquid  Liquid Solid_Container Collect in Labeled 'HALOGENATED ORGANIC SOLID WASTE' Container Pure->Solid_Container Contaminated_Solid->Solid_Container Liquid_Container Collect in Labeled 'HALOGENATED ORGANIC LIQUID WASTE' Container Contaminated_Liquid->Liquid_Container Final Store Securely for Pickup by Licensed Hazardous Waste Disposal Contractor Solid_Container->Final Liquid_Container->Final

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Bromobenzenesulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. The compound 1-(3-Bromobenzenesulfonyl)piperazine, a sulfonylpiperazine derivative, is a valuable building block in medicinal chemistry. However, its structural motifs—an aromatic sulfonyl group and a piperazine ring—necessitate a robust understanding of its potential hazards and the implementation of meticulous safety protocols. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) required to handle this compound, ensuring both your safety and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the "What"

To select the appropriate PPE, we must first deconstruct the potential hazards of this compound. While a specific, comprehensive toxicological profile may be limited, we can infer the risks by examining its constituent parts and related molecules.

  • Corrosive Potential: The precursor, 3-bromobenzenesulfonyl chloride, is known to be corrosive, causing severe skin burns and eye damage.[1][2][3] This reactivity is a hallmark of sulfonyl halides. While the final piperazine product is less reactive, residual reactants or the compound's intrinsic properties warrant treating it as a potential skin and eye irritant at minimum.

  • Skin Sensitization: The piperazine moiety is a known skin sensitizer, capable of causing allergic reactions upon repeated contact.[4][5]

  • Respiratory Irritation: Many fine chemical powders, including related piperazine salts, can cause respiratory irritation if inhaled.[6][7]

  • Systemic Effects: Related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, indicating potential for systemic toxicity.[6]

Based on this analysis, our primary defense is to prevent all direct contact—dermal, ocular, and respiratory.

Core PPE Requirements: Your First Line of Defense

The following table summarizes the minimum required PPE for handling this compound in a laboratory setting. Never handle this compound with less protection.

Protection Area Required PPE Specification & Rationale
Hand Protection Double-gloving with chemically resistant glovesInner Glove: Standard nitrile. Outer Glove: Thicker, chemically resistant nitrile or butyl rubber. This provides robust protection against potential corrosive properties and prevents sensitization from the piperazine ring.[8][9]
Eye & Face Protection Chemical safety goggles and a face shieldSafety glasses are insufficient. Chemical safety goggles provide a full seal to protect against splashes and fine powders.[9] A face shield is required when handling larger quantities (>1g) or during procedures with a high splash risk (e.g., dissolution, transfer).
Body Protection Flame-retardant laboratory coat and closed-toe shoesA fully fastened lab coat made of flame-retardant material is mandatory. Shoes must be non-perforated and fully cover the foot to protect against spills.[10]
Respiratory Protection NIOSH-approved respiratorWhen handling the solid powder outside of a certified chemical fume hood, a half-mask respirator with P100 (HEPA) cartridges is necessary to prevent inhalation of fine particulates.[4][11]

Operational Plans: From Preparation to Disposal

Proper PPE is only effective when used within a structured, repeatable workflow. The following protocols are designed to minimize exposure at every stage of handling.

Protocol 1: PPE Donning (Donning) Sequence

The order in which you put on PPE is critical to ensure a proper seal and prevent cross-contamination.

G cluster_prep Preparation cluster_donning Donning Sequence a 1. Inspect all PPE for damage b 2. Select correct glove size a->b c 3. Don Lab Coat & Closed-Toe Shoes b->c d 4. Don Respirator (if needed) & perform seal check c->d e 5. Don Chemical Safety Goggles d->e f 6. Don Face Shield e->f g 7. Don Inner Gloves (Nitrile) f->g h 8. Don Outer Gloves (Nitrile/Butyl) over lab coat cuff g->h

Caption: PPE Donning Sequence Workflow.

Protocol 2: Safe Handling in the Laboratory
  • Work Area: Always handle this compound inside a certified chemical fume hood to contain powders and vapors.

  • Weighing: When weighing the solid, use a balance inside the fume hood or in an enclosed weighing station.

  • Transfers: Use controlled transfer techniques, such as powder funnels or spatulas, to minimize dust generation.[12] Avoid pouring the solid directly.

  • Contamination: Assume all surfaces inside the fume hood are contaminated. Do not touch your face, computer, or other personal items with gloved hands.

Protocol 3: PPE Doffing (Doffing) Sequence

Removing PPE correctly is the most critical step to prevent contaminating yourself and your environment. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves).

G cluster_doffing Doffing Sequence (Most to Least Contaminated) a 1. Remove Outer Gloves (Glove-to-Glove Technique) b 2. Remove Face Shield a->b c 3. Remove Lab Coat (Turn inside out as you remove) b->c d 4. Remove Goggles c->d e 5. Remove Inner Gloves (Clean Hand to Inner Wrist) d->e f 6. Remove Respirator (if used) e->f g 7. Wash Hands Thoroughly f->g

Caption: PPE Doffing Sequence Workflow.

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a swift and correct response is vital.

Exposure Response

Follow the "Remove, Remove, Remove" principle.[13]

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[14][15] Remove any contaminated clothing while under a safety shower.[15] Seek immediate medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][3] Rinse mouth with water and seek immediate medical attention.

G cluster_response Immediate Response Protocol start Exposure Event a Scene Safety Ensure area is safe to enter start->a b Remove Remove victim from exposure source a->b c Decontaminate Remove contaminated clothing Flush affected area (skin/eyes) for 15+ minutes b->c d Alert Call for emergency medical assistance c->d e Inform Provide Safety Data Sheet (SDS) to responders d->e

Caption: Emergency Exposure Response Workflow.

Disposal Plan: Completing the Safety Cycle

Proper disposal prevents delayed exposure to you, your colleagues, and environmental personnel.

  • Contaminated PPE: All disposable PPE (gloves, etc.) used while handling the compound must be disposed of as hazardous chemical waste. Do not place it in the regular trash.

  • Chemical Waste: this compound is a brominated organic compound. It must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[16]

  • Disposal Method: This waste must be disposed of through a licensed hazardous waste facility, typically via high-temperature incineration equipped with appropriate emission controls to manage halogenated byproducts.[17] Never dispose of it down the drain.

By adhering to these stringent PPE and handling protocols, you create a self-validating system of safety that protects you and your research. This commitment to operational excellence is the foundation of trustworthy and impactful science.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.